1-Bromononadecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromononadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESGLGUMMNXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063458 | |
| Record name | Nonadecane, 1-bromo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-66-6 | |
| Record name | 1-Bromononadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nonadecane, 1-bromo- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMONONADECANE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133439 | |
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| Record name | Nonadecane, 1-bromo- | |
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| Record name | Nonadecane, 1-bromo- | |
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| Record name | 1-bromononadecane | |
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Foundational & Exploratory
1-Bromononadecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-Bromononadecane, a pivotal long-chain alkyl bromide in modern organic synthesis and a molecule of significant interest in the realm of drug development. We will dissect its core physicochemical properties, navigate its chemical reactivity and synthetic utility, and present detailed, field-proven protocols for its practical application. This document is crafted to serve as an essential resource for researchers, chemists, and pharmaceutical scientists, bridging the gap between fundamental data and advanced application.
Strategic Importance in Molecular Design
Long-chain alkyl halides, exemplified by this compound, are foundational tools in the synthetic chemist's arsenal. The strategic value of this compound lies in its bifunctional nature: a terminal bromine atom that acts as an efficient leaving group for nucleophilic substitution, and a nineteen-carbon aliphatic chain that imparts significant lipophilicity. In drug development, the deliberate incorporation of such lipophilic tails can profoundly modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This can lead to enhanced membrane permeability, improved oral bioavailability, and favorable interactions with hydrophobic pockets within biological targets. Understanding the nuanced properties of this compound is therefore critical for its strategic deployment in the synthesis of novel therapeutic agents and complex organic molecules.
Core Physicochemical & Spectroscopic Profile
A comprehensive grasp of this compound's physical and spectroscopic characteristics is a prerequisite for its effective and safe utilization. These parameters govern its behavior in various reaction conditions and inform purification strategies.
Physical Characteristics
The key physical properties of this compound are summarized below, reflecting its identity as a long-chain, nonpolar organic solid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₉Br | [1] |
| Molecular Weight | 347.42 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 38-41 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in ethers, chloroform, and other nonpolar organic solvents. Insoluble in water. | |
| CAS Number | 4434-66-6 | [1] |
Spectroscopic Signature
Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a clear proton map of the molecule. Key expected signals include a triplet at approximately 3.4 ppm corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br). A large, complex multiplet between 1.2-1.4 ppm arises from the numerous methylene groups of the long alkyl chain. A characteristic triplet around 0.88 ppm signifies the terminal methyl (-CH₃) protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the distinct carbon environments. The carbon atom directly bonded to the bromine (C1) is deshielded and appears at a chemical shift of approximately 33-34 ppm . The remaining aliphatic carbons resonate in the upfield region of the spectrum, typically between 14-32 ppm .
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational modes. Strong C-H stretching absorptions are observed in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration, a key diagnostic peak, is typically found in the fingerprint region, around 560-650 cm⁻¹ .
Chemical Reactivity and Synthetic Landscape
The synthetic utility of this compound is primarily dictated by the reactivity of the C-Br bond, which readily participates in a variety of nucleophilic substitution and organometallic reactions.
Foundational Synthetic Transformations
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, enabling the covalent attachment of the C19 chain to a diverse array of nucleophiles with minimal competing elimination reactions.
-
Williamson Ether Synthesis: Reaction with an alkoxide nucleophile (RO⁻) provides a straightforward route to long-chain ethers (RO-C₁₉H₃₉).
-
Alkylation of Amines and Quaternary Ammonium Salt Formation: this compound is an effective agent for the mono- or poly-alkylation of primary and secondary amines. Exhaustive alkylation of tertiary amines leads to the formation of quaternary ammonium salts, a class of compounds with applications as surfactants and antimicrobial agents.[2][3][4]
-
Esterification: Reaction with carboxylate salts (RCOO⁻) yields long-chain esters (RCOO-C₁₉H₃₉).
-
Grignard Reagent Formation: In the presence of magnesium metal under anhydrous conditions, this compound is converted to its corresponding Grignard reagent, nonadecylmagnesium bromide (C₁₉H₃₉MgBr). This powerful carbon-based nucleophile is instrumental for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Caption: Key reaction pathways for this compound.
Safety, Handling, and Experimental Protocols
The safe and effective use of this compound necessitates strict adherence to established laboratory protocols and a thorough understanding of its potential hazards.
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, long-chain alkyl halides as a class require careful handling.
-
Primary Hazards: May cause skin, eye, and respiratory irritation upon contact or inhalation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-resistant lab coat.[6]
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6]
Detailed Protocol: Synthesis of a Quaternary Ammonium Salt
This protocol provides a step-by-step methodology for the synthesis of N,N,N-trimethylnonadecan-1-aminium bromide, a representative quaternary ammonium salt, via the alkylation of trimethylamine with this compound.
Materials:
-
This compound
-
Trimethylamine (solution in ethanol or THF, or as a gas)
-
Anhydrous acetonitrile or ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Amine Addition: Add a solution of trimethylamine (1.1 to 1.5 equivalents) in ethanol or THF to the stirring solution at room temperature. Alternatively, bubble trimethylamine gas through the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is ~82 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting this compound. The product, being a salt, will typically remain at the baseline. The reaction may take several hours to reach completion.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt product, being less soluble in the solvent, may precipitate out.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified white solid product under high vacuum to remove residual solvent.
-
Characterization: Confirm the identity and purity of the N,N,N-trimethylnonadecan-1-aminium bromide product via ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Step-by-step workflow for the synthesis of a quaternary ammonium salt.
Concluding Remarks
This compound stands as a molecule of considerable utility and potential. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an invaluable building block for introducing long alkyl chains in both academic and industrial research. For professionals in drug development, the strategic incorporation of the nonadecyl group offers a powerful method to fine-tune the lipophilic character of lead compounds, thereby optimizing their pharmacokinetic profiles. This guide has aimed to provide a comprehensive and practical framework for the informed and safe application of this compound, empowering researchers to harness its full synthetic potential.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20496, this compound. Retrieved from [Link].
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- Thermo Fisher Scientific (2025). Safety Data Sheet for 1-Bromohexadecane. Retrieved from a representative SDS for a similar long-chain alkyl bromide.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8173, 1-Bromodecane. Retrieved from [Link].
- Thermo Fisher Scientific (2009). Safety Data Sheet for 1-Bromopentane.
- CDH Fine Chemical (n.d.). Safety Data Sheet for 1-Bromo Hexadecane. Retrieved from a representative SDS for a similar long-chain alkyl bromide.
- CDH Fine Chemical (n.d.). Safety Data Sheet for 1-Bromo Decane. Retrieved from a representative SDS for a similar long-chain alkyl bromide.
- Acros Organics (2025). Safety Data Sheet for 1-Bromooctadecane. Retrieved from a representative SDS for a similar long-chain alkyl bromide.
- BenchChem (2025). Technical Support Center: Work-up Procedure for 1-Bromododecane Grignard Reactions. Retrieved from a representative protocol for Grignard reactions of long-chain alkyl bromides.
- BenchChem (2025). Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromononane. Retrieved from a representative protocol for Williamson ether synthesis.
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Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. Retrieved from [Link].
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-
NIST (n.d.). Decane, 1-bromo- in the NIST WebBook. Retrieved from [Link].
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Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].
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Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group. (2008). PubMed. Retrieved from [Link].
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Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). PubMed Central. Retrieved from [Link].
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A Technical Guide to the Spectral Analysis of 1-Bromononadecane for Researchers and Drug Development Professionals
Introduction
1-Bromononadecane (C₁₉H₃₉Br) is a long-chain saturated alkyl halide that serves as a crucial building block in various fields of chemical synthesis, including the development of novel pharmaceuticals and functionalized materials. Its long aliphatic chain imparts significant lipophilicity, making it a valuable precursor for molecules designed to interact with biological membranes or other nonpolar environments. Accurate and unambiguous structural characterization of this compound and its derivatives is paramount to ensure the integrity and success of research and development endeavors. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and interpretations detailed herein are grounded in established spectroscopic techniques and provide a framework for the structural elucidation of this and related long-chain alkyl halides.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon and Proton Framework
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
A typical protocol for acquiring a ¹H NMR spectrum of this compound involves dissolving a few milligrams of the sample in a deuterated solvent, commonly deuterochloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Interpretation and Causality:
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments along the alkyl chain. The electronegativity of the bromine atom significantly influences the chemical shift of adjacent protons, a phenomenon known as the inductive effect.
-
-CH₂-Br Protons (α-protons): The two protons directly attached to the carbon bearing the bromine atom are the most deshielded. This is because the electron-withdrawing nature of bromine reduces the electron density around these protons, causing them to experience a stronger effective magnetic field. Consequently, they resonate at the highest chemical shift (downfield) in the spectrum, typically in the range of 3.35 - 3.45 ppm . This signal appears as a triplet due to spin-spin coupling with the two adjacent protons on the β-carbon.[1][2] The typical coupling constant (J) for such vicinal coupling in an open-chain alkane is around 6-8 Hz.[3]
-
-CH₂-CH₂-Br Protons (β-protons): The protons on the carbon adjacent to the CH₂Br group are less influenced by the bromine's inductive effect. They resonate upfield from the α-protons, generally appearing as a multiplet (specifically, a sextet or a multiplet of overlapping signals) in the region of 1.80 - 1.90 ppm . This complexity arises from coupling to both the α-protons and the γ-protons.
-
Bulk Methylene Protons (- (CH₂)₁₆ -): The majority of the methylene groups in the long alkyl chain are in very similar chemical environments, far from the influence of the bromine atom. These protons give rise to a large, broad signal around 1.25 ppm . The sheer number of these equivalent protons results in a signal with a large integration value.
-
Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group are the most shielded (furthest from the electronegative bromine) and therefore resonate at the lowest chemical shift (most upfield). This signal appears as a triplet around 0.88 ppm , resulting from coupling with the adjacent methylene protons.
Summary of Expected ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~ 0.88 | Triplet | ~ 7 | 3H |
| -(CH₂)₁₆- | ~ 1.25 | Broad Multiplet | - | 32H |
| -CH₂-CH₂-Br | ~ 1.85 | Multiplet | ~ 7 | 2H |
| -CH₂-Br | ~ 3.40 | Triplet | ~ 7 | 2H |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Interpretation and Causality:
The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment of each carbon atom. The "heavy atom effect" of bromine and its inductive effect are key factors in the interpretation of the spectrum.[4]
-
-CH₂-Br Carbon (C1): The carbon directly bonded to the bromine atom is significantly deshielded and appears at the highest chemical shift for the aliphatic carbons, typically in the range of 33-34 ppm .[5]
-
C2 and C3 Carbons: The inductive effect of bromine extends to the adjacent carbons, causing C2 to be deshielded relative to the bulk methylene carbons, appearing around 32-33 ppm . The effect diminishes with distance, so C3 will be slightly more shielded than C2.
-
Bulk Methylene Carbons (C4-C17): The carbons in the middle of the long alkyl chain have very similar chemical environments and will produce a cluster of closely spaced peaks in the range of 28-30 ppm .
-
C18 and C19 (Terminal Carbons): The terminal carbons of the alkyl chain show distinct chemical shifts. The C18 carbon will be in a similar environment to the bulk methylene carbons but may be slightly shifted. The terminal methyl carbon (C19) is the most shielded and will appear at the lowest chemical shift, typically around 14 ppm .
Summary of Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C19 (-CH₃) | ~ 14.1 |
| C4 - C17 (-(CH₂)₁₄-) | ~ 28.7 - 29.7 |
| C3 | ~ 28.2 |
| C18 | ~ 22.7 |
| C2 | ~ 32.0 |
| C1 (-CH₂-Br) | ~ 33.9 |
II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Experimental Protocol:
An IR spectrum of this compound, which is a solid at room temperature, can be obtained using a KBr pellet or as a melt between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
Interpretation and Causality:
The IR spectrum reveals the vibrational modes of the molecule's bonds. For this compound, the key absorptions are related to the C-H and C-Br bonds.
-
C-H Stretching Vibrations: Strong, sharp peaks in the region of 2850-2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups.[6]
-
C-H Bending Vibrations: Absorptions in the 1465-1475 cm⁻¹ range correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
-
C-Br Stretching Vibration: The presence of the bromine atom is confirmed by a characteristic absorption band for the C-Br stretch, which typically appears in the fingerprint region of the spectrum, between 515 and 690 cm⁻¹ .[7]
Summary of Expected IR Absorption Data for this compound:
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 2960 | Strong, Sharp |
| C-H Bend (CH₂, CH₃) | 1465 - 1475 | Medium |
| C-Br Stretch | 515 - 690 | Medium to Weak |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Experimental Protocol:
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, often via a gas chromatograph (GC-MS), and is bombarded with high-energy electrons, causing ionization and fragmentation.
Interpretation and Causality:
The mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
-
Molecular Ion Peak (M⁺): A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance (approximately 50.7% and 49.3%, respectively).[8][9] For this compound (C₁₉H₃₉Br), the molecular ion peaks will appear at m/z 346 (for C₁₉H₃₉⁷⁹Br) and m/z 348 (for C₁₉H₃₉⁸¹Br). The peak at m/z 348 is often referred to as the M+2 peak.[10]
-
Fragmentation Pattern: The fragmentation of this compound under EI conditions is driven by the cleavage of the weakest bonds and the formation of stable carbocations.
-
Loss of Bromine: The C-Br bond is relatively weak, and its cleavage results in the formation of a nonadecyl carbocation at m/z 267 ([C₁₉H₃₉]⁺).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is also a common fragmentation pathway.
-
Alkyl Chain Fragmentation: The long alkyl chain will fragment to produce a series of carbocations with masses differing by 14 Da (the mass of a CH₂ group). This results in a characteristic pattern of peaks at m/z values such as 43, 57, 71, 85, etc., with the peak at m/z 57 often being the base peak.[11]
-
Diagram of Key Mass Spectrometry Fragmentation Pathways:
Caption: Key fragmentation pathways of this compound in EI-MS.
IV. Integrated Spectroscopic Analysis: A Holistic Approach to Structural Verification
The true power of spectroscopic analysis lies in the synergistic use of multiple techniques. The data from ¹H NMR, ¹³C NMR, IR, and MS, when considered together, provide a self-validating system for the structural confirmation of this compound.
Caption: Integrated approach for the structural elucidation of this compound.
Conclusion
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its chemical structure. The characteristic downfield shifts in NMR due to the bromine substituent, the specific C-Br stretching vibration in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum all serve as reliable indicators for the presence and position of the bromine atom on the long alkyl chain. This guide serves as a foundational resource for researchers and professionals, enabling confident identification and quality control of this compound in their scientific pursuits.
References
-
Doc Brown's Chemistry. (n.d.). On the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
AIP Publishing. (n.d.). Infrared‐Absorption Spectra of Chloro‐, Bromo‐, and Iodoalkanes in the 400‐to‐100‐cm−1 Region. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of n-decane (A) and 1-bromodecane (B). Retrieved from [Link]
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Solubility of 1-Bromononadecane in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromononadecane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a long-chain alkyl halide of significant interest in organic synthesis and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document delivers a multi-faceted approach grounded in scientific principles. It begins with an exploration of the theoretical underpinnings of solubility as they apply to this compound, followed by a predicted solubility profile in a range of common organic solvents. The cornerstone of this guide is a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding and practical application of this compound's solubility characteristics.
Introduction to this compound
This compound (C₁₉H₃₉Br) is a linear-chain alkyl halide.[1] Its molecular structure consists of a nineteen-carbon aliphatic chain terminating in a bromine atom. This structure imparts a dual nature to the molecule: a dominant nonpolar character due to the long hydrocarbon tail and a degree of polarity from the carbon-bromine (C-Br) bond. Key physicochemical properties are summarized in Table 1. The utility of this compound and similar long-chain alkyl halides is extensive, serving as crucial intermediates in organic synthesis for the introduction of long alkyl chains, the synthesis of surfactants, and the formation of quaternary ammonium compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₉Br | [1] |
| Molecular Weight | 347.42 g/mol | [3] |
| CAS Number | 4434-66-6 | [1] |
| Appearance | Solid | |
| Melting Point | 38-41 °C | |
| Synonyms | Nonadecyl bromide | [1] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the intermolecular interactions between the solute (this compound) and the solvent. The adage "like dissolves like" is the guiding principle, signifying that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]
-
This compound's Molecular Nature : The molecule is predominantly nonpolar. The long C₁₉ hydrocarbon chain gives rise to significant van der Waals dispersion forces. While the C-Br bond is polar, its influence is diminished by the much larger nonpolar chain.
-
Solvent Polarity and Intermolecular Forces :
-
Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents primarily exhibit van der Waals dispersion forces. The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed.[5][6] Consequently, this compound is expected to have high solubility in these solvents.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)) : These solvents possess dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions in addition to dispersion forces. Given the slight polarity of the C-Br bond, some solubility is expected.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents have hydrogen atoms bonded to electronegative atoms (like oxygen) and can form hydrogen bonds. While they also have nonpolar alkyl portions that can interact with the hydrocarbon chain of this compound, the strong hydrogen bonding network of the solvent must be disrupted.[7] This energetic cost typically leads to lower solubility for predominantly nonpolar compounds.
-
Water : As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for this compound. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form with the nonpolar solute.[7]
-
Predicted Solubility Profile of this compound
Based on the theoretical principles and data from analogous long-chain alkyl halides like 1-bromohexadecane and 1-bromododecane, a qualitative solubility profile for this compound can be predicted.[2][8]
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High / Miscible | "Like dissolves like"; strong van der Waals interactions. |
| Toluene | Nonpolar (Aromatic) | High / Miscible | Strong van der Waals interactions. |
| Diethyl Ether | Weakly Polar | High / Miscible | Nonpolar character dominates; ether can accommodate long alkyl chains. |
| Chloroform | Weakly Polar | High / Miscible | Effective at dissolving compounds with a wide range of polarities. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good balance of polarity and nonpolar character. |
| Acetone | Polar Aprotic | Moderate | Increased polarity may reduce solubility compared to nonpolar solvents. |
| Ethanol | Polar Protic | Low to Moderate | Hydrogen bonding of ethanol hinders dissolution of the long nonpolar chain. |
| Methanol | Polar Protic | Low | More polar than ethanol, leading to lower solubility. |
| Water | Polar Protic | Insoluble | Strong hydrogen bonding network of water excludes the nonpolar solute. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable and widely used technique.[9]
Materials and Equipment
-
This compound (≥97.0% purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))
Experimental Workflow
Caption: Isothermal shake-flask method workflow.
Step-by-Step Procedure
-
Preparation of Calibration Standards : Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.
-
Equilibration : Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation may be required to achieve clear separation.
-
Sampling : Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the undissolved solid.
-
Filtration : Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of your calibration standards.
-
Analysis : Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID).
-
Quantification : Use the calibration curve to determine the concentration of this compound in the diluted sample.
Data Analysis and Reporting
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in units of g/100 mL, mg/mL, or mol/L at the specified temperature. It is best practice to perform the experiment in triplicate to ensure the reliability of the results.
Considerations for Solvent Selection in Practical Applications
Choosing the right solvent is critical for the success of a chemical reaction or process.[10][11] Beyond just solubility, several factors must be considered:[12][13]
-
Reactivity : The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.[12]
-
Boiling Point : The solvent's boiling point must be suitable for the desired reaction temperature.
-
Downstream Processing : Consider the ease of solvent removal after the reaction is complete (e.g., via rotary evaporation).
-
Safety and Environmental Impact : Factors such as flammability, toxicity, and environmental persistence are paramount.[11][13] Green chemistry principles encourage the use of safer, more sustainable solvents.
Caption: Key factors in solvent selection for synthesis.
Safety Precautions
This compound, like other alkyl halides, should be handled with care. While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) before use.[15][16][17] Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion
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An In-Depth Technical Guide to the Safe Handling of 1-Bromononadecane for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromononadecane (CAS: 4434-66-6), a long-chain alkyl bromide utilized as a key intermediate in various fields, including drug development and materials science. As a C19 alkylating agent, its reactivity necessitates a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and professionals who handle this compound, offering field-proven insights grounded in established safety protocols to ensure personnel and environmental protection.
Section 1: Core Chemical Profile and Hazard Identification
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. While this compound is stable under recommended conditions, its characteristics and those of similar long-chain alkyl halides inform the necessary precautions.[1][2]
Physicochemical Data
The physical properties of this compound dictate its behavior in the laboratory environment, influencing storage, handling, and emergency response procedures.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Synonyms | Nonadecyl bromide | [3][4][5] |
| CAS Number | 4434-66-6 | [3][4][5][6] |
| Molecular Formula | C₁₉H₃₉Br | [4][6] |
| Molecular Weight | 347.42 g/mol | [3][5][6] |
| Appearance | Solid | [2][5] |
| Melting Point | 38-41 °C (100.4-105.8 °F) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [7][8] |
| Stability | Stable under normal conditions | [1][2] |
Hazard Analysis and Toxicological Insights
While comprehensive toxicological data for this compound is limited, information from structurally related long-chain alkyl bromides provides a basis for hazard assessment. The primary risks are associated with irritation, and its combustion byproducts are hazardous.
-
Health Hazards : Assumed to cause skin and eye irritation based on data from analogous compounds like 1-bromodecane and 1-bromooctadecane.[2][7][9][10][11] Inhalation of vapors or mists, especially if heated, may lead to respiratory tract irritation.[7][9] The toxicological properties have not been fully investigated, warranting a cautious approach.[2][9]
-
Reactivity Hazards : It is incompatible with strong oxidizing agents and strong bases.[2][7][12] Contact with strong bases can initiate elimination reactions, while reaction with strong oxidizers poses a risk of vigorous, exothermic events.
-
Environmental Hazards : Long-chain bromoalkanes are often classified as very toxic to aquatic life, meaning releases into the environment must be strictly avoided.[1][13]
-
Fire and Explosion Hazards : The material is combustible.[2][7] Upon thermal decomposition or combustion, it can release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[1][2][12]
Section 2: The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures first. This framework is essential for minimizing exposure to this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. Their use is non-negotiable when handling this compound.
-
Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any potential aerosols or vapors, particularly if the substance is heated above its melting point.[2][14][15]
-
Ventilation : The laboratory must be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[1][2]
Administrative Controls: Standardizing Safe Practices
These controls involve procedural and behavioral practices to reinforce safety.
-
Standard Operating Procedures (SOPs) : A detailed, process-specific SOP must be developed and approved before any work with this compound begins. This SOP should cover every aspect of the workflow, from material receipt to waste disposal.
-
Training : All personnel must be thoroughly trained on the hazards of this compound, the specific SOPs, and emergency procedures. This training must be documented.[15]
-
"Buddy System" : When working with significant quantities or conducting a new or complex procedure, personnel should not work alone.[15]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. The causality behind PPE selection is to provide a final barrier against exposure should engineering and administrative controls fail.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[1][5][12] A face shield should be worn over safety goggles when there is a risk of splashing, such as during transfers of molten material or large-scale reactions.[15]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required. Nitrile gloves provide adequate protection for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as neoprene should be considered.[16] Gloves must be inspected for any signs of degradation before each use and removed using the proper technique to avoid contaminating the skin.[1][13][17][18]
-
Lab Coat : A flame-resistant lab coat or a standard lab coat worn over non-synthetic clothing is required.[15] Ensure the coat is fully buttoned with sleeves rolled down.
-
-
Footwear : Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[15][19]
Caption: PPE Selection Workflow for this compound.
Section 3: Standard Operating Procedures
Adherence to validated protocols is the cornerstone of laboratory safety. These procedures are designed to be self-validating by incorporating safety checks at critical steps.
General Handling and Storage Protocol
-
Receiving : Upon receipt, inspect the container for damage. Log the material into the chemical inventory.
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for organic halides.[2][12][20][21] Ensure the container is kept tightly closed to prevent potential hydrolysis from atmospheric moisture.[2][12][20] The storage location must be separate from incompatible materials, especially strong bases and oxidizing agents.[7][12][21]
-
Weighing and Transfer :
-
Don all required PPE as determined by the PPE Selection Workflow.
-
Perform all operations within a chemical fume hood.
-
Since the melting point is near body temperature (38-41 °C), the material may be a waxy solid.[5] Use a clean spatula for transfers. Avoid creating dust.
-
If melting is required for transfer, use a controlled heating source (e.g., a water bath) and do not overheat.
-
Close the primary container immediately after dispensing.
-
Clean any residual material from the spatula and weighing vessel before removing them from the fume hood.
-
Example Experimental Protocol: Williamson Ether Synthesis
This protocol illustrates the integration of safety measures into a common synthetic application for this compound.
Reaction: Sodium phenoxide + this compound → Nonadecyl phenyl ether
-
Setup : Assemble the reaction apparatus (e.g., round-bottom flask with a reflux condenser and magnetic stirrer) inside a chemical fume hood. Ensure all glassware is dry.
-
Reagent Preparation : In the fume hood, carefully weigh the required amount of sodium phenoxide and transfer it to the reaction flask containing a suitable solvent (e.g., DMF).
-
Reactant Addition : Weigh the this compound. If solid, it can be added directly. If it needs to be molten for addition via syringe, gently warm the container in a water bath within the hood.
-
Reaction : Begin stirring and slowly add the this compound to the sodium phenoxide solution. If the reaction is exothermic, have a cooling bath ready. Heat the mixture to the desired reaction temperature using a heating mantle with a temperature controller.
-
Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC). Do not remove samples for analysis from the fume hood until they are properly quenched and contained.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding water or a mild acidic solution, being mindful of any potential exotherm.
-
Extraction and Purification : Perform all liquid-liquid extractions and subsequent purification steps (e.g., chromatography) within the fume hood.
-
Cleanup : Decontaminate all glassware with a suitable solvent. Dispose of all waste streams according to the protocol in Section 5.
Section 4: Emergency Response Protocols
Preparedness is paramount. All personnel must be familiar with these procedures and the location of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[1][2]
-
Inhalation : Immediately move the affected person to fresh air.[1][2][13][20] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][13][20] A shower may be necessary. Wash the affected area with soap and water.[1][2]
-
Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][2][14][20] Remove contact lenses if present and easy to do.
-
Ingestion : Do NOT induce vomiting.[2][13] If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[1][2][13]
Spill and Leak Containment Protocol
A minor spill is one that can be safely managed by trained laboratory personnel without undue risk. For major spills, evacuate the area and contact emergency services.
Caption: Step-by-step protocol for minor spills of this compound.
Step-by-Step Minor Spill Cleanup:
-
Alert Personnel : Notify others in the immediate area.
-
Ensure Ventilation : Ensure the fume hood is operating or ventilate the area.[22]
-
Don PPE : Wear appropriate PPE, including chemical-resistant gloves (neoprene or double-nitrile), safety goggles, a face shield, and a lab coat.[1][2]
-
Containment : Prevent the spread of the material. For molten liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[22][23][24]
-
Absorption : Cover the spill with the absorbent material, working from the outside edges inward to prevent splashing.[22][23][25] Allow the material to be fully absorbed.
-
Collection : Carefully scoop the absorbed material into a clearly labeled, sealable waste container.[1][2][12][22]
-
Decontamination : Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate. Place all cleaning materials into the same hazardous waste container.
-
Disposal : Seal and label the container for hazardous waste pickup.
Section 5: Waste Disposal and Environmental Considerations
Proper disposal is a critical component of the chemical lifecycle, driven by the compound's potential environmental toxicity.
-
Waste Segregation : All waste containing this compound, including contaminated absorbents, disposable PPE, and reaction residues, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][13][17]
-
Disposal Method : Waste must be disposed of through a licensed and certified hazardous waste disposal company.[1][13][17] Chemical incineration in a facility equipped with an afterburner and scrubber is a common method for halogenated organic compounds.[13]
-
Environmental Release : Under no circumstances should this compound or its waste be discharged into drains or the environment.[1][13][18][21] Its potential toxicity to aquatic life necessitates strict containment.[1][13]
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The Significance of 1-Bromohexadecane in Specialized Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Versatility of 1-Bromotetradecane in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-bromo-nonadecane. (n.d.). Molbase. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Bromononadecane from 1-Nonadecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-bromononadecane from its corresponding primary alcohol, 1-nonadecanol. The conversion of long-chain alcohols to their respective bromoalkanes is a fundamental transformation in organic synthesis, yielding versatile intermediates for the introduction of functional groups and the construction of more complex molecules relevant to pharmaceutical and materials science. This document details two robust and widely applicable methods for this conversion: reaction with phosphorus tribromide (PBr₃) and treatment with hydrobromic acid (HBr). For each method, a thorough discussion of the reaction mechanism, a detailed experimental protocol, and guidance on product purification and characterization are provided. This guide is intended to serve as a practical resource for researchers, enabling the efficient and reliable synthesis of this compound and other long-chain alkyl bromides.
Introduction
This compound is a long-chain saturated bromoalkane that serves as a valuable synthetic intermediate. Its utility lies in its bifunctional nature, possessing a long, lipophilic alkyl chain and a reactive carbon-bromine bond. This structure makes it an ideal precursor for the synthesis of a variety of molecules, including surfactants, quaternary ammonium salts with antimicrobial properties, and as a building block in the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the hydroxyl group of 1-nonadecanol. This guide will focus on two of the most prevalent and effective methods for this transformation: the use of phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). The choice between these methods often depends on factors such as the desired scale of the reaction, the availability of reagents, and the sensitivity of other functional groups present in the substrate.
This document will provide a detailed examination of both synthetic routes, including their underlying mechanisms, step-by-step experimental procedures, and methods for the purification and characterization of the final product.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical properties of the starting material and the product is crucial for planning the synthesis, particularly the workup and purification steps.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Nonadecanol | CH₃(CH₂)₁₈OH | C₁₉H₄₀O | 284.52 | 62-64 | 344-346 |
| This compound | CH₃(CH₂)₁₈Br | C₁₉H₃₉Br | 347.42 | 38-41 | Not available |
Synthetic Methodologies
Method 1: Bromination with Phosphorus Tribromide (PBr₃)
The reaction of primary alcohols with phosphorus tribromide is a classic and highly efficient method for the synthesis of primary alkyl bromides.[1] This method is often preferred due to its mild reaction conditions and the avoidance of carbocation rearrangements, which can be a concern with other methods.[2][3]
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[2][4] The key steps are as follows:
-
Activation of the Alcohol: The oxygen atom of the 1-nonadecanol acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated phosphite ester intermediate and the displacement of a bromide ion.
-
Nucleophilic Attack: The displaced bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside.
-
Displacement: This backside attack leads to the displacement of the dibromophosphite group, which is a good leaving group, and the formation of this compound with an inversion of configuration at the carbon center (though this is not relevant for the achiral 1-nonadecanol).
This protocol is adapted from general procedures for the bromination of primary alcohols with PBr₃.[5]
Materials:
-
1-Nonadecanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or hexane for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve 1-nonadecanol (e.g., 10.0 g, 35.1 mmol) in anhydrous diethyl ether or DCM (e.g., 100 mL).
-
Cooling: Cool the solution in an ice bath to 0 °C with stirring.
-
Addition of PBr₃: Slowly add phosphorus tribromide (e.g., 1.1 mL, 11.7 mmol, 0.33 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of the starting alcohol.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice (e.g., 100 g). Stir until all the ice has melted.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound as a white to off-white solid.
The crude this compound can be purified by recrystallization.
Procedure:
-
Solvent Selection: Ethanol or hexane are suitable solvents for the recrystallization of long-chain bromoalkanes.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Method 2: Bromination with Hydrobromic Acid (HBr)
The reaction of primary alcohols with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid, is another common method for preparing primary alkyl bromides. The hydrobromic acid can be used as a concentrated aqueous solution or generated in situ from sodium bromide and sulfuric acid.
For a primary alcohol like 1-nonadecanol, the reaction with HBr also proceeds through an Sɴ2 mechanism.[1]
-
Protonation of the Alcohol: The oxygen atom of the alcohol is protonated by the strong acid (HBr or H₂SO₄) to form a good leaving group, water.
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile and attacks the carbon atom bearing the oxonium ion in a backside attack.
-
Displacement: This Sɴ2 displacement results in the formation of this compound and a molecule of water.
This protocol is an adaptation of the reliable Organic Syntheses procedure for the preparation of n-dodecyl bromide, which is suitable for other long-chain primary alcohols.[6][7]
Materials:
-
1-Nonadecanol
-
48% Hydrobromic acid (HBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for purification if necessary)
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, place 1-nonadecanol (e.g., 50.0 g, 175.7 mmol).
-
Reagent Addition: Add 48% hydrobromic acid (e.g., 100 g, 0.59 mol) and concentrated sulfuric acid (e.g., 30 g, 16.3 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 5-6 hours.
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. The this compound, being insoluble in the aqueous acid, will form a separate layer. For long-chain, solid bromides, the product may solidify on cooling. In this case, add warm water to melt the product before separation.
-
Washing: Separate the organic layer and wash it successively with water, a 10% sodium carbonate solution (to neutralize any remaining acid), and again with water.
-
Drying: Dry the crude this compound over anhydrous calcium chloride.
-
Purification: The crude product can be purified by recrystallization from ethanol as described in section 3.1.3. For lower molecular weight alkyl bromides, distillation under reduced pressure is an alternative.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
Melting Point
The purified this compound should exhibit a sharp melting point in the range of 38-41 °C. A broad melting range is indicative of impurities.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorptions for C-H and C-Br bonds, and importantly, the absence of the broad O-H stretch from the starting alcohol.
-
C-H stretching: Strong absorptions in the region of 2850-2960 cm⁻¹
-
CH₂ bending: Absorption around 1465 cm⁻¹
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically around 560-650 cm⁻¹
-
Absence of O-H stretching: The disappearance of the broad peak around 3200-3600 cm⁻¹ confirms the conversion of the alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the product. The expected signals for this compound are:
-
Triplet at ~3.40 ppm (2H): Corresponds to the two protons on the carbon directly attached to the bromine atom (-CH₂Br). The signal is a triplet due to coupling with the adjacent CH₂ group.
-
Multiplet at ~1.85 ppm (2H): Corresponds to the two protons on the carbon atom beta to the bromine (-CH₂CH₂Br).
-
Broad singlet/multiplet at ~1.25 ppm (~32H): A large signal corresponding to the overlapping signals of the remaining methylene (CH₂) groups in the long alkyl chain.
-
Triplet at ~0.88 ppm (3H): Corresponds to the three protons of the terminal methyl group (-CH₃). The signal is a triplet due to coupling with the adjacent CH₂ group.
The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments.
-
~33.9 ppm: Carbon directly attached to bromine (-CH₂Br).
-
~32.8 ppm: Carbon beta to bromine (-CH₂CH₂Br).
-
~29.7 - 28.1 ppm: A series of peaks for the internal methylene carbons of the long alkyl chain.
-
~22.7 ppm: The second to last carbon from the methyl end.
-
~14.1 ppm: The terminal methyl carbon (-CH₃).
Safety Precautions
-
Phosphorus tribromide (PBr₃): PBr₃ is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Hydrobromic acid (HBr) and Sulfuric Acid (H₂SO₄): Both are strong, corrosive acids. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
General Precautions: All reactions should be performed in a fume hood. Ensure that all glassware is dry, especially for the PBr₃ reaction.
Conclusion
This technical guide has detailed two effective and reliable methods for the synthesis of this compound from 1-nonadecanol. The choice between the phosphorus tribromide and hydrobromic acid methods will depend on the specific requirements of the synthesis. The PBr₃ method offers mild conditions and avoids carbocation rearrangements, making it suitable for sensitive substrates. The HBr method is a robust and scalable alternative. By following the detailed experimental protocols and characterization guidelines provided, researchers can confidently synthesize and purify this compound for its various applications in chemical research and development.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kamm, O., & Marvel, C. S. (1921). Alkyl and Alkylene Bromides. Organic Syntheses, 1, 25. doi:10.15227/orgsyn.001.0025
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Nonadecanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides. Retrieved from [Link]
- Pudovik, A. N., & Konovalova, I. V. (1979). The reactions of phosphorus tribromide with aldehydes and ketones. Synthesis, 1979(02), 81-96.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Reid, E. E., Ruhoff, J. R., & Burnett, R. E. (1935). n-Dodecyl Bromide. Organic Syntheses, 15, 24. doi:10.15227/orgsyn.015.0024
-
University of Calgary. (n.d.). Reaction of Alcohols with Hydrogen Halides. Retrieved from [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
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- 2. byjus.com [byjus.com]
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- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scielo.br [scielo.br]
IUPAC name and synonyms for C19H39Br
Introduction
Long-chain alkyl halides are fundamental building blocks in synthetic organic chemistry, valued for their utility in introducing lipophilic carbon chains and serving as precursors for a multitude of functional group transformations. This guide focuses on a specific member of this class, 1-bromononadecane (C₁₉H₃₉Br). Its 19-carbon saturated chain makes it a significant intermediate for synthesizing molecules where high lipophilicity, specific chain length, and surface activity are desired. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications, and essential safety protocols. This document is designed to serve as a practical and authoritative resource for professionals leveraging this versatile reagent in their research and development endeavors.
Core Chemical Identity and Nomenclature
Accurate identification is the cornerstone of chemical research. The molecular formula C₁₉H₃₉Br primarily corresponds to the straight-chain isomer, this compound, which is the most common and commercially relevant form.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming to ensure there is no ambiguity.[3][4][5][6][7]
The IUPAC name for this compound is This compound .[8] This name precisely describes a 19-carbon alkane chain (nonadecane) where a bromine atom is substituted at the first carbon position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [PubChem][8] |
| Common Synonyms | Nonadecyl bromide, 1-Nonadecyl bromide | [1][8][9][10] |
| CAS Number | 4434-66-6 | [1][2][8] |
| Molecular Formula | C₁₉H₃₉Br | [2][8][11] |
| Molecular Weight | 347.42 g/mol | [1][2][8] |
| EC Number | 224-641-2 | [1][8] |
| InChI Key | GWESGLGUMMNXDU-UHFFFAOYSA-N |[1][8] |
Physicochemical and Spectroscopic Properties
The physical properties of this compound are dictated by its long, saturated hydrocarbon tail and the polar C-Br bond. These characteristics influence its solubility, reactivity, and appropriate handling conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Appearance | White to off-white solid | At room temperature, consistent with its melting point. |
| Melting Point | 38-41 °C | [1] |
| Boiling Point | >200 °C (at reduced pressure) | High molecular weight necessitates vacuum distillation to prevent decomposition. Long-chain alkyl bromides have high boiling points. |
| Solubility | Insoluble in water | The large, nonpolar alkyl chain dominates the molecule's character. Soluble in nonpolar organic solvents like ethers, alkanes, and chlorinated solvents. |
| Density | ~1.0 g/cm³ (estimated) | Slightly less dense than its shorter-chain liquid analogs (e.g., 1-bromododecane density is 1.038 g/mL). |
Spectroscopic data is critical for structure verification. While raw spectra are beyond the scope of this guide, key identifying features from PubChem's spectral database are noted.[8]
-
¹³C NMR: Will show distinct signals for the carbon attached to bromine (C1) shifted downfield (~34 ppm), a series of overlapping signals for the methylene (-CH₂-) backbone carbons (~22-32 ppm), and a unique signal for the terminal methyl (-CH₃) carbon (C19) at high field (~14 ppm).
-
IR Spectroscopy: Will be dominated by C-H stretching (~2850-2950 cm⁻¹) and bending (~1465 cm⁻¹) vibrations from the long alkyl chain. A characteristic C-Br stretching vibration is expected in the fingerprint region (~560-650 cm⁻¹).
-
Mass Spectrometry (GC-MS): Will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Synthesis Protocol: Bromination of 1-Nonadecanol
Long-chain alkyl bromides are most reliably synthesized from their corresponding primary alcohols.[12] The reaction of a primary alcohol with phosphorus tribromide (PBr₃) is a classic and efficient method that proceeds via an Sₙ2 mechanism. This pathway is preferred as it avoids carbocation rearrangements that can occur under acidic conditions (e.g., with HBr), ensuring the bromine is cleanly installed at the terminal position.
Mechanistic Rationale
The hydroxyl group of an alcohol is a poor leaving group. PBr₃ acts as a dehydrating and brominating agent by first converting the -OH group into a good leaving group (an O-PBr₂ species). A bromide ion, concurrently released, then acts as a nucleophile, attacking the activated carbon center and displacing the oxygen-phosphorus moiety in a single concerted step (Sₙ2), inverting the stereochemistry if the carbon were chiral. For an achiral primary alcohol like 1-nonadecanol, this leads directly to the desired this compound.
Experimental Workflow
The following diagram and protocol outline the laboratory-scale synthesis.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1-nonadecanol (1.0 eq) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to 0 °C using an ice-water bath. Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with vigorous stirring. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup: Carefully and slowly pour the reaction mixture over crushed ice to quench any unreacted PBr₃. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts), and finally with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Since the product is a solid, recrystallization is the preferred method of purification. Dissolve the crude solid in a minimum amount of hot ethanol or acetone and allow it to cool slowly to form pure crystals of this compound, which can be collected by vacuum filtration.
Applications in Synthetic Chemistry and Drug Development
Alkyl bromides are versatile intermediates primarily used as electrophiles in substitution reactions.[12] this compound is no exception, serving as a key reagent to introduce the C₁₉ lipophilic tail into various molecular scaffolds.
-
Alkylation Agent: It is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and carbanions). This allows for the synthesis of long-chain ethers, thioethers, esters, and amines, which are common motifs in surfactants, lubricants, and phase-transfer catalysts.
-
Synthesis of Quaternary Ammonium Salts (Quats): Reaction with tertiary amines yields nonadecyl-substituted quaternary ammonium salts. These amphiphilic molecules have applications as antimicrobial agents, disinfectants, and antistatic agents.
-
Organometallic Reagents: this compound can be used to prepare the corresponding Grignard reagent (nonadecylmagnesium bromide) by reacting with magnesium metal. This powerful nucleophile is used to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
-
Polymer and Materials Science: The long alkyl chain can be incorporated into monomers for polymerization, imparting hydrophobicity and modifying the physical properties of the resulting polymers.[13][14] For example, it can be used to functionalize surfaces or create hydrophobic blocks in copolymers.
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, authoritative safety information can be extrapolated from structurally similar long-chain alkyl halides and general chemical safety principles.[15][16]
-
Hazard Identification:
-
Skin Irritation: Causes skin irritation. Prolonged contact should be avoided.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.
-
Aquatic Hazard: Long-chain halogenated hydrocarbons are often harmful or toxic to aquatic life with long-lasting effects.[17][18]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Skin and Body Protection: A lab coat should be worn. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
Alkyl bromides can slowly react with water; store under anhydrous conditions where practical.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[15]
-
References
-
Nonadecane, 1-bromo- - Substance Details . U.S. Environmental Protection Agency (EPA). [Link]
-
This compound | C19H39Br | CID 20496 . PubChem, National Institutes of Health (NIH). [Link]
-
1-bromo-nonadecane Product Information . Molbase. [Link]
-
Chemical Properties of Nonadecane, 1-bromo- (CAS 4434-66-6) . Cheméo. [Link]
-
Alkyl Bromides Product Safety Assessment . Lanxess. [Link]
-
1-Bromopentadecane | C15H31Br | CID 12394 . PubChem, National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: Sodium bromide . Carl ROTH. [Link]
-
1-Bromononane | C9H19Br | CID 12742 . PubChem, National Institutes of Health (NIH). [Link]
-
Alkyl Bromides Definition . Fiveable. [Link]
- 1-bromododecane synthesis technique.
-
IUPAC nomenclature of organic chemistry . Wikipedia. [Link]
-
Alkyl Bromide as Precursor of Initiating Dormant Species in Organocatalyzed Living Radical Polymerization . ACS Publications. [Link]
-
How to name organic compounds using the IUPAC rules . University of Calgary. [Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . IUPAC. [Link]
-
IUPAC NOMENCLATURE RULES . Adi Chemistry. [Link]
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Overview of different long-chain epoxides and alkyl glycidyl ethers . ResearchGate. [Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Contents) . Queen Mary University of London. [Link]
-
Synthesis of long-chain alkyl and alkenyl bromides . ResearchGate. [Link]
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Initial Characterization of 1-Bromononadecane: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the initial characterization of 1-Bromononadecane (C₁₉H₃₉Br), a long-chain alkyl halide of significant interest to researchers, scientists, and drug development professionals. Its utility as a synthetic building block, particularly as an alkylating agent, necessitates a thorough understanding of its physicochemical properties, synthesis, and analytical characterization. This document outlines field-proven methodologies and insights to ensure the reliable synthesis and validation of this compound in a laboratory setting.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₉Br | [1] |
| Molecular Weight | 347.42 g/mol | [2] |
| Melting Point | 38-41 °C | [2] |
| Boiling Point | Not specified (high) | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water; soluble in organic solvents like ethers and hydrocarbons. | |
| CAS Number | 4434-66-6 | [1] |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the bromination of 1-nonadecanol. Several effective methods exist, with the choice often depending on the desired scale, yield, and available reagents. Two common and reliable approaches are presented below.
Synthesis from 1-Nonadecanol using Phosphorus Tribromide (PBr₃)
This classic method offers good yields and is relatively straightforward to perform. The causality behind this choice lies in the high reactivity of PBr₃ with primary alcohols, proceeding via an Sₙ2 mechanism to afford the corresponding alkyl bromide with minimal rearrangement.
Experimental Protocol:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reaction: 1-Nonadecanol is placed in the flask and dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). The flask is cooled in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (1.1 equivalents) is added dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-3 hours to ensure complete conversion.
-
Work-up: The reaction mixture is cooled and slowly poured onto crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone.
Synthesis from 1-Nonadecanol using Sodium Bromide and Sulfuric Acid
This in-situ generation of hydrobromic acid is a cost-effective and common method for producing alkyl bromides. The concentrated sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water), which is then displaced by the bromide ion.
Experimental Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: 1-Nonadecanol, sodium bromide (NaBr, 1.2 equivalents), and water are added to the flask.
-
Acid Addition: Concentrated sulfuric acid is added slowly and carefully with cooling to control the exothermic reaction.
-
Reflux: The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, and the two layers are separated. The organic layer (top layer) is washed with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, saturated sodium bicarbonate solution, and finally brine.
-
Purification: The crude this compound is dried over anhydrous calcium chloride and then purified by distillation under reduced pressure or recrystallization.
Comprehensive Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a multi-technique analytical approach is essential. This self-validating system of characterization provides orthogonal data points, leading to a high degree of confidence in the final product.
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure.
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the alkyl chain.
-
-CH₂-Br (α-protons): These protons are the most deshielded due to the electronegativity of the adjacent bromine atom and will appear as a triplet at approximately 3.4 ppm . The triplet splitting pattern arises from coupling with the adjacent methylene (-CH₂-) protons.
-
-CH₂-CH₂-Br (β-protons): These protons will appear as a multiplet (quintet or sextet) around 1.85 ppm .
-
-(CH₂)₁₆- (Bulk methylene protons): The protons of the long methylene chain will overlap to form a broad singlet or a complex multiplet around 1.2-1.4 ppm .
-
-CH₃ (Terminal methyl protons): These protons are the most shielded and will appear as a triplet at approximately 0.88 ppm , coupled to the adjacent methylene group.
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
-CH₂-Br (α-carbon): This carbon is directly attached to the bromine and will be found downfield, typically around 34 ppm .
-
-CH₂-CH₂-Br (β-carbon): This carbon will appear at a slightly higher field than the α-carbon, around 32 ppm .
-
-(CH₂)₁₆- (Bulk methylene carbons): The carbons of the long alkyl chain will have very similar chemical shifts, appearing as a cluster of peaks around 28-30 ppm .
-
-CH₃ (Terminal methyl carbon): The terminal methyl carbon is the most shielded and will appear upfield, typically around 14 ppm .
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals to confirm the proton ratios.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[3]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to [C₁₉H₃₉⁷⁹Br]⁺ and [C₁₉H₃₉⁸¹Br]⁺.
-
Loss of Bromine: The most significant fragmentation is the cleavage of the C-Br bond, resulting in a prominent peak corresponding to the nonadecyl carbocation [C₁₉H₃₉]⁺.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups) will be observed due to the fragmentation of the long alkyl chain.[4]
Experimental Protocol (GC-MS):
A common and effective method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating long-chain alkyl halides.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250-280 °C).
-
Oven Program: A temperature ramp is typically used, for example, starting at 100 °C, holding for 1-2 minutes, and then ramping up to 280-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-400).
-
Chromatographic Analysis
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent technique for assessing the purity of this compound. The conditions described for GC-MS can be adapted for GC-FID analysis. The presence of a single major peak in the chromatogram is indicative of a high-purity sample.
Reactivity and Applications in Drug Development
This compound's primary role in synthetic chemistry, particularly in the context of drug development, is as a long-chain alkylating agent.[5] The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 19-carbon lipophilic chain onto various scaffolds. This lipophilicity can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its membrane permeability, protein binding, and overall bioavailability.
While specific examples of blockbuster drugs directly incorporating a nonadecyl chain via this compound are not prevalent, the strategic use of long-chain alkyl halides is a common tactic in medicinal chemistry.[6] For instance, the alkylation of amines, thiols, and alcohols with long-chain bromoalkanes is a key step in the synthesis of various surfactants, quaternary ammonium compounds with antimicrobial properties, and lipid-based drug delivery systems.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
The initial characterization of this compound is a critical step in its utilization as a synthetic precursor. By employing robust synthesis and purification protocols and a comprehensive suite of analytical techniques including NMR, MS, and GC, researchers can ensure the quality and integrity of this valuable long-chain alkyl halide. A thorough understanding of its properties, handling requirements, and reactivity will enable its effective application in the development of new chemical entities with potential therapeutic value.
References
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Doc Brown's Chemistry. "mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes." Doc Brown's Chemistry, [Link]. Accessed 19 January 2026.
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Oregon State University. "1H NMR Chemical Shift." Oregon State University, [Link]. Accessed 19 January 2026.
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Methodological & Application
Synthesis of Long-Chain Alkanes Using 1-Bromononadecane: Application Notes and Protocols
Introduction: The Significance of Long-Chain Alkanes and the Utility of 1-Bromononadecane
Long-chain alkanes (LCAs) and their derivatives are fundamental building blocks in a multitude of scientific disciplines, from materials science to drug development. Their hydrophobic nature and defined chain lengths are critical for the formation of self-assembled monolayers, the synthesis of specialized polymers, and as components of complex lipids used in drug delivery systems. In the pharmaceutical industry, the lipophilicity of a drug molecule, which can be modulated by the introduction of long alkyl chains, is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound, a 19-carbon alkyl halide, serves as a versatile and valuable precursor for the synthesis of these sophisticated hydrocarbon structures. Its terminal bromine atom provides a reactive handle for a variety of carbon-carbon bond-forming reactions, allowing for the precise extension of the alkyl chain. This guide provides an in-depth exploration of several key synthetic strategies for the synthesis of symmetrical and unsymmetrical long-chain alkanes utilizing this compound, with a focus on the underlying principles and practical execution of these methods.
Strategic Approaches to Long-Chain Alkane Synthesis
The construction of a carbon-carbon single bond between two sp³-hybridized centers is a cornerstone of organic synthesis. When starting with an alkyl halide such as this compound, several robust methods can be employed. The choice of method often depends on the desired product (symmetrical or unsymmetrical), the availability of starting materials, and the tolerance of other functional groups in the molecule. Here, we delve into the mechanistic rationale and practical application of classical and modern coupling reactions.
Symmetrical Alkane Synthesis: The Wurtz Reaction
The Wurtz reaction, first reported by Charles Adolphe Wurtz, is a classic method for the homocoupling of two alkyl halides in the presence of a reactive metal, typically sodium, to form a new alkane.[1][2] For the synthesis of a symmetrical long-chain alkane like dotriacontane (C38H78) from this compound, the overall transformation is as follows:
2 CH₃(CH₂)₁₈Br + 2 Na → CH₃(CH₂)₃₆CH₃ + 2 NaBr
Causality Behind Experimental Choices: The Wurtz reaction proceeds through a mechanism that can involve both radical and organometallic intermediates.[3] Anhydrous conditions are paramount, as the organosodium intermediates are highly basic and will be quenched by any protic solvent.[2] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are used as they are aprotic and can solvate the intermediates.[4] While historically significant, the Wurtz reaction often suffers from low yields and side reactions, such as elimination, especially with secondary and tertiary alkyl halides.[2] For primary alkyl bromides like this compound, it remains a straightforward, albeit sometimes inefficient, method for symmetrical coupling.
Visualizing the Wurtz Reaction Workflow
Caption: Workflow for Symmetrical Alkane Synthesis via Wurtz Reaction.
Unsymmetrical Alkane Synthesis: The Corey-House Reaction
For the synthesis of unsymmetrical long-chain alkanes, the Corey-House reaction is a significantly more versatile and higher-yielding method than the Wurtz reaction when using two different alkyl halides.[5][6] This reaction utilizes a lithium dialkylcuprate (Gilman reagent) which is a softer, less basic nucleophile than Grignard or organolithium reagents, leading to fewer side reactions.[7]
The synthesis is a multi-step process:
-
Formation of an organolithium reagent: An alkyl halide is treated with lithium metal.[8]
-
Formation of the Gilman reagent: The organolithium reagent is reacted with a copper(I) salt (typically CuI).[9][10]
-
Coupling: The Gilman reagent is then reacted with a second alkyl halide (in our case, this compound) to form the desired alkane.[5]
Causality Behind Experimental Choices: The key to the Corey-House synthesis is the formation of the Gilman reagent, (R)₂CuLi.[9] This organocuprate is unique in its ability to undergo cross-coupling with a wide range of organic halides with high efficiency.[11] The reaction is believed to proceed via an Sₙ2-like mechanism, which for primary alkyl halides like this compound, is highly efficient.[2] The use of two equivalents of the organolithium reagent to form the Gilman reagent is a drawback in terms of atom economy, especially if the alkyl group is valuable. To circumvent this, mixed cuprates with a non-transferable "dummy" ligand can be used.[7]
Visualizing the Corey-House Reaction Mechanism
Caption: Simplified Mechanism of the Corey-House Synthesis.
Modern Cross-Coupling Methods: Kumada and Negishi Couplings
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Kumada and Negishi couplings are powerful methods for coupling alkyl halides with organometallic reagents.
-
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (R-MgX) with an organic halide in the presence of a nickel or palladium catalyst.[3][12] For our purposes, one could prepare nonadecylmagnesium bromide from this compound and couple it with another alkyl halide, or vice-versa.
-
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard or organolithium reagents.[13][14] The reaction is typically catalyzed by palladium or nickel complexes.[14]
Causality Behind Experimental Choices: The choice between Kumada and Negishi often comes down to functional group compatibility. Grignard reagents are highly basic and nucleophilic, which limits their use with substrates containing acidic protons or electrophilic functional groups.[12] Organozinc reagents are less basic and more tolerant, expanding the scope of the reaction.[13] The catalyst system, particularly the choice of phosphine ligand on the metal center, is crucial for achieving high yields and preventing side reactions like β-hydride elimination, which can be a problem with long-chain alkyl groups.[15] The addition of dienes like 1,3-butadiene has been shown to remarkably improve the efficiency of nickel-catalyzed Kumada couplings of alkyl halides.[16]
Visualizing the Catalytic Cycle of Kumada/Negishi Coupling
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Quantitative Data Summary
The following table provides a comparative overview of the synthetic methods discussed. Yields are highly dependent on the specific substrates and reaction conditions.
| Reaction | Coupling Partners | Catalyst/Reagent | Typical Solvent | Key Advantages | Potential Limitations |
| Wurtz Reaction | This compound (2 eq.) | Sodium metal | Dry Ether/THF | Simple, one-step for symmetrical alkanes. | Low yields, side reactions, limited to symmetrical products.[2] |
| Corey-House | R₂CuLi + this compound | Li, CuI | Dry Ether/THF | High yields, good for unsymmetrical alkanes, tolerates some functional groups.[5][6] | Requires stoichiometric organocuprate, sensitive to moisture. |
| Kumada Coupling | R-MgBr + this compound | Ni or Pd catalyst | THF/Ether | Utilizes readily available Grignard reagents. | Grignard reagents are highly basic and intolerant of many functional groups.[12] |
| Negishi Coupling | R-ZnBr + this compound | Ni or Pd catalyst | THF/DMF | High functional group tolerance, high reactivity.[13] | Organozinc reagents may need to be prepared in situ. |
Detailed Experimental Protocols
Note: All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the organometallic reagents.
Protocol 1: Synthesis of Nonadecylmagnesium Bromide (Grignard Reagent)
This protocol outlines the formation of the Grignard reagent from this compound, a crucial intermediate for Kumada coupling. The procedure is adapted from established methods for long-chain alkyl halides.[17][18]
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Assemble the dry glassware. Place the magnesium turnings and a crystal of iodine in the flask. Flame-dry the apparatus under vacuum and backfill with inert gas.
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the remaining THF.
-
Addition: Add a small amount of the this compound solution to the magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.
-
Reaction: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting grey-brown solution is the Grignard reagent and should be used immediately.
Protocol 2: Synthesis of Dotriacontane (C38H78) via Corey-House Coupling
This protocol describes the symmetrical coupling of this compound to form dotriacontane.
Part A: Preparation of Lithium di(nonadecyl)cuprate (Gilman Reagent)
-
Organolithium Formation: In a flask under inert atmosphere, add lithium metal (2.2 eq) to anhydrous diethyl ether. Cool the mixture to -10 °C. Add a solution of this compound (2.0 eq) in anhydrous diethyl ether dropwise over 1 hour. Stir for an additional 2 hours at this temperature to form nonadecyllithium.[8]
-
Gilman Reagent Formation: In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -20 °C. Transfer the prepared nonadecyllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of the Gilman reagent, a clear, colorless or slightly yellow solution, should be observed.[9][10]
Part B: Coupling Reaction
-
Coupling: Cool the Gilman reagent solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) to yield pure dotriacontane.
Safety and Handling
-
Organometallic Reagents: Organolithium, Grignard, and Gilman reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere at all times.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
-
This compound: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a highly effective starting material for the synthesis of complex, long-chain alkanes. While classical methods like the Wurtz reaction offer a direct route to symmetrical alkanes, modern cross-coupling reactions such as the Corey-House, Kumada, and Negishi syntheses provide greater versatility, higher yields, and broader scope for the construction of both symmetrical and unsymmetrical products. The choice of synthetic route should be guided by the specific target molecule, the required purity, and the functional group compatibility of the reaction. The protocols provided herein serve as a foundational guide for researchers to successfully employ these powerful synthetic transformations.
References
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Corey, E. J., & Posner, G. H. (1967). Selective formation of carbon-carbon bonds between unlike groups using organocopper reagents. Journal of the American Chemical Society, 89(15), 3911-3912. [Link]
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Watson, D. A., & Jarvo, E. R. (2009). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. Journal of the American Chemical Society, 131(41), 14785-14792. [Link]
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BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]
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Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Corey–House synthesis. Retrieved from [Link]
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BYJU'S. (n.d.). Corey House Reaction. Retrieved from [Link]
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Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
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Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved from [Link]
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Terao, J., Watanabe, T., Saito, K., Kambe, N., & Sonoda, N. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222-4223. [Link]
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Chemistry Learner. (n.d.). Gilman Reagent: Definition, Preparation, and Examples. Retrieved from [Link]
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NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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Grokipedia. (n.d.). Corey–House synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Dilauro, G., Azzollini, C. S., Vitale, P., Salomone, A., Perna, F. M., & Capriati, V. (2021). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. Angewandte Chemie International Edition, 60(19), 10632-10636. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromodecane in Grignard Chemistry: Enabling Complex Molecular Synthesis. Retrieved from [Link]
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Filo. (2025). Corey-House Synthesis: Preparation of Alkanes with Examples. Retrieved from [Link]
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Quora. (2024). What is the preparation of alkanes by the Wurtz and Coorey house reaction? Retrieved from [Link]
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ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
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Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of alkanes from alkyl halides. Retrieved from [Link]
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Unacademy. (n.d.). Hydrocarbon. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkane synthesis by C-C coupling. Retrieved from [Link]
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The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947. [Link]
-
Inno Pharmchem. (n.d.). 1-Bromodecane in Grignard Chemistry: Enabling Complex Molecular Synthesis. Retrieved from [Link]
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ResearchGate. (2014). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. [Link]
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J&K Scientific LLC. (2025). Wurtz Reaction. Retrieved from [Link]
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Application Notes and Protocols: 1-Bromononadecane as a Versatile Alkylating Agent in Organic Synthesis
Introduction: The Strategic Role of the Nonadecyl Group in Molecular Design
In the landscape of organic synthesis, the strategic introduction of long alkyl chains can profoundly alter the physicochemical properties of a molecule. 1-Bromononadecane (C₁₉H₃₉Br), a linear C19 alkyl halide, serves as a pivotal reagent for this purpose. Its nonadecyl group imparts significant hydrophobicity, influencing solubility, self-assembly, and interfacial behavior. This attribute is of paramount importance in diverse fields, from drug development, where it can enhance membrane permeability or facilitate lipid-based drug delivery systems, to materials science, where it is instrumental in the surface modification of nanoparticles and the synthesis of specialized polymers and surfactants.
This comprehensive guide provides an in-depth exploration of this compound as an alkylating agent. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key reactions, providing a rationale for the selection of reagents and reaction conditions. The protocols herein are designed to be robust and adaptable, empowering researchers to confidently employ this compound in their synthetic endeavors.
Core Applications and Mechanistic Considerations
This compound typically participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The primary nature of the bromide-bearing carbon makes it an excellent electrophile for attack by a wide range of nucleophiles, with a low propensity for competing elimination reactions.[1] The choice of solvent, base, and temperature are critical parameters that must be carefully optimized to achieve high yields and purity, especially given the waxy, solid nature of this compound at room temperature.
Williamson Ether Synthesis: Crafting Lipophilic Ethers
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1] When employing this compound, this reaction produces ethers with a long, hydrophobic tail, which are valuable as non-polar solvents, additives, or as intermediates in the synthesis of more complex molecules.
Mechanistic Insight: The reaction proceeds in two stages. First, a strong base deprotonates an alcohol to form a highly nucleophilic alkoxide. This alkoxide then attacks the primary carbon of this compound in a backside attack, displacing the bromide and forming the ether linkage.[2]
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the two-step Williamson ether synthesis.
Protocol 1: Synthesis of Nonadecyl Phenyl Ether
This protocol details the synthesis of nonadecyl phenyl ether, a representative asymmetrical ether, using phenol and this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Phenol | 94.11 | 0.94 g | 10 mmol | 1.0 |
| This compound | 347.42 | 3.47 g | 10 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20 mmol | 2.0 |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 50 mL | - | - |
| Diethyl ether | - | As needed | - | - |
| 5% NaOH (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Addition of Alkylating Agent: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH solution (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to obtain the pure nonadecyl phenyl ether.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol. It is preferred over stronger bases like sodium hydride for safety and ease of handling.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate, especially with the solid this compound.
N-Alkylation of Amines: Synthesizing Long-Chain Amines and Quaternary Ammonium Salts
This compound is an effective agent for the N-alkylation of primary, secondary, and tertiary amines. This reaction is fundamental for the synthesis of long-chain secondary and tertiary amines, as well as quaternary ammonium salts (QAS), which have wide applications as surfactants, phase-transfer catalysts, and antimicrobial agents.[3]
Mechanistic Insight: The reaction is a series of Sₙ2 substitutions. A primary amine can react with this compound to form a secondary amine, which can then react further to form a tertiary amine, and finally a quaternary ammonium salt.[4] A significant challenge is controlling the degree of alkylation, as the product amines are often more nucleophilic than the starting amine, leading to overalkylation.[4]
Protocol 2: Selective Mono-N-Alkylation of a Primary Amine
To favor mono-alkylation, a large excess of the primary amine is typically used. This ensures that the this compound is more likely to encounter a molecule of the starting primary amine rather than the secondary amine product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 347.42 | 3.47 g | 10 mmol | 1.0 |
| Benzylamine | 107.15 | 5.36 g | 50 mmol | 5.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.76 g | 20 mmol | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | - |
| Ethyl acetate | - | As needed | - | - |
| Water | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (50 mL).
-
Addition of Amine and Base: Add benzylamine (5.0 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to 80°C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the N-nonadecylbenzylamine.
Protocol 3: Synthesis of a Quaternary Ammonium Salt (Menshutkin Reaction)
The Menshutkin reaction involves the alkylation of a tertiary amine to form a quaternary ammonium salt.[5] This reaction is generally straightforward and often proceeds to completion.
Diagram 2: Menshutkin Reaction for QAS Synthesis
Caption: The Menshutkin reaction of a tertiary amine with this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 347.42 | 3.47 g | 10 mmol | 1.0 |
| Triethylamine | 101.19 | 1.21 g | 12 mmol | 1.2 |
| Acetonitrile, anhydrous | 41.05 | 40 mL | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (40 mL).
-
Addition of Amine: Add triethylamine (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 24-48 hours. The formation of a precipitate may be observed.
-
Isolation of Product: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The quaternary ammonium salt can often be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).
S-Alkylation of Thiols: Formation of Long-Chain Thioethers
The high nucleophilicity of the thiolate anion makes the S-alkylation of thiols with this compound a highly efficient process for forming thioethers (sulfides).[3] These long-chain thioethers are useful in materials science and as synthetic intermediates.
Protocol 4: Synthesis of Nonadecyl Phenyl Sulfide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Thiophenol | 110.18 | 1.10 g | 10 mmol | 1.0 |
| This compound | 347.42 | 3.47 g | 10 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g | 11 mmol | 1.1 |
| Ethanol | 46.07 | 50 mL | - | - |
| Water | - | As needed | - | - |
| Diethyl ether | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Thiolate Formation: In a 100 mL round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol (50 mL). To this solution, add a solution of sodium hydroxide (1.1 eq) in a minimal amount of water, dropwise, with stirring.
-
Addition of Alkylating Agent: To the resulting sodium thiophenolate solution, add this compound (1.0 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 50 mL of water and extract with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure nonadecyl phenyl sulfide.
Surface Functionalization of Nanoparticles
The introduction of a nonadecyl chain onto the surface of nanoparticles can dramatically alter their properties, increasing their hydrophobicity and enabling their dispersion in non-polar media or interaction with lipid membranes.[6] Direct functionalization with this compound is often challenging. A more robust two-step approach is typically employed, involving the initial modification of the nanoparticle surface with a nucleophilic group (e.g., a thiol or an amine), followed by alkylation with this compound.
Diagram 3: Two-Step Nanoparticle Functionalization
Caption: General workflow for the functionalization of nanoparticles with a nonadecyl chain.
Protocol 5: Functionalization of Thiol-Modified Gold Nanoparticles (AuNPs)
This protocol is an adaptation for this compound and assumes the starting material is gold nanoparticles functionalized with a thiol-containing ligand (e.g., mercaptoundecanoic acid).
Materials:
| Reagent/Solvent | Amount |
| Thiol-functionalized AuNPs in ethanol | 10 mL (concentration dependent) |
| This compound | 10-fold molar excess relative to surface thiol groups |
| Cesium Carbonate (Cs₂CO₃) | 5-fold molar excess relative to surface thiol groups |
| N,N-Dimethylformamide (DMF) | 20 mL |
| Ethanol | As needed for washing |
| Toluene | As needed for redispersion |
Procedure:
-
Solvent Exchange: Centrifuge the solution of thiol-functionalized AuNPs to obtain a pellet. Remove the ethanol supernatant and redisperse the nanoparticles in DMF. Repeat this process twice to ensure complete solvent exchange.
-
Reaction Setup: In a reaction vial, suspend the AuNPs in DMF. Add cesium carbonate to the suspension and sonicate for 10 minutes to ensure deprotonation of the surface thiol groups.
-
Alkylation: Add a solution of this compound in DMF to the AuNP suspension.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: After the reaction, cool the mixture to room temperature. Isolate the functionalized AuNPs by centrifugation.
-
Washing: Wash the nanoparticle pellet repeatedly with ethanol to remove excess reagents and byproducts.
-
Final Product: Redisperse the final nonadecyl-functionalized AuNPs in a non-polar solvent such as toluene. Characterize the functionalized nanoparticles using techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Rationale for Experimental Choices:
-
Cesium Carbonate: This base is effective for deprotonating thiols under relatively mild conditions and is often used in nanoparticle functionalization due to its good solubility in polar aprotic solvents.
-
DMF: This solvent is suitable for dispersing the nanoparticles and dissolving the reactants.
-
Temperature: A moderately elevated temperature is required to overcome the activation energy of the Sₙ2 reaction on the nanoparticle surface and to ensure the this compound remains in solution.
Conclusion
This compound is a powerful and versatile alkylating agent for introducing the long-chain nonadecyl group into a variety of organic molecules and materials. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to leverage the unique properties of this reagent in their synthetic strategies. Successful application hinges on a clear understanding of the Sₙ2 reaction mechanism and careful control of reaction conditions to optimize yield and selectivity. The ability to impart significant hydrophobicity makes this compound an invaluable tool in the design and synthesis of novel compounds for a wide range of scientific and technological applications.
References
- Google Patents. (n.d.). Process for the continuous quaternization of tertiary amines with an alkyl halide.
-
ResearchGate. (n.d.). Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Alkyl halides as both hydride and alkyl sources in catalytic regioselective reductive olefin hydroalkylation. Retrieved from [Link]
- Google Patents. (n.d.). PROCEDURE FOR CONTINUOUS QUATERNIZATION OF TERTIARY AMINES WITH A RENT HALOGENURE.
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OpenStax. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Menshutkin reaction. Retrieved from [Link]
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Unb. (2025, December 4). Williamson Ether Synthesis: A Step-by-Step Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 10.1: Names and Properties of Alkyl Halides. Retrieved from [Link]
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Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Retrieved from [Link]
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YouTube. (2022, April 5). Alkylation of Amines. Retrieved from [Link]
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YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Surface functionalization of nanoparticles for nanomedicine. Retrieved from [Link]
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AWS. (n.d.). One Pot Microwave-Assisted Synthesis of Alkane Thiols. Retrieved from [Link]
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ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Retrieved from [Link]
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RSC Publishing. (2023, March 17). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
- Google Patents. (n.d.). Functionalized nanoparticles and methods of making and using same.
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ResearchGate. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, April 13). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. Retrieved from [Link]
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Wiley Online Library. (n.d.). The use of functionalized nanoparticles as non-specific compatibilizers for polymer blends. Retrieved from [Link]
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Application Notes & Protocols: Formation of Nonadecylmagnesium Bromide
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of nonadecylmagnesium bromide, a long-chain Grignard reagent, from 1-bromononadecane. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, critical parameters, and troubleshooting. Emphasis is placed on ensuring reaction initiation, minimizing side reactions, and verifying reagent concentration to ensure reproducibility and success in subsequent applications.
Introduction: The Utility of Long-Chain Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most pivotal organometallic compounds in synthetic chemistry, prized for their ability to form new carbon-carbon bonds. While the synthesis of Grignard reagents from short-chain alkyl halides is a staple of introductory organic chemistry, the preparation of their long-chain analogues, such as nonadecylmagnesium bromide, presents unique challenges. These long-chain reagents are crucial intermediates for the synthesis of complex lipids, polymers, and active pharmaceutical ingredients (APIs) where the introduction of a large lipophilic moiety is required.
The primary challenge stems from the lower reactivity of long-chain alkyl halides and potential solubility issues. This guide provides a robust protocol that addresses these challenges through careful control of reaction conditions and specialized initiation techniques.
The Grignard Formation Mechanism: A Surface-Level Perspective
The formation of a Grignard reagent is not a simple insertion of magnesium into the carbon-halogen bond but a complex heterogeneous reaction occurring on the surface of the magnesium metal. The currently accepted mechanism involves a single electron transfer (SET) process.
-
Electron Transfer: The reaction initiates with the transfer of a single electron from the magnesium surface to the antibonding orbital of the carbon-bromine bond in this compound. This forms a radical anion.
-
Dissociation: The unstable radical anion rapidly fragments into a nonadecyl radical (C₁₉H₃₉•) and a bromide anion (Br⁻).
-
Surface Recombination: The highly reactive nonadecyl radical and the bromide anion recombine on the activated magnesium surface, which now bears a positive charge (Mg•+), to form the final Grignard reagent, C₁₉H₃₉MgBr.
This entire process is critically dependent on the availability of a clean, unoxidized magnesium surface, as the native passivating layer of magnesium oxide (MgO) on magnesium turnings will inhibit the initial electron transfer.
Critical Parameters for Successful Synthesis
Reagent and Glassware Preparation: The Anhydrous Imperative
Grignard reagents are potent bases and will readily react with protic sources, especially water, to quench the reagent and form the corresponding alkane (nonadecane in this case). Therefore, the exclusion of atmospheric moisture is the single most important factor for success.
-
Glassware: All glassware (reaction flask, condenser, addition funnel) must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under a vacuum immediately before use.
-
Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is generally preferred over diethyl ether for long-chain alkyl halides due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent. The solvent should be obtained from a freshly opened bottle or dried using an appropriate method (e.g., distillation from sodium-benzophenone).
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent both quenching by moisture and reaction with oxygen.
Magnesium Activation: Overcoming the Oxide Barrier
Fresh magnesium turnings are coated with a layer of MgO that must be removed or bypassed for the reaction to start. Several methods can be employed:
-
Chemical Activation: This is the most common and effective method. Small amounts of an activator are added to the magnesium suspension.
-
Iodine (I₂): A few crystals of iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the characteristic purple/brown iodine color is often an indicator of successful activation.
-
1,2-Dibromoethane (DBE): DBE reacts with magnesium to form ethylene gas and MgBr₂, visibly cleaning the surface. The observation of gas bubbles is a clear sign of activation.
-
-
Mechanical Activation: Grinding the magnesium turnings in the flask with a glass rod can help break the oxide layer and expose a fresh surface. Using an ultrasonic bath is also a highly effective technique to initiate the reaction.
Minimizing the Wurtz Coupling Side Reaction
The most significant side reaction that reduces the yield of the Grignard reagent is the Wurtz coupling reaction. This occurs when the newly formed nonadecylmagnesium bromide acts as a nucleophile and reacts with a molecule of unreacted this compound to form a C
Application Notes & Protocols: Surface Modification of Nanoparticles with 1-Bromononadecane
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
The interface between a nanoparticle and its environment governs its utility. Unmodified nanoparticles often suffer from instability, aggregation in biological media, and a lack of specific functionality, limiting their translation into clinical or advanced material applications[1][2]. Surface modification is therefore a critical step to impart desired physicochemical properties such as stability, biocompatibility, and targeted functionality[3].
A key strategy in surface engineering is the modulation of hydrophobicity. Grafting long alkyl chains onto a nanoparticle surface dramatically alters its character from hydrophilic to lipophilic. This is particularly valuable in drug development for enhancing the delivery of poorly water-soluble drugs, promoting interaction with and passage through lipid-based biological membranes, and creating stable dispersions in non-polar media[4]. 1-Bromononadecane (C₁₉H₃₉Br) is a long-chain alkylating agent ideally suited for this purpose. Its 19-carbon chain provides a significant hydrophobic footprint, enabling the creation of a dense, non-polar corona on the nanoparticle surface.
This document provides a detailed guide on the principles and methodologies for functionalizing various nanoparticle platforms with this compound. It is important to note that direct functionalization with this compound is generally inefficient. The most robust and scientifically sound method involves a two-step process[4]:
-
Surface Activation: The nanoparticle surface is first functionalized with nucleophilic groups, such as primary amines (-NH₂) or thiols (-SH).
-
Alkylation: A subsequent nucleophilic substitution (Sɴ2) reaction is performed where the activated surface groups attack the electrophilic carbon of this compound, displacing the bromide ion and forming a stable covalent bond[4].
This guide will detail validated protocols for gold (AuNPs), silica (SiO₂NPs), and iron oxide (IONPs) nanoparticles, along with the necessary characterization techniques to validate the modification.
The Core Mechanism: Two-Step Nucleophilic Substitution
The covalent attachment of the nonadecyl chain from this compound proceeds via an Sɴ2 reaction. This requires a nucleophile on the nanoparticle surface to attack the primary alkyl halide. The choice of nucleophile depends on the nanoparticle's core material.
-
For Gold Nanoparticles (AuNPs): The high affinity between gold and sulfur makes thiol (-SH) groups the ideal anchor. A bifunctional linker containing a thiol at one end and an amine at the other (e.g., cysteamine or (11-Mercaptoundecyl)amine) is first attached to the AuNP surface. The terminal amine then serves as the nucleophile for the subsequent reaction with this compound[4].
-
For Silica (SiO₂NPs) and Iron Oxide (IONPs): The surfaces of these oxide-based nanoparticles are rich in hydroxyl (-OH) groups. These can be readily functionalized with aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), which introduces primary amine groups onto the surface. These amines then act as the nucleophiles[4].
The general reaction scheme is illustrated below. The use of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is critical in the case of amine nucleophiles to deprotonate the amine, thereby increasing its nucleophilicity without competing in the substitution reaction.
Figure 1: General mechanism for nanoparticle surface modification using this compound via a two-step activation and alkylation process.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should consider optimizing reaction times, temperatures, and reagent concentrations based on their specific nanoparticle size and desired grafting density.
Protocol 1: Modification of Gold Nanoparticles (AuNPs)
Principle: This protocol first functionalizes citrate-capped AuNPs with an amine-terminated thiol linker. The resulting amine-functionalized AuNPs are then alkylated with this compound[4].
Materials & Equipment:
| Reagent/Equipment | Specification |
|---|---|
| Citrate-capped AuNPs | 10-50 nm diameter, aqueous solution |
| (11-Mercaptoundecyl)amine | ≥95% purity |
| This compound | ≥97% purity[5] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Deionized (DI) Water | 18.2 MΩ·cm |
| Centrifuge & Tubes | Capable of pelleting AuNPs |
| Magnetic Stirrer & Hotplate |
| Inert Atmosphere Setup | Nitrogen or Argon gas line |
Procedure:
Part A: Amine Functionalization
-
To 10 mL of a vigorously stirred AuNP solution, add an ethanolic solution of (11-Mercaptoundecyl)amine to a final concentration of 0.1 mM.
-
Stir the mixture at room temperature for 12-24 hours to ensure complete ligand exchange.
-
Pellet the amine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 min for 20 nm AuNPs).
-
Remove the supernatant and wash the pellet by resuspending in ethanol and re-centrifuging. Repeat this wash step twice to remove unbound linker.
-
Resuspend the final pellet in 10 mL of anhydrous DMF.
Part B: Alkylation with this compound
-
Transfer the amine-functionalized AuNP dispersion in DMF to a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (TEA) to a final concentration of ~2 mM. This acts as a base to deprotonate the surface amine groups.
-
Add this compound in a 10-fold molar excess relative to the estimated surface amine groups. Scientist's Note: The long C19 chain may require gentle warming to fully dissolve in DMF before addition.
-
Stir the reaction mixture at 60-70 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
After cooling to room temperature, centrifuge the solution to pellet the nonadecyl-functionalized AuNPs.
-
Wash the nanoparticles sequentially with DMF, ethanol, and DI water (3 cycles each) to remove excess reagents and byproducts.
-
Dry the final product under vacuum. The resulting nanoparticles should be readily dispersible in non-polar solvents like hexane or toluene.
Protocol 2: Modification of Silica Nanoparticles (SiO₂NPs)
Principle: This protocol involves the initial amination of the silica surface using APTES, followed by N-alkylation with this compound[4].
Materials & Equipment:
| Reagent/Equipment | Specification |
|---|---|
| Silica Nanoparticles (SiO₂NPs) | 50-200 nm, dispersed in ethanol |
| (3-Aminopropyl)triethoxysilane (APTES) | ≥98% purity |
| This compound | ≥97% purity[5] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, granular |
| Toluene | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Centrifuge & Tubes | |
| Reflux Condenser & Heating Mantle |
| Inert Atmosphere Setup | |
Procedure:
Part A: Amine Functionalization (Silanization)
-
Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.
-
Add 1 mL of APTES to the dispersion.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 12 hours under an inert atmosphere. This promotes the covalent condensation of APTES onto the silica surface.
-
Cool the reaction, then collect the nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and then ethanol (3 cycles each) to remove unreacted silane.
-
Dry the amine-functionalized SiO₂NPs under vacuum.
Part B: Alkylation with this compound
-
Disperse 100 mg of the dried amine-functionalized SiO₂NPs in 50 mL of anhydrous DMF.
-
Add an excess of a non-nucleophilic base (e.g., 200 mg of K₂CO₃).
-
Add a 10-fold molar excess of this compound relative to the estimated amine groups on the silica surface.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours under an inert atmosphere.
-
After cooling, centrifuge the suspension to collect the nonadecyl-functionalized SiO₂NPs.
-
Wash the nanoparticles sequentially with DMF, ethanol, and DI water.
-
Dry the final product under vacuum.
(Protocol for Iron Oxide Nanoparticles (IONPs) follows a very similar procedure to SiO₂NPs, starting with oleic acid-coated IONPs if necessary, and using APTES for amination followed by alkylation as described above).
Workflow and Validation
A successful modification protocol is a self-validating one. A rigorous characterization plan is essential to confirm the covalent attachment of the nonadecyl chains and to quantify the resulting changes in nanoparticle properties.
Figure 2: A comprehensive workflow for the synthesis and validation of this compound modified nanoparticles.
Characterization Techniques & Expected Outcomes
The table below summarizes the key techniques and the expected results that validate a successful surface modification.
| Technique | Purpose | Expected Outcome for Successful Modification |
| FTIR Spectroscopy | Confirm functional groups | Appearance of new peaks corresponding to C-H stretching (~2850-2960 cm⁻¹) from the nonadecyl chains. Attenuation of N-H peaks after alkylation. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental surface analysis | Increase in the C1s signal relative to the core material signal (e.g., Au4f, Si2p, Fe2p). Disappearance of the Br3d signal after washing confirms removal of unreacted alkyl bromide. |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter | An increase in the hydrodynamic diameter is expected due to the grafted C19 layer. The polydispersity index (PDI) should remain low, indicating no aggregation. |
| Zeta Potential | Measure surface charge | A significant shift towards a more neutral potential is expected as the charged amine/thiol groups are consumed and shielded by the non-polar alkyl chains. |
| Transmission Electron Microscopy (TEM) | Visualize core morphology | The core size and shape of the nanoparticles should remain unchanged. The particles should appear well-dispersed in non-polar solvents. |
| Thermogravimetric Analysis (TGA) | Quantify organic content | A distinct weight loss step at higher temperatures corresponding to the decomposition of the grafted organic layer. This can be used to calculate grafting density[6]. |
| Contact Angle Goniometry | Measure surface hydrophobicity | A dramatic increase in the water contact angle on a film of the dried nanoparticles, typically exceeding 90°, confirming the hydrophobic nature of the surface. |
Applications in Drug Development and Beyond
The profound increase in hydrophobicity imparted by the C19 chain makes these modified nanoparticles highly valuable for specific biomedical applications:
-
Hydrophobic Drug Delivery: They can act as carriers for lipophilic drugs, improving their solubility and bioavailability.
-
Cell Membrane Interactions: The hydrophobic surface can interact strongly with the lipid bilayers of cell membranes, potentially enhancing cellular uptake or enabling membrane-associated therapeutic strategies[4].
-
Multimodal Imaging: The long alkyl chain can be used to encapsulate other functional molecules, such as imaging agents, alongside the nanoparticle core, creating multifunctional probes[7].
-
Non-Aqueous Formulations: These particles are ideal for creating stable dispersions in oils, lipids, and other non-polar matrices for specialized formulations.
Safety and Handling
This compound is an alkylating agent and should be handled with care. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions, especially those involving heating and volatile solvents like DMF and toluene, should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
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Moku, G. et al. (2023). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Materials. Available at: [Link]
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Sharma, G. et al. (2018). Surface modifications of biodegradable polymeric nanoparticles and their characterization by advanced electron microscopy techniques. Journal of Pharmaceutical Investigation. Available at: [Link]
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Lee, Y. K. et al. (2012). Nanoparticles modified by encapsulation of ligands with a long alkyl chain to affect multispecific and multimodal imaging. Journal of Nuclear Medicine. Available at: [Link]
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Ahmad, F. et al. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. Available at: [Link]
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Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A. Available at: [Link]
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Kittredge, C. et al. (2013). Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. ACS Nano. Available at: [Link]
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Siqueira, G. et al. (2010). New Process of Chemical Grafting of Cellulose Nanoparticles with a Long Chain Isocyanate. Langmuir. Available at: [Link]
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Weiss, C. et al. (2021). Optimizing nanoparticle design and surface modification toward clinical translation. Advanced Drug Delivery Reviews. Available at: [Link]
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Application Notes & Protocols: Formation of Self-Assembled Monolayers with 1-Bromononadecane for Advanced Surface Engineering
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formation of self-assembled monolayers (SAMs) using 1-Bromononadecane. The terminal bromide of this long-chain alkyl halide serves as a versatile chemical handle for subsequent surface modification, making it an invaluable tool for creating functionalized surfaces in biosensing, drug delivery, and molecular electronics. This guide details the fundamental mechanisms, critical experimental parameters, and step-by-step protocols for depositing this compound onto silicon substrates. It emphasizes a robust methodology involving the in-situ formation of a Grignard reagent for covalent attachment to hydroxylated surfaces. Detailed procedures for substrate preparation and monolayer characterization are also included to ensure the formation of high-quality, well-ordered films.
Introduction and Scientific Principles
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on a solid substrate.[1] They represent a cornerstone of surface science, providing a powerful bottom-up approach to precisely control the physicochemical properties of an interface, such as wettability, biocompatibility, and chemical reactivity.[2] While alkanethiols on gold are a widely studied system, the use of other precursor chemistries and substrates opens a broader application space.
This compound (C₁₉H₃₉Br) is a particularly useful precursor for SAM formation. Its long 19-carbon alkyl chain promotes the formation of a densely packed, well-ordered monolayer through strong van der Waals interactions between adjacent molecules.[3] The true utility of this molecule, however, lies in its terminal bromide group. Unlike a simple methyl-terminated monolayer which is relatively inert, the bromo-terminus is a reactive site, serving as a versatile anchor point for a wide array of subsequent chemical modifications via nucleophilic substitution reactions.[4] This allows for the covalent immobilization of proteins, peptides, DNA, or small-molecule drugs, transforming a generic surface into a specific, functional interface.
The primary challenge and focus of this guide is the covalent attachment of the alkyl chain to a substrate. Unlike the strong, specific interaction between sulfur and gold, the carbon-bromine bond in an alkyl halide does not spontaneously react with common substrates like silicon oxide.[5] Therefore, a chemical activation step is necessary. The most robust method involves converting the alkyl bromide into a highly nucleophilic organometallic species—specifically, a Grignard reagent (R-MgX).[6] This reagent readily reacts with surface hydroxyl groups (-OH) present on oxidized silicon, forming a stable, covalent Si-C bond and anchoring the this compound molecule to the surface.[7]
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₉Br | [8] |
| Molar Mass | 347.4 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Key Feature | Reactive terminal bromide for post-formation functionalization | [4] |
Mechanism of Formation: The Grignard Pathway on Silicon
The formation of a this compound SAM on a hydroxylated silicon substrate proceeds via a two-stage process: (1) formation of the Grignard reagent, and (2) reaction of the reagent with the surface.
-
Oxidative Insertion and Grignard Reagent Formation : this compound reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The magnesium undergoes oxidative insertion into the carbon-bromine bond, creating nonadecylmagnesium bromide (C₁₉H₃₉MgBr).[9] This reaction inverts the polarity of the terminal carbon, transforming it from an electrophilic site in the alkyl bromide to a highly nucleophilic and basic carbanion in the Grignard reagent.[5][6]
-
Surface Reaction : The prepared silicon substrate possesses a surface populated with silanol (Si-OH) groups. The highly basic Grignard reagent reacts with the acidic proton of a silanol group in an acid-base reaction, which subsequently leads to the formation of a stable covalent Si-C bond, anchoring the nonadecyl chain to the surface.[7]
This entire process must be conducted under strictly anhydrous and inert conditions, as Grignard reagents are rapidly quenched by water or protic solvents.[6][10]
Experimental Workflow and Protocols
The successful formation of a high-quality SAM is critically dependent on meticulous attention to detail at each stage of the process. The following diagram and protocols outline a validated workflow.
Overall Experimental Workflow
Caption: Key techniques for characterizing SAMs.
| Technique | Information Provided | Expected Result for a High-Quality C₁₉H₃₉Br SAM |
| Contact Angle Goniometry | Measures the hydrophobicity of the surface. A well-ordered alkyl chain monolayer should be hydrophobic. | High static water contact angle (typically >100°), indicating a dense, non-polar surface. [11] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the top few nanometers of the surface. | Presence of Carbon (C1s), Bromine (Br3d), and Silicon (Si2p) signals. The high-resolution C1s spectrum should show a primary peak for the alkyl chain (C-C) and a shifted peak for the C-Br bond. Critically, it confirms the presence of the terminal bromide. [12] |
| Ellipsometry | Measures the change in polarization of light upon reflection from the surface to determine film thickness. | A thickness consistent with the length of the this compound molecule (approx. 2.0-2.5 nm), indicating an upright molecular orientation. [12] |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | An atomically smooth surface with low root-mean-square (RMS) roughness, confirming a continuous and uniform monolayer without significant aggregation. [12] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete monolayer coverage. 2. Disordered monolayer. 3. Contamination. | 1. Increase incubation time or reagent concentration. 2. Ensure substrate is scrupulously clean before deposition. 3. Verify anhydrous conditions were maintained. |
| No Bromine Signal in XPS | 1. Grignard reagent was quenched (hydrolyzed) before or during reaction. 2. Reaction failed to initiate. | 1. Use freshly dried solvents and glassware. Perform reaction under a strictly inert atmosphere. 2. Ensure magnesium was properly activated (use of iodine, heat-gun drying). |
| Excessively Thick Layer in Ellipsometry | Multilayer formation or polymeric residue from the Grignard reaction. | 1. Ensure thorough rinsing and sonication steps are performed post-deposition. 2. Reduce the concentration of the Grignard solution. |
| High Surface Roughness in AFM | 1. Particulate contamination. 2. Aggregation of molecules on the surface. | 1. Work in a clean environment (e.g., cleanroom or laminar flow hood). 2. Filter the Grignard solution before use if particulates are suspected. |
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Wikipedia. (n.d.). Silanization of silicon and mica. Retrieved from [Link]
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Kosovari, M., et al. (2024). Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion. ACS Applied Materials & Interfaces, 16(23), 29770-29782. Retrieved from [Link]
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Heise, A., et al. (2010). Fabrication of patterned silane based self-assembled monolayers by photolithography and surface reactions on silicon-oxide substrates. Chemical Communications, 46(34), 6249-6266. Retrieved from [Link]
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Bourg, M. C., et al. (1999). Silanization of Solid Substrates: A Step Toward Reproducibility. Langmuir, 15(19), 6565-6567. Retrieved from [Link]
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Rouvière, L., et al. (2022). Silane-Based SAMs Deposited by Spin Coating as a Versatile Alternative Process to Solution Immersion. Langmuir, 38(20), 6435-6444. Retrieved from [Link]
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Fiveable. (n.d.). Types of SAMs and their formation processes. Molecular Electronics Class Notes. Retrieved from [Link]
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Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
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Application Notes and Protocols: Engineering Hydrophobic Surfaces with 1-Bromononadecane
Introduction: The Imperative of Surface Hydrophobicity in Advanced Research
In the realms of biomedical engineering, diagnostics, and drug development, the interface between a material and its biological environment is of paramount importance. Controlling this interface, specifically its wettability, can dictate the success of a device or therapy. Superhydrophobic surfaces, which exhibit extreme water repellency, are of particular interest for their ability to reduce protein adsorption, prevent cellular and bacterial adhesion, and serve as platforms for controlled drug delivery.[1][2][3] The creation of these surfaces often relies on the precise chemical modification of a substrate to lower its surface energy.
This guide provides a detailed technical overview and practical protocols for the creation of robustly hydrophobic surfaces using 1-bromononadecane. This long-chain alkyl halide serves as an ideal candidate for forming a densely packed, non-polar self-assembled monolayer (SAM) on hydroxylated substrates such as silicon wafers, glass, and various metal oxides. The 19-carbon chain length ensures strong van der Waals interactions between adjacent molecules, leading to a highly ordered and stable hydrophobic layer.[4]
We will delve into the mechanistic underpinnings of the surface grafting process, provide step-by-step experimental protocols for monolayer formation, and detail the essential characterization techniques required to validate the successful modification of the surface. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of hydrophobic surfaces in their work.
Mechanism of this compound Self-Assembled Monolayer (SAM) Formation
The creation of a hydrophobic surface using this compound on a hydroxylated substrate (e.g., silicon with a native oxide layer, SiO₂) is fundamentally a chemical grafting process. The surface hydroxyl groups (Si-OH) serve as anchor points for the this compound molecules. The reaction proceeds via a nucleophilic substitution mechanism, where the oxygen of the surface hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine.
The reaction can be conceptualized in the following steps:
-
Surface Activation: The substrate is rigorously cleaned to remove organic contaminants and to ensure a high density of surface hydroxyl groups. This is a critical step as the number of available hydroxyl groups will determine the potential density of the resulting monolayer.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a surface hydroxyl group attacks the primary carbon atom of the this compound molecule. This is analogous to a Williamson ether synthesis.
-
Transition State and Leaving Group Departure: The reaction proceeds through a transition state where a new Si-O-C bond is forming while the C-Br bond is breaking. The bromide ion (Br⁻) is a good leaving group, facilitating the reaction.
-
Self-Assembly and Ordering: As more molecules are grafted onto the surface, the long C₁₉ alkyl chains begin to organize themselves to maximize van der Waals interactions. This process drives the formation of a densely packed, quasi-crystalline monolayer with the hydrophobic tails oriented away from the substrate, thereby presenting a low-energy, water-repellent surface.
This process is a type of silanization, which is the covalent attachment of organosilyl groups to a surface.[1] While classic silanization often uses more reactive species like alkyltrichlorosilanes, the principles of surface preparation and covalent bond formation are analogous.
Below is a diagram illustrating the workflow for creating and verifying a hydrophobic surface using this compound.
Caption: Experimental workflow for hydrophobic surface creation.
Experimental Protocols
PART 1: Substrate Preparation (Silicon Wafer Example)
A pristine and highly hydroxylated surface is crucial for the formation of a high-quality SAM.[5]
Materials:
-
Silicon wafers (or glass slides)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ultrapure water (18.2 MΩ·cm)
-
Anhydrous toluene or ethanol
-
Nitrogen or Argon gas source
-
Sonicator
-
Oven
Protocol:
-
Initial Cleaning:
-
Cut silicon wafers to the desired size using a diamond scribe.
-
Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in ultrapure water for 15 minutes to remove gross organic contamination.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Piranha Etching (Activation and Hydroxylation):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Never add H₂O₂ to H₂SO₄. The solution will become very hot.
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes. This step removes residual organic material and creates a high density of silanol (Si-OH) groups on the surface.
-
Carefully remove the substrates and rinse them copiously with ultrapure water.
-
Dry the hydroxylated substrates in an oven at 110-120 °C for at least 1 hour and allow to cool to room temperature in a desiccator before use.
-
PART 2: this compound SAM Formation
This protocol describes a solution-phase deposition method. All glassware should be oven-dried before use to minimize water content.
Materials:
-
This compound (≥97.0%)
-
Anhydrous toluene or other suitable anhydrous, non-polar solvent
-
Prepared hydroxylated substrates
-
Schlenk flask or similar reaction vessel with an inert gas inlet
-
Hot plate with temperature control
Protocol:
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene inside a Schlenk flask under an inert atmosphere (nitrogen or argon).
-
-
Substrate Immersion and Reaction:
-
Place the dry, hydroxylated substrates into the reaction vessel containing the this compound solution. Ensure the substrates are fully submerged.
-
Heat the solution to 60-80 °C and maintain this temperature for 12-24 hours with gentle stirring. The elevated temperature provides the activation energy needed for the nucleophilic substitution reaction between the surface hydroxyls and the alkyl bromide.
-
-
Post-Deposition Cleaning:
-
After the reaction period, remove the substrates from the hot solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) this compound molecules.
-
Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to ensure complete removal of physisorbed molecules.
-
Finally, rinse with ethanol and dry the substrates under a stream of nitrogen or argon gas.
-
The following diagram illustrates the chemical transformation occurring at the substrate surface.
Caption: Surface reaction of this compound with Si-OH.
Validation and Characterization of the Hydrophobic Surface
Successful formation of a this compound monolayer must be confirmed through appropriate analytical techniques.
Contact Angle Goniometry
This is the most direct method to assess the hydrophobicity of the modified surface. A droplet of water is placed on the surface, and the angle it makes with the surface is measured.[6]
-
Static Contact Angle: A water droplet is gently placed on the surface. For a successful hydrophobic modification with a long-chain alkane, the static contact angle should be greater than 90°, typically in the range of 105-115°.[7]
-
Dynamic Contact Angles (Advancing and Receding): These measurements provide information about the homogeneity of the surface and the adhesion of water to it. The advancing angle is measured as the droplet volume is increased, and the receding angle is measured as the volume is decreased.[7] A low contact angle hysteresis (the difference between the advancing and receding angles) indicates a smooth, chemically homogeneous surface. For superhydrophobic surfaces, a low roll-off angle is also a key characteristic.[8]
| Parameter | Unmodified Si/SiO₂ | This compound Modified |
| Expected Static Water Contact Angle | < 30° (Hydrophilic) | > 105° (Hydrophobic) |
| Contact Angle Hysteresis | N/A | Low (<10°) for a well-formed monolayer |
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to characterize the topography of the surface at the nanoscale.[4]
-
Topographical Analysis: A clean, unmodified silicon wafer will appear exceptionally smooth. After SAM formation, AFM can be used to assess the uniformity and completeness of the monolayer. A well-formed monolayer should also be very smooth, while a poorly formed one might show aggregates or pinholes.[9]
-
Film Thickness: By creating a scratch in the monolayer and imaging across the edge, the thickness of the SAM can be measured, which should correspond to the length of the this compound molecule.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[10][11]
-
Elemental Analysis: An XPS survey scan of the modified surface should show the appearance of a Bromine (Br 3d) peak, confirming the presence of the grafted molecule. The intensity of the underlying Silicon (Si 2p) and Oxygen (O 1s) signals will be attenuated due to the overlying organic layer.
-
Chemical State Analysis: High-resolution scans of the Carbon (C 1s) region will show a primary peak corresponding to the alkyl chain (C-C, C-H bonds). The disappearance of the Br 3d signal after a successful subsequent reaction at the bromine terminus can be used to confirm further functionalization.
| Element | Expected Binding Energy (eV) | Observation on Modified Surface |
| C 1s | ~285.0 | Strong signal from the C₁₉ alkyl chain. |
| Br 3d | ~70-71 | Presence confirms grafted this compound. |
| Si 2p | ~103 (for SiO₂) | Signal attenuated by the organic monolayer. |
| O 1s | ~532 (for SiO₂) | Signal attenuated by the organic monolayer. |
Troubleshooting and Key Considerations
-
Low Contact Angle: This usually indicates incomplete monolayer formation. Potential causes include impure this compound, insufficient reaction time or temperature, or, most commonly, a poorly cleaned and hydroxylated substrate.
-
High Contact Angle Hysteresis: This suggests a disordered or incomplete monolayer with significant defects. Ensure the use of anhydrous solvents and an inert atmosphere during the reaction to prevent unwanted side reactions and polymerization of any potential silane contaminants.
-
Inconsistent Results: Substrate cleanliness is paramount. Any variation in the cleaning protocol can lead to significant differences in the final SAM quality.
Conclusion
The formation of a self-assembled monolayer of this compound provides a robust and reliable method for creating highly hydrophobic surfaces. The long alkyl chain promotes the formation of a densely packed, ordered layer, which is essential for achieving a low surface energy and high water repellency. By following the detailed protocols for substrate preparation, monolayer deposition, and thorough characterization, researchers can confidently engineer these surfaces for a wide array of applications, from fundamental surface science studies to the development of advanced biomaterials and drug delivery systems. The terminal bromine also offers a versatile chemical handle for subsequent surface functionalization, further expanding the utility of this platform.
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- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Retrieved January 20, 2026.
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- Sigma-Aldrich. (n.d.). This compound = 97.0 GC 4434-66-6. Retrieved January 20, 2026.
- ACS Publications. (2018, August 13).
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- NIH. (2022, May 17). Fabrication of Durable Hydrophobic/Superhydrophobic Wood Using an Alkyl Ketene Dimer by a Simple and Feasible Method - PMC.
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- MDPI. (2024, September 8). Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles.
- MDPI. (n.d.). Research Progress on Preparation of Superhydrophobic Surface and Its Application in the Field of Marine Engineering. Retrieved January 20, 2026.
- MDPI. (n.d.). Preparation of Hydrophobic Surface on PLA and ABS by Fused Deposition Modeling. Retrieved January 20, 2026.
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- ResearchGate. (2025, October 26). Hydrophobization of wood surfaces: Covalent grafting of silicone polymers | Request PDF.
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- BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption.
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Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromononadecane
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Strategic Etherification of Long-Chain Scaffolds
The Williamson ether synthesis, a reaction of historical significance and enduring utility, provides a robust and versatile method for the formation of ethers from an organohalide and an alkoxide.[1] Developed by Alexander Williamson in 1850, this SN2 (bimolecular nucleophilic substitution) reaction remains a cornerstone of modern organic synthesis.[1][2] These application notes provide a detailed experimental framework for the synthesis of ethers utilizing 1-bromononadecane, a long-chain primary alkyl halide. The incorporation of a C19 lipophilic chain can be a critical molecular design strategy in drug development and materials science, significantly influencing properties such as membrane permeability, solubility, and self-assembly.
This compound serves as an excellent substrate for this transformation due to its primary carbon-bromine bond, which is highly susceptible to backside nucleophilic attack and minimizes the competing E2 elimination pathway that can plague reactions with secondary or tertiary halides.[1][2] This guide will detail two primary protocols: a classical approach using a strong base for complete alkoxide formation and a phase-transfer catalysis (PTC) method that offers milder conditions and operational simplicity.
Mechanistic Principle: The SN2 Pathway
The Williamson ether synthesis proceeds via a well-established SN2 mechanism.[1][2] The process is initiated by the deprotonation of an alcohol (ROH) by a base to form a potent nucleophile, the alkoxide (RO⁻). This alkoxide then attacks the electrophilic carbon of this compound in a concerted, single-step mechanism, leading to the displacement of the bromide leaving group and the formation of the desired ether (RO-C₁₉H₃₉).[3]
Protocol I: Classical Synthesis via Sodium Hydride
This protocol is ideal for small-scale syntheses where anhydrous conditions can be rigorously maintained. The use of sodium hydride (NaH) ensures the irreversible and complete conversion of the alcohol to its corresponding sodium alkoxide, driving the reaction to completion.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97.0% | (e.g., Sigma-Aldrich) | |
| Alcohol (R-OH) | Anhydrous | (e.g., Acros Organics) | Substrate of choice. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | (e.g., Sigma-Aldrich) | Highly reactive; handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | (e.g., Sigma-Aldrich) | A polar aprotic solvent is crucial.[2] |
| Diethyl Ether | Anhydrous | (e.g., Fisher Scientific) | For extraction. |
| Saturated NH₄Cl (aq) | For quenching. | ||
| Brine (Saturated NaCl) | For washing. | ||
| Anhydrous Na₂SO₄ or MgSO₄ | For drying. |
Step-by-Step Experimental Procedure
-
Alkoxide Formation:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the chosen alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous tetrahydrofuran (THF), using approximately 10 volumes of solvent relative to the alcohol (e.g., 10 mL of THF per gram of alcohol).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours, or until the cessation of gas evolution confirms complete alkoxide formation.[4]
-
-
Nucleophilic Substitution:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a target temperature of 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 4-12 hours.[4]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ether.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure nonadecyl ether.
-
Protocol II: Phase-Transfer Catalysis (PTC) Method
This method is highly advantageous for its operational simplicity, avoidance of strong, moisture-sensitive bases, and scalability. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the hydroxide or alkoxide ion from the aqueous or solid phase into the organic phase where the reaction with the lipophilic this compound occurs.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97.0% | (e.g., Sigma-Aldrich) | |
| Alcohol (R-OH) | (e.g., Acros Organics) | Substrate of choice. | |
| Potassium Hydroxide (KOH) | Powdered, ≥85% | (e.g., Sigma-Aldrich) | A milder base. |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | (e.g., Sigma-Aldrich) | Phase-transfer catalyst. |
| Toluene or Acetonitrile | Anhydrous | (e.g., Sigma-Aldrich) | Reaction solvent. |
| Diethyl Ether or Ethyl Acetate | (e.g., Fisher Scientific) | For extraction. | |
| Brine (Saturated NaCl) | For washing. | ||
| Anhydrous Na₂SO₄ | For drying. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the alcohol (1.0 equivalent), this compound (1.1 equivalents), powdered potassium hydroxide (2.0-3.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add a suitable solvent such as toluene or acetonitrile.
-
-
Reaction Execution:
-
Heat the mixture to 80-100 °C with vigorous stirring. The vigorous agitation is crucial for efficient interfacial transfer.
-
Monitor the reaction by TLC for the disappearance of the starting materials, which typically takes 4-12 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (KOH and KBr).
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography as described in Protocol I.
-
Visualizing the Workflow
A generalized workflow for the Williamson ether synthesis is depicted below, applicable to both protocols with minor variations in the reaction step.
Caption: Generalized workflow for the Williamson ether synthesis of nonadecyl ethers.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution | Rationale |
| Low or No Conversion | Insufficiently strong base or incomplete deprotonation. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure alcohol and solvent are rigorously anhydrous. | The alkoxide is the active nucleophile; its concentration is critical. Water will quench the base and alkoxide. |
| Low reactivity of the alkyl halide. | Consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). | The reactivity order for the SN2 reaction is R-I > R-Br > R-Cl. | |
| Formation of Alkene Byproduct | E2 Elimination is competing with SN2 substitution. | Use a less sterically hindered alcohol/alkoxide if possible. Avoid excessively high temperatures. | While this compound is primary and favors SN2, very bulky alkoxides or high heat can promote elimination.[1][2] |
| Difficulty in Purification | Residual starting materials or byproducts. | Ensure the reaction goes to completion. Optimize chromatography conditions (solvent polarity, gradient). | Long-chain alkanes and ethers can have similar chromatographic behavior, requiring careful optimization of the mobile phase. |
Conclusion
The Williamson ether synthesis remains a highly effective and adaptable method for the preparation of long-chain ethers from this compound. The choice between a classical strong-base protocol and a modern phase-transfer catalysis approach will depend on the specific substrate, scale, and laboratory constraints. By understanding the underlying SN2 mechanism and potential side reactions, researchers can effectively troubleshoot and optimize these procedures to achieve high yields of the desired lipophilic ether products, which are valuable intermediates in pharmaceutical and materials science research.
References
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis. Retrieved from [Link]
-
Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
Ingemansson, C., et al. (1978). Elimination and Substitution Reactions of 1-Bromodecane with Alkoxide Ions in Dimethyl Sulfoxide/Alcohol Mixtures. Acta Chemica Scandinavica. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Retrieved from [Link]
-
Patil, S., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
Sources
Application Notes and Protocols: The Role of 1-Bromononadecane in Advancing Organic Electronics
Introduction: The Strategic Importance of Molecular-Scale Engineering in Organic Electronics
In the pursuit of next-generation flexible, low-cost, and large-area electronic devices, the performance of organic semiconductors is paramount. The intrinsic properties of these materials, however, are not solely dependent on their molecular structure but are profoundly influenced by their solid-state organization and the interfaces they form within a device architecture.[1][2] Long-chain alkyl halides, such as 1-Bromononadecane (C19H39Br), have emerged as critical tools for molecular-scale engineering, enabling precise control over these crucial factors. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in two key areas: as a precursor for synthesizing solution-processable organic semiconductors and for the formation of self-assembled monolayers (SAMs) to enhance the performance of Organic Field-Effect Transistors (OFETs).
Part 1: this compound in the Synthesis of High-Performance Organic Semiconductors
Causality-Driven Rationale: Enhancing Solubility and Morphology
The incorporation of long, flexible alkyl side chains onto rigid conjugated polymer backbones is a widely adopted strategy to improve the processability and performance of organic semiconductors.[3] The nonadecyl ((CH2)18CH3) chain, introduced via this compound, imparts several advantageous properties:
-
Enhanced Solubility : The long alkyl chains significantly increase the solubility of otherwise intractable conjugated polymers in common organic solvents. This is fundamental for utilizing cost-effective and scalable solution-based fabrication techniques like spin-coating and inkjet printing.[3]
-
Controlled Solid-State Packing : The self-assembly of these alkyl chains plays a crucial role in dictating the morphology of the polymer film.[3] Proper molecular organization facilitates favorable π-π stacking of the conjugated backbones, which creates well-ordered crystalline domains that serve as efficient pathways for charge carriers, ultimately leading to higher charge carrier mobility.[1][3]
Experimental Workflow: Synthesis of an Alkyl-Substituted Polythiophene
The following diagram illustrates a generalized synthetic workflow for incorporating a nonadecyl side chain onto a polythiophene backbone, a common class of organic semiconductor.
Caption: Synthetic pathway for poly(3-nonadecylthiophene) using this compound.
Protocol 1: Synthesis of 3-Nonadecylthiophene Monomer
This protocol describes a representative Kumada coupling reaction to synthesize the 3-nonadecylthiophene monomer.
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, add magnesium turnings to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of 3-bromothiophene in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (3-thienylmagnesium bromide).
-
-
Kumada Coupling:
-
In a separate Schlenk flask, dissolve this compound and a catalytic amount of Ni(dppp)Cl2 in anhydrous THF.
-
Cool the solution to 0°C and slowly add the prepared Grignard reagent via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding dilute HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-nonadecylthiophene.
-
Part 2: this compound as a Precursor for Self-Assembled Monolayers (SAMs) in OFETs
The Interface Problem: Why SAMs are Crucial
The interface between the gate dielectric (commonly SiO2) and the organic semiconductor is a critical determinant of OFET performance.[2][4] Trap states at this interface, often arising from hydroxyl groups on the SiO2 surface, can immobilize charge carriers and degrade device performance, leading to high threshold voltages and reduced mobility.[4] SAMs create a new, engineered interface that can:
-
Passivate Surface Traps : By replacing surface hydroxyl groups with a dense, ordered monolayer, SAMs reduce the number of trap sites.
-
Reduce Surface Energy : A hydrophobic SAM surface promotes the growth of a more ordered, crystalline organic semiconductor film, which is beneficial for charge transport.
-
Tune Work Function : While not the primary role of simple alkyl chains, functionalized SAMs can be used to tune the work function of electrodes to improve charge injection.[5]
From this compound to a Silane-Based SAM
To form a stable SAM on an oxide surface like SiO2, this compound must first be converted into a molecule with a suitable headgroup that can covalently bind to the surface. A common strategy is to convert the alkyl bromide to an alkyltrichlorosilane.
Caption: Workflow for SAM formation using a this compound derivative.
Protocol 2: Formation of a Nonadecyl-SAM on SiO2/Si Substrates
This protocol details the steps for modifying a silicon dioxide surface with a nonadecyltrichlorosilane (NDTCS) SAM, derived from this compound.
Materials:
-
Si/SiO2 wafers (with a thermally grown oxide layer, e.g., 300 nm)
-
Nonadecyltrichlorosilane (NDTCS)
-
Anhydrous Toluene
-
Piranha solution (H2SO4:H2O2, 7:3 ratio - EXTREME CAUTION ) or Oxygen Plasma Asher
-
Nitrogen gas source
-
Oven or hotplate
Procedure:
-
Substrate Cleaning (Critical Step):
-
Method A (Piranha Etch): Immerse the Si/SiO2 substrates in freshly prepared piranha solution for 15-20 minutes. This process is highly exothermic and dangerous; appropriate personal protective equipment (PPE) is mandatory. The piranha solution removes organic residues and hydroxylates the surface.
-
Method B (Oxygen Plasma): Alternatively, treat the substrates in an oxygen plasma asher for 5-10 minutes. This is a safer and often more effective method for cleaning and activating the surface.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.
-
-
SAM Deposition:
-
Prepare a dilute solution (e.g., 1-10 mM) of NDTCS in anhydrous toluene inside a nitrogen-filled glovebox to prevent premature hydrolysis of the trichlorosilane groups.
-
Immerse the cleaned and dried substrates in the NDTCS solution for a specified time (e.g., 1-2 hours). The deposition time can be optimized to achieve full monolayer coverage.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen.
-
Anneal the substrates on a hotplate or in an oven at ~120°C for 30-60 minutes to promote covalent bond formation and densify the monolayer.
-
-
Characterization and Use:
-
The SAM-modified substrates can be characterized by contact angle goniometry (expect a high water contact angle >100°), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).
-
The substrates are now ready for the deposition of the organic semiconductor layer for OFET fabrication.
-
Data Presentation: Impact of Surface Modification on OFET Performance
The following table summarizes typical performance metrics for an OFET (e.g., based on Pentacene or a polythiophene derivative) fabricated on both untreated and SAM-treated SiO2 dielectrics. The data is representative and illustrates the expected improvements.
| Parameter | Untreated SiO2 | NDTCS-Treated SiO2 | Rationale for Improvement |
| Hole Mobility (μh) | 0.1 - 0.3 cm²/Vs | 0.8 - 1.5 cm²/Vs | Improved crystallinity of the semiconductor film and reduced interface trapping.[6][7] |
| Threshold Voltage (Vth) | -20 to -40 V | 0 to -10 V | Passivation of electron trap states (e.g., -OH groups) at the dielectric surface.[3] |
| On/Off Current Ratio (Ion/Ioff) | 10^5 - 10^6 | > 10^7 | Reduced leakage current and improved charge transport in the channel. |
| Water Contact Angle | < 20° | > 105° | Indicates the formation of a dense, hydrophobic monolayer, which alters surface energy. |
Conclusion and Future Outlook
This compound serves as a versatile and powerful building block in the field of organic electronics. Its utility extends from the fundamental synthesis of soluble, high-performance conjugated polymers to the precise engineering of critical device interfaces through self-assembled monolayers. The protocols and principles outlined in this guide demonstrate that strategic application of this long-chain alkyl halide can directly translate into significant improvements in OFET performance metrics. As the demand for sophisticated organic electronic devices continues to grow, the ability to control material properties and interfaces at the molecular level, enabled by reagents like this compound, will remain a cornerstone of innovation in the field.
References
- The Role of 1-Bromoundecane in Enhancing Organic Electronic Devices. Benchchem.
- Enhancing Material Performance: Surface Modification with 11-Bromo-1-Undecene.
- This compound ≥97.0% (GC). Sigma-Aldrich.
- This compound | C19H39Br. PubChem.
- Development of Organic Semiconductors. Sigma-Aldrich.
- Breakthrough in Organic Semiconductor Synthesis Paves the Way for Advanced Electronic Devices. UNIST Chemistry.
- Organic Semiconductors. University of Cambridge Optoelectronics Group.
- Design and synthesis of proton-dopable organic semiconductors. National Center for Biotechnology Information.
- Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. ScienceDaily.
- Organic semiconductors for organic field-effect transistors. National Center for Biotechnology Information.
- Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers.
- Decoupling the Effects of Self-Assembled Monolayers on Gold, Silver, and Copper Organic Transistor Contacts. ResearchGate.
- High‐Performance Organic Field‐Effect Transistors. ResearchGate.
- Fabricating Graphene-Based Molecular Electronics via Surface Modification by Physisorption and Chemisorption. MDPI.
- (PDF) The effect of phenylboronic acid-based self-assembled monolayers on theperformance of organic field-effect transistors (OFETs). ResearchGate.
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- 7. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
Application Note: A Step-by-Step Guide to the Purification of 1-Bromononadecane for High-Purity Applications
Abstract
1-Bromononadecane (C₁₉H₃₉Br) is a long-chain alkyl halide that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and compromised product integrity. This document provides a comprehensive, step-by-step guide for the purification of this compound, designed for researchers, scientists, and drug development professionals. We detail a field-proven recrystallization protocol, methods for purity validation via Gas Chromatography (GC), and expert insights into the process, ensuring a final product that meets stringent quality standards.
Foundational Principles: Understanding the Compound and Rationale for Purification
Before embarking on any purification protocol, a thorough understanding of the target compound's properties and potential impurities is essential. This knowledge informs the selection of the most effective purification strategy.
Physicochemical Properties of this compound
This compound is a waxy solid at room temperature, a physical characteristic that makes it an excellent candidate for purification by recrystallization. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₉Br | PubChem[1] |
| Molecular Weight | 347.42 g/mol | EPA[2] |
| Appearance | Waxy Solid | Inferred from melting point |
| Melting Point | 38-41 °C | Sigma-Aldrich |
| Boiling Point | ~220 °C at 10 mmHg | (Estimated) |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexanes, ethanol, acetone) | General chemical principles |
The Causality of Impurities: A Synthesis-Based Perspective
The purity of commercially available or lab-synthesized this compound is largely dictated by its synthetic route. A common preparative method involves the bromination of 1-nonadecanol. This reaction is seldom perfectly selective, leading to a predictable profile of process-related impurities.[3]
-
Unreacted 1-Nonadecanol: The primary starting material. Its presence can interfere with subsequent reactions where the hydroxyl group is reactive (e.g., Grignard reactions).
-
Dinonadecyl Ether: A significant byproduct formed via the acid-catalyzed dehydration and etherification of two molecules of the starting alcohol.[3]
-
Nonadecene Isomers: Formed through the elimination of HBr, a competing side reaction to the desired substitution.[3]
The structural similarities between these impurities and the target compound necessitate a purification method with high resolving power, such as recrystallization, which exploits subtle differences in solubility.
The Purification Workflow: From Crude Material to Validated Product
The overall strategy involves purifying the crude solid by recrystallization, followed by rigorous analytical validation to confirm the final purity.
Caption: Workflow for the purification and validation of this compound.
Experimental Protocol: Purification by Recrystallization
This protocol is designed as a self-validating system. The key to successful recrystallization is the selection of a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.[4][5] Acetone or ethanol are excellent starting points for this compound.
Materials and Equipment
-
Crude this compound
-
Reagent-grade acetone or 95% ethanol
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Boiling chips
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar or a few boiling chips.
-
Add approximately 40-50 mL of acetone. Begin heating the mixture gently on a hot plate with stirring.
-
Continue adding small portions of acetone until all the solid has just dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.[4] This step is critical; excess solvent will significantly reduce recovery yield.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat source. Cover it with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Expert Insight: Slow cooling is essential for the formation of large, well-defined crystals, which are inherently purer than fine powders that can trap impurities.[6] Avoid placing the hot flask directly on a cold surface or in an ice bath, as this "shock cooling" will cause the product to precipitate rapidly, trapping impurities.[6]
-
After the flask reaches room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Wet the filter paper with a small amount of cold acetone to ensure it seals against the funnel.
-
Pour the crystallized mixture into the funnel and apply the vacuum.
-
Once the solvent has been pulled through, wash the crystals in the funnel with two small portions (5-10 mL each) of ice-cold acetone. This wash removes any residual mother liquor containing the dissolved impurities.
-
Continue to pull air through the crystals for 5-10 minutes to partially dry them.
-
-
Drying and Recovery:
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the product to a constant weight, preferably in a vacuum oven at a temperature below its melting point (e.g., 30 °C).
-
Calculate the percent recovery: (mass of purified solid / starting mass of impure solid) x 100. A typical recovery is in the range of 75-90%.
-
Protocol: Purity Validation by Gas Chromatography (GC)
Post-purification analysis is mandatory to confirm the success of the procedure. Gas chromatography is an ideal technique for assessing the purity of volatile and semi-volatile compounds like this compound.[3]
Sample Preparation
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of ~1 mg/mL.
-
For comparison, prepare a similar stock solution of the crude starting material.
Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent with FID | FID offers excellent sensitivity for hydrocarbons. |
| Column | HP-5, 30 m x 0.25 mm x 0.25 µm | A standard non-polar column suitable for resolving alkyl halides from less polar impurities. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | 100 °C hold for 2 min, then ramp 10 °C/min to 250 °C, hold for 5 min | A standard temperature ramp to separate early-eluting impurities from the main product peak. |
| Injection Vol. | 1 µL | Standard injection volume. |
Expected Results
-
Crude Sample: The chromatogram will likely show a major peak for this compound, along with smaller, earlier-eluting peaks corresponding to nonadecene and a later-eluting peak for 1-nonadecanol.
-
Purified Sample: The chromatogram should display a single, sharp peak for this compound, with significant reduction or complete absence of the impurity peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks. A purity of >99% is achievable with this method.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle this compound and organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8][10]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour organic solvents down the drain.[11]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. | Switch to a lower-boiling point solvent. Alternatively, ensure the solution is not supersaturated before cooling begins by adding a small amount of extra solvent. |
| Low Recovery | Too much solvent was used; product has some solubility even in cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure thorough cooling in an ice bath before filtration. |
| No Crystals Form | Solution is too dilute; supersaturation not reached. | Boil off some of the solvent to concentrate the solution and attempt to cool again. Seeding with a small crystal of pure product can also induce crystallization. |
| Purity is Still Low | Impurities have very similar solubility profiles to the product. | Perform a second recrystallization. Alternatively, consider purification by flash column chromatography using a silica gel stationary phase and a non-polar eluent like hexane.[12][13] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20496, this compound. Available at: [Link]
-
ChemHelpASAP. (2021). Column Chromatography & Purification of Organic Compounds. YouTube. Available at: [Link]
-
Wikipedia. (2023). Fractional distillation. Available at: [Link]
-
Save My Exams. (2025). Crude Oil & Fractional Distillation. Available at: [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Recrystallization. Available at: [Link]
- Google Patents. (n.d.). FR2994659A1 - Process for extracting and purifying sodium bromide.
-
ChemHelpASAP. (2021). Recrystallization & Purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
ResearchGate. (2020). Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[14]arene. Available at: [Link]
-
OSHA. (n.d.). 1-Bromopropane Method. Available at: [Link]
-
MaChemGuy. (2014). AQA A-Level Chemistry - Fractional Distillation and Cracking. YouTube. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Decane, 1-bromo- (CAS 112-29-8). Available at: [Link]
-
International Agency for Research on Cancer. (2018). 1-Bromopropane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 110. Available at: [Link]
-
Semantic Scholar. (n.d.). Fractional Distillation. Available at: [Link]
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Available at: [Link]
-
NileRed. (2016). Making a Bromoalkane (1-bromopentane). YouTube. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Substance Details for Nonadecane, 1-bromo-. Available at: [Link]
-
NurdRage. (2014). Synthesis of a Bromoalkane (n-Bromopropane). YouTube. Available at: [Link]
-
Energy Education. (n.d.). Fractional distillation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8173, 1-Bromodecane. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
ChemBK. (2024). 1-Bromo decane. Available at: [Link]
Sources
- 1. This compound | C19H39Br | CID 20496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. savemyexams.com [savemyexams.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromononadecane
Welcome to the technical support center for the synthesis of 1-bromononadecane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and achieve higher yields of this critical long-chain alkyl bromide.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the production of pharmaceuticals, surfactants, and other specialty chemicals. Its long alkyl chain imparts unique physical properties that are essential for these applications. The synthesis of this compound, typically from 1-nonadecanol, can present challenges related to reaction completion, side-product formation, and purification due to the waxy, non-polar nature of the molecules involved. This guide provides expert insights and practical solutions to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound from 1-nonadecanol?
A1: The most prevalent and generally reliable methods involve the substitution of the hydroxyl group of 1-nonadecanol with a bromide ion. Two common approaches are the use of hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄), and the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). The HBr/H₂SO₄ method is often preferred for its cost-effectiveness, while the Appel reaction is conducted under milder conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, use a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The starting material, 1-nonadecanol, is more polar and will have a lower Rf value than the less polar product, this compound. For GC analysis, the disappearance of the 1-nonadecanol peak and the appearance of the this compound peak will indicate the reaction's progression.[1]
Q3: My final product is a waxy solid. How can I best purify it?
A3: For a solid product like this compound, recrystallization is an excellent purification method. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Alcohols like isopropanol or ethanol, or a mixed solvent system, can be effective.
Q4: What are the main side products to expect in this synthesis?
A4: The primary side product, especially when using the HBr/H₂SO₄ method, is di(nonadecyl) ether, formed through an acid-catalyzed dehydration reaction between two molecules of 1-nonadecanol.[1] Unreacted starting material is also a common impurity. In the Appel reaction, the main byproduct is triphenylphosphine oxide, which needs to be carefully removed during workup.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC or GC until the 1-nonadecanol is consumed.[1] - Ensure Adequate Heating: For the HBr/H₂SO₄ method, maintaining a consistent and appropriate temperature is crucial for driving the reaction to completion.[1] - Reagent Stoichiometry: Ensure an excess of the brominating agent is used to favor product formation. |
| Loss During Workup | - Incomplete Extraction: Due to the non-polar nature of this compound, ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like hexane or diethyl ether.[1] - Emulsion Formation: Vigorous shaking during washing steps can lead to stable emulsions. If an emulsion forms, add brine (saturated NaCl solution) to help break it. Gentle swirling or rocking of the separatory funnel is recommended over vigorous shaking.[1] |
| Side Product Formation | - Ether Formation (HBr/H₂SO₄ method): The formation of di(nonadecyl) ether is a competing reaction. Using an excess of HBr can help to favor the formation of this compound.[1] - Slow Reagent Addition (Appel Reaction): Add the triphenylphosphine solution slowly to the solution of 1-nonadecanol and carbon tetrabromide at a controlled, low temperature (e.g., 0 °C) to minimize side reactions. |
| Poor Reagent Quality | - Use Fresh Reagents: Concentrated HBr can lose its strength over time, and triphenylphosphine can oxidize. Ensure you are using high-purity, fresh reagents. |
Problem 2: Crude Product is an Oil or Appears Impure (e.g., colored)
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - 1-Nonadecanol has a melting point of around 58-61°C, while this compound melts at approximately 33-35°C. A significant amount of unreacted starting material can result in a lower melting point or an oily appearance of the crude product. Purify by recrystallization. |
| Reaction Overheating | - Carefully control the reaction temperature. Overheating, especially with strong acids, can lead to decomposition and the formation of colored byproducts.[1] |
| Presence of Elemental Bromine (Br₂) | - A yellow or orange color may indicate the presence of Br₂, which can form from the oxidation of HBr. During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any residual bromine.[1] |
| Impure Starting Materials | - Ensure the 1-nonadecanol used is of high purity. Impurities in the starting material can carry through the reaction and lead to an impure final product.[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via the HBr/H₂SO₄ Method
This protocol is adapted from standard procedures for the synthesis of bromoalkanes from primary alcohols.
Materials:
-
1-Nonadecanol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Hexane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-nonadecanol and sodium bromide.
-
Add water to the flask and stir the mixture to dissolve the sodium bromide.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The slow addition and cooling are crucial to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress should be monitored by TLC or GC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the product with hexane (perform at least two extractions).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Isopropanol (or another suitable solvent)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. It is important to use the minimum amount of hot solvent to ensure good recovery upon cooling.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Workflow for the Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yield issues.
References
- BenchChem. (n.d.). Identifying side products in 1-Bromododecane synthesis.
-
Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
Sources
Technical Support Center: Grignard Reactions with Long-Chain Alkyl Bromides
Welcome to the technical support center for Grignard reactions involving long-chain alkyl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a long-chain alkyl bromide is difficult to initiate. What are the common causes and how can I resolve this?
A1: Difficulty in initiating a Grignard reaction is a frequent hurdle. The primary cause is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Long-chain alkyl bromides can also be less reactive than their shorter-chain counterparts.
Troubleshooting Steps:
-
Magnesium Activation: The magnesium turnings must be fresh and oxide-free. If they appear dull, consider the following activation methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a mortar and pestle under an inert atmosphere just before use. This exposes a fresh metal surface.
-
Chemical Activation: A small crystal of iodine is a classic initiator. It reacts with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide. The characteristic brown color of iodine should disappear as the reaction initiates.
-
Pre-activation with 1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane to the magnesium suspension in your anhydrous ether solvent. It reacts readily to form ethylene gas and magnesium bromide, activating the surface.
-
-
Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry.[1] Grignard reagents are potent bases and will be quenched by any trace of water.[2][3]
-
Localized Heating: Gentle heating of a small spot on the reaction flask with a heat gun can often provide the activation energy needed to start the reaction. Be cautious and do this under an inert atmosphere.
-
Sonication: Using an ultrasonic bath can help to dislodge the oxide layer from the magnesium surface and promote initiation.
Q2: I'm observing a significant amount of a high-boiling point byproduct that appears to be a dimer of my alkyl chain. What is this and how can I prevent it?
A2: You are likely observing the formation of a Wurtz coupling product.[4][5] This is a common side reaction where the already-formed Grignard reagent (R-MgBr) acts as a nucleophile and attacks an unreacted molecule of the alkyl bromide (R-Br), resulting in an R-R dimer.[6][7]
Causality and Prevention:
The Wurtz coupling reaction is bimolecular and its rate is dependent on the concentration of both the Grignard reagent and the alkyl bromide. To minimize this side reaction, you need to keep the concentration of the alkyl bromide low in the presence of the Grignard reagent.
| Mitigation Strategy | Rationale |
| Slow Addition | Add the long-chain alkyl bromide dropwise to the magnesium suspension. This ensures that the alkyl bromide reacts to form the Grignard reagent before it can encounter a high concentration of already-formed Grignard. |
| Dilute Conditions | Running the reaction at a lower overall concentration can reduce the frequency of collisions between the Grignard reagent and the alkyl bromide. |
| Low Temperature | Lowering the reaction temperature after initiation can decrease the rate of the Wurtz coupling reaction more significantly than the rate of Grignard formation.[4] |
| High Magnesium Surface Area | Using finely divided magnesium ensures a faster formation of the Grignard reagent, thus lowering the steady-state concentration of the unreacted alkyl bromide.[4] |
Q3: My reaction yield is low, and I've isolated the corresponding alkane of my starting material. What happened?
A3: The formation of the alkane (R-H) is a classic sign of protonation of your Grignard reagent.[2][3] Grignard reagents are extremely strong bases and will readily react with any available acidic protons.[3]
Potential Proton Sources and Solutions:
-
Atmospheric Moisture: Ensure your entire apparatus is oven-dried or flame-dried under vacuum and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Contaminated Solvent: Use freshly distilled, anhydrous solvents. Solvents from a freshly opened bottle from a reputable supplier are also an option.
-
"Dirty" Glassware: Traces of water adsorbed on the glass surface can be a significant source of protons. Proper drying is crucial.
-
Acidic Functional Groups: Your starting material or electrophile should not contain any acidic protons such as -OH, -NH, -SH, or carboxylic acids.[8][9]
Q4: After adding my electrophile (a ketone), I am getting a significant amount of an alkene and my ketone is being recovered. What is causing this?
A4: This points to two potential side reactions that are more prevalent with bulky Grignard reagents or sterically hindered ketones: β-hydride elimination and enolization .
-
β-Hydride Elimination: Long-chain alkyl Grignard reagents have hydrogens on the β-carbon. The Grignard reagent can act as a reducing agent by delivering a hydride from its β-position to the carbonyl carbon of the ketone via a six-membered cyclic transition state.[10][11] This process results in an alkene and a magnesium alkoxide of the reduced alcohol.[12][13][14]
-
Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base and deprotonate the ketone to form a magnesium enolate.[5][10] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.
Troubleshooting Flowchart:
Caption: Troubleshooting β-Hydride Elimination and Enolization.
In-Depth Technical Guide
Understanding the Schlenk Equilibrium and its Impact on Long-Chain Grignards
The Grignard reagent is not a simple R-MgX species in solution. It exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂), known as the Schlenk equilibrium.
2 RMgBr ⇌ R₂Mg + MgBr₂
For long-chain alkyl Grignards, the increased lipophilicity of the alkyl chains can influence this equilibrium. The solubility of the different species can also be a factor, potentially leading to the precipitation of magnesium salts and affecting the reactivity of the reagent.[15]
Protocol: Formation of a Long-Chain Alkylmagnesium Bromide
This protocol provides a standardized procedure for the formation of a Grignard reagent from a long-chain alkyl bromide, incorporating best practices to minimize side reactions.
Materials:
-
Magnesium turnings
-
Long-chain alkyl bromide (e.g., 1-bromododecane)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Preparation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.
-
Initial Solvent Addition: Add a small portion of the anhydrous THF to just cover the magnesium turnings.
-
Initiation: Gently warm the flask with a heat gun until the brown color of the iodine disappears. This indicates the activation of the magnesium. You may also observe bubbling at the metal surface.
-
Alkyl Bromide Addition: Dilute the long-chain alkyl bromide with anhydrous THF in the dropping funnel. Once the reaction has initiated, begin the slow, dropwise addition of the alkyl bromide solution. Maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion. The final solution should be a cloudy gray or brownish color.
Visualizing the Reaction and Key Side Reactions:
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 15. The importance of chain-length on the wettability and solubility of organic homologs - Kent Academic Repository [kar.kent.ac.uk]
Technical Support Center: Troubleshooting Low Reactivity of 1-Bromononadecane
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1-Bromononadecane. This guide is designed for researchers, scientists, and drug development professionals encountering reactivity challenges with this long-chain alkyl halide. As a primary alkyl bromide, this compound is a versatile reagent, yet its long C19 chain introduces unique physical and chemical properties that can lead to unexpected outcomes. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Part 1: Foundational Understanding & General FAQs
This section addresses the fundamental properties of this compound that influence its reactivity across various chemical transformations.
Q1: Why is my this compound showing lower than expected reactivity, even though it's a primary alkyl halide?
A1: While primary alkyl halides are typically excellent substrates for SN2 reactions, the low reactivity of this compound often stems from factors related to its long, nonpolar alkyl chain.[1]
-
Solubility Mismatch: The C19 chain makes the molecule very nonpolar.[2][3] If your nucleophile or other reagents are highly polar and soluble only in polar solvents, you may be facing a phase-separation issue where the reactants have limited contact. The principle of "like dissolves like" is critical here.[2]
-
Steric Hindrance (Conformational): Although the reaction center is a primary carbon (CH₂-Br), the long chain can fold back on itself, creating a sterically crowded local environment that impedes the "backside attack" required for Sₙ2 mechanisms.[4][5][6]
-
High Melting Point: this compound is a solid at room temperature (m.p. 38-41 °C).[7] Ensuring it is fully dissolved in the reaction solvent at the reaction temperature is crucial. Incomplete dissolution is a common cause of apparent low reactivity.
Q2: How does the C-Br bond strength in this compound compare to other alkyl halides?
A2: The reactivity of alkyl halides is inversely related to the carbon-halogen bond strength.[8] The C-Br bond (approx. 276 kJ/mol) is weaker than a C-Cl bond (338 kJ/mol) but stronger than a C-I bond (238 kJ/mol).[9] This makes bromide a good leaving group, generally more reactive than the corresponding chloride but less reactive than the iodide.[10][11][12] For sluggish reactions, converting the bromide to the more reactive 1-iodononadecane via a Finkelstein reaction can be an effective strategy.
Table 1: Physical Properties & Solubility Profile of this compound
| Property | Value | Significance for Reactivity | Source(s) |
| Molecular Formula | C₁₉H₃₉Br | - | [13][14] |
| Molecular Weight | 347.42 g/mol | Affects stoichiometry calculations. | [7] |
| Melting Point | 38-41 °C (100.4-105.8 °F) | Must be fully molten or dissolved for reaction to occur. | [7] |
| Purity (Typical) | ≥97.0% (GC) | Impurities can inhibit or poison catalysts. | [7] |
| Solubility | Soluble in non-polar organic solvents (e.g., Hexane, Ether, THF).[2] | Critical for solvent selection to ensure a homogeneous reaction mixture. | [2][3] |
| Immiscible in water. | Rules out aqueous-only solvent systems without a phase-transfer catalyst. | [3] |
Part 2: Troubleshooting Specific Reaction Types
This section provides targeted advice for common synthetic applications of this compound.
Scenario A: Grignard Reagent Formation & Subsequent Reactions
Grignard reactions are notoriously sensitive to reaction conditions.[15] The long chain of this compound adds another layer of complexity.
A3: This is the most common failure point. The primary culprits are invariably moisture, oxygen, or an unactivated magnesium surface.[15][16]
Troubleshooting Workflow for Grignard Initiation:
Caption: Workflow for diagnosing Grignard initiation failure.
Detailed Protocol: Activating Magnesium for Grignard Formation
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for at least 4 hours, assembled hot, and allowed to cool under a stream of dry nitrogen or argon.[17]
-
Reagent & Solvent Preparation: Use fresh, shiny magnesium turnings. Anhydrous diethyl ether or THF is essential; use from a freshly opened bottle or distill from sodium/benzophenone.[15][18]
-
Initiation: Place magnesium turnings in the flame-dried flask. Add a single small crystal of iodine.[19][20] The iodine etches the magnesium oxide layer, exposing fresh metal.[15][16]
-
Addition: Add a small portion (approx. 5-10%) of your this compound solution in anhydrous ether/THF. The brown/purple color of the iodine should disappear, and you may observe gentle bubbling or a slight exotherm. This signals successful initiation.[19]
-
Propagation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[17][21]
A4: Assuming the Grignard formation was successful, low yields in the addition step point to side reactions or poor substrate reactivity.
-
Wurtz Coupling: A major side reaction is the coupling of your newly formed Grignard reagent with unreacted this compound.[20] This is more common with primary alkyl halides. To mitigate this, ensure slow addition of the alkyl halide during formation to keep its instantaneous concentration low.
-
Solvent Choice: For sterically hindered ketones or less reactive electrophiles, switching from diethyl ether to THF can increase yields.[17][22] THF is a better Lewis base, which helps break up the dimeric Grignard aggregates and increases its nucleophilicity.[20]
-
Enolization: If your ketone/aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, causing enolization instead of nucleophilic addition.[18] For such cases, consider using a less basic organometallic reagent or Knochel's "Turbo-Grignard" (RMgX·LiCl), which can improve addition yields.[18]
Scenario B: Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a classic Sₙ2 reaction.[23] Low reactivity with this compound is often a kinetic or solubility problem.
A5: This is a common issue when one reactant is "greasy" (nonpolar) and the other (the alkoxide) is ionic/polar. The key is to optimize conditions to favor the bimolecular (Sₙ2) pathway.[23][24]
Caption: Key factors influencing the Sₙ2 rate for this compound.
Optimization Strategies for Williamson Ether Synthesis:
-
Solvent Selection: Avoid protic solvents (like ethanol), which can solvate the nucleophile and reduce its reactivity.[23] Use polar aprotic solvents like DMF or acetonitrile.[23][25] These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the alkoxide nucleophile "naked" and highly reactive.
-
Increase Temperature: Due to the long chain, higher temperatures (80-100 °C) may be necessary to achieve a reasonable reaction rate.[23][25] Always use a reflux condenser.
-
Use a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, helps transport the ionic alkoxide from a solid or polar phase into the organic phase where this compound is dissolved.[26][27][28] This dramatically increases the effective concentration of the reactants in the same phase.
-
Iodide Catalysis: Adding a catalytic amount of sodium or potassium iodide (NaI/KI) can accelerate the reaction. The iodide displaces the bromide to form the more reactive 1-iodononadecane in situ, which then reacts faster with the alkoxide.[25]
Table 2: Recommended Conditions for Improving Williamson Ether Synthesis Yield
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Solvent | Ethanol/THF | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[23] |
| Base | NaH, NaOH | K₂CO₃, Cs₂CO₃ | Stronger, more dissociated bases can be effective. |
| Temperature | Room Temp to 60 °C | 80 - 110 °C (Reflux) | Overcomes activation energy barrier for the long-chain substrate.[23] |
| Additive | None | Catalytic KI (0.1 eq) | Forms more reactive alkyl iodide in situ.[25] |
| Catalyst | None | TBAB or 18-Crown-6 (0.05 eq) | Facilitates transport of alkoxide into the organic phase (PTC).[28][29] |
Part 3: Quality Control & Reagent Validation
A6: Poor quality starting material is a frequent source of failure.
-
Visual Inspection: The compound should be a white to off-white crystalline solid.[7] Significant discoloration (yellow or brown) may indicate degradation or impurities.
-
Melting Point Analysis: Determine the melting point. A sharp range close to the literature value (38-41 °C) suggests high purity.[7] A broad or depressed melting point indicates impurities.
-
Spectroscopic Analysis:
-
¹H NMR: Check for the characteristic triplet at ~3.4 ppm corresponding to the -CH₂Br protons. The integration should be correct relative to the rest of the alkyl chain.
-
GC-MS: Gas Chromatography-Mass Spectrometry is the best method to confirm purity (typically ≥97.0%) and identify potential contaminants like the corresponding alcohol (nonadecanol) or alkene, which can arise from storage or synthesis.[7]
-
References
-
Solubility of Things. (n.d.). 1-Bromodecane. Retrieved from [Link]
-
Tundo, P., Venturello, P., & Angeletti, E. (1983). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, 485-491. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Dehmlow, E. V., & Dehmlow, S. S. (1976). The effect of phase-transfer catalysis on ammonolysis of alkyl and aryl halides. Journal of the Chemical Society, Chemical Communications, (11), 409-410. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Maqsad. (n.d.). Alkyl Halides | Structure, Reactivity & Preparation. Retrieved from [Link]
-
Labster. (n.d.). Alkyl halides. Retrieved from [Link]
-
Wang, Y., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13, 4424. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkyl Halide Reactions. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Quora. (2018). Which is a major factor which decide the reactivity of alkyl halides?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Synthetic Inspector. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Lambert, T. H., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 55(7), 955-969. Retrieved from [Link]
-
Arrad, O., & Sasson, Y. (1988). Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society, 110(1), 185-189. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Save My Exams. (2025). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nonadecane, 1-bromo-. Substance Registry Services. Retrieved from [Link]
-
Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]
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- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Bromononadecane
Welcome to the technical support center for the purification of synthesized 1-Bromonadecane. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining highly pure 1-Bromononadecane. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues during your purification process. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.
Understanding the Challenge: Common Impurities in this compound Synthesis
The synthesis of this compound, typically from 1-nonadecanol via reaction with a bromine source like hydrobromic acid (HBr), can lead to several process-related impurities.[1] Understanding the nature of these impurities is the first step toward effective removal.
Primary Impurities Include:
-
Unreacted 1-Nonadecanol: Due to incomplete reaction, the starting alcohol is often a major impurity.
-
Dinonadecyl Ether: A significant byproduct formed through the acid-catalyzed dehydration and subsequent reaction of two molecules of 1-nonadecanol.[2]
-
Residual Acid: Traces of HBr or any acid catalyst (e.g., H₂SO₄) may remain.
-
Other Alkyl Halides: Depending on the reaction conditions, minor amounts of isomeric or elimination products could be present.
The key to successful purification lies in exploiting the differences in the physical and chemical properties of this compound and these impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| This compound | C₁₉H₃₉Br | 347.42 | 38-41 | >200 (decomposes at atmospheric pressure) | Non-polar |
| 1-Nonadecanol | C₁₉H₄₀O | 284.52 | 62-65 | ~345 (estimated) | Polar (due to -OH group) |
| Dinonadecyl Ether | C₃₈H₇₈O | 551.02 | ~60-70 (estimated) | Very High (>400, estimated) | Non-polar |
Data sourced from PubChem and other chemical property databases.[3][4][5]
Troubleshooting and FAQ Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.
I. Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds like this compound, which is a waxy solid at room temperature. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Q1: My this compound oils out instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. For long-chain aliphatic compounds, this is a common issue.[6]
-
Causality: The primary cause is often a supersaturated solution cooling too rapidly, or the chosen solvent being too non-polar, causing the compound to precipitate out at a temperature where it is still molten. The presence of significant impurities can also lower the melting point of the mixture.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote gradual crystal formation.
-
Solvent System Modification: If the problem persists, consider a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., diethyl ether or acetone) and then slowly add a "poor" solvent (in which it is less soluble, e.g., methanol or ethanol) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[7][8]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q2: I've successfully recrystallized my product, but my yield is very low. What can I do to improve it?
A2: Low recovery is a frequent challenge in recrystallization.
-
Causality: The most common reasons are using too much solvent, cooling for an insufficient amount of time, or premature filtration.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Cooling Time: After the initial cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Q3: What are the best starting solvents to screen for the recrystallization of this compound?
A3: The principle of "like dissolves like" is a good starting point.[7] Since this compound is a long-chain, non-polar molecule, you should start with non-polar to moderately polar solvents.
-
Recommended Solvents to Screen:
-
Experimental Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude this compound in a small test tube.
-
Add the chosen solvent dropwise at room temperature. Note the solubility.
-
If it is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.
-
If it dissolves, allow the test tube to cool to room temperature and then in an ice bath to observe crystal formation.
-
II. Column Chromatography Challenges
Column chromatography is an excellent method for separating compounds with different polarities.[11] Given the significant polarity difference between the non-polar this compound and the polar unreacted 1-nonadecanol, this technique is highly effective.
Q4: I'm running a silica gel column, but my this compound is coming off the column with one of the impurities. How can I improve the separation?
A4: Co-elution of compounds indicates that the chosen solvent system (mobile phase) is not providing adequate resolution.
-
Causality: The polarity of the eluent is likely too high, causing both your product and the impurity to travel down the column too quickly without sufficient differential interaction with the stationary phase (silica gel).
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: The key is to find a solvent system where the desired compound has an Rf (retention factor) of approximately 0.2-0.4 on a TLC plate. Since this compound is non-polar, start with a very non-polar eluent and gradually increase the polarity.
-
Recommended Elution Strategy:
-
Stationary Phase: Silica gel is appropriate as it is a polar adsorbent.[12]
-
Mobile Phase: Start with 100% hexane or heptane. This should elute the highly non-polar dinonadecyl ether and the desired this compound while the more polar 1-nonadecanol remains at the top of the column.
-
Gradient Elution: If this compound and dinonadecyl ether are not well-separated with pure hexane, a very slight increase in polarity might be necessary. Consider a very low percentage of a slightly more polar solvent, such as 0.5-2% diethyl ether or ethyl acetate in hexane. After your product has eluted, you can flush the column with a more polar solvent (e.g., 20-30% ethyl acetate in hexane) to remove the highly retained 1-nonadecanol.[13]
-
-
Q5: My product seems to be stuck on the column and won't elute. What should I do?
A5: This is a common issue when the eluent is not polar enough to move the compound down the column.
-
Causality: The solvent system is too non-polar for your compound.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you started with 100% hexane, try a 98:2 hexane:ethyl acetate mixture, and so on. Monitor the elution using TLC.
-
Check for Decomposition: It is possible, though less likely for a stable compound like an alkyl bromide, that your compound has decomposed on the acidic silica gel. You can test for this by spotting a solution of your compound on a TLC plate and letting it sit for an hour before eluting to see if new spots appear.
-
III. Distillation Difficulties
Due to the high boiling points of this compound and its likely impurities, vacuum distillation is the only viable distillation method.
Q6: I'm trying to purify my this compound by vacuum distillation, but I'm not getting a good separation from the unreacted 1-nonadecanol.
A6: Achieving a clean separation between high-boiling point compounds can be challenging.
-
Causality: The boiling points of this compound and 1-nonadecanol, even under vacuum, may be too close for efficient separation with a simple distillation setup. Additionally, inefficient column packing or too rapid heating can compromise separation.
-
Troubleshooting Steps:
-
Use a Fractionating Column: For compounds with close boiling points, a simple distillation is often insufficient. Employ a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
-
Maintain a Stable Vacuum: Ensure your vacuum pump can achieve and maintain a low, stable pressure. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Rapid heating can cause "bumping" and carry less volatile components over with the distillate.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient fractionation.
-
Estimated Boiling Points at Reduced Pressure:
| Compound | Estimated BP at 1 mmHg (°C) |
| This compound | ~180-200 |
| 1-Nonadecanol | ~190-210 |
| Dinonadecyl Ether | >250 |
Note: These are estimations based on data for similar long-chain compounds.[14][15][16][17] Precise values should be determined experimentally.
Experimental Workflow Diagrams
Purification Logic Flowchart
Caption: General purification workflow for synthesized this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Decane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole.
-
Cheméo. (n.d.). Chemical Properties of Decane, 1-bromo- (CAS 112-29-8). Retrieved from [Link]
-
Phenomenex. (2023, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Wikipedia. (2023, May 27). Elution. Retrieved from [Link]
-
Master Organic Chemistry. (2017, October 27). 3 Trends That Affect Boiling Points. Retrieved from [Link]
-
Reddit. (2022, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Physical Properties of Ether. Retrieved from [Link]
-
Future4200. (2019, November 26). Alkanes for crystallization. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Ether. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 7.4: The Boiling Point. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Hexadecane, 1-bromo- (CAS 112-82-3). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1). Retrieved from [Link]
-
Khan Academy. (n.d.). Properties of ethers and crown ethers. Retrieved from [Link]
-
YouTube. (2016, July 31). Making a Bromoalkane (1-bromopentane). NileRed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Nonadecanol. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-nonadecanol. Retrieved from [Link]
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Preventing elimination side reactions with 1-Bromononadecane
A Guide to Preventing Elimination Side Reactions in Nucleophilic Substitution
Welcome to the technical support center for 1-bromononadecane applications. As Senior Application Scientists, we understand that achieving high yields of your desired substitution product is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize and control unwanted elimination (E2) side reactions, ensuring the success of your experiments.
The Core Challenge: Substitution (Sₙ2) vs. Elimination (E2)
This compound is a primary alkyl halide. Structurally, this favors the bimolecular nucleophilic substitution (Sₙ2) pathway, which is often the desired reaction for introducing a new functional group.[1][2][3] However, under certain conditions, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of non-1-ene as a significant and undesirable byproduct.[4][5]
The outcome of this competition hinges on a delicate balance of factors. The nucleophile can also act as a base, abstracting a proton from the carbon adjacent to the C-Br bond (the β-carbon) to initiate the E2 pathway.[6] Understanding and controlling these factors is the key to maximizing your Sₙ2 product yield.
Caption: Figure 1: Competing Sₙ2 and E2 Pathways for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of non-1-ene in my reaction. What are the most likely causes?
This is the classic sign that E2 elimination is outcompeting your desired Sₙ2 substitution. The three most critical parameters to investigate are your choice of nucleophile/base, the reaction temperature, and the solvent system.
-
Nucleophile/Base Character: Your reagent may be acting more as a strong base than as a good nucleophile. Strong, sterically hindered bases will almost exclusively yield the elimination product.[1] Even strong, unhindered bases like hydroxides and alkoxides can produce significant amounts of elimination byproducts.[7][8]
-
Reaction Temperature: Elimination reactions are highly favored by increased temperature.[2] They have a higher activation energy than substitution reactions and result in an increase in entropy, making them more thermodynamically favorable at higher temperatures.[9][10][11] If you are seeing elimination, your reaction is likely too hot.
-
Solvent Choice: The solvent plays a crucial role. Polar protic solvents (e.g., water, ethanol) can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of elimination.[7][12]
Q2: How do I select the right nucleophile to favor substitution over elimination?
The ideal reagent for an Sₙ2 reaction is a good nucleophile that is also a weak base .[7][13] This distinction is critical.
-
Excellent for Sₙ2 (Good Nucleophiles, Weak Bases): These reagents will give you the highest yield of the substitution product. Examples include:
-
Iodide (I⁻)
-
Azide (N₃⁻)
-
Cyanide (CN⁻)
-
Thiolates (RS⁻)
-
Acetate (CH₃COO⁻)
-
-
Use with Caution (Good Nucleophiles, Strong Bases): These can lead to a mixture of Sₙ2 and E2 products. To favor substitution, use them at low temperatures.[8]
-
Hydroxide (HO⁻)
-
Alkoxides (RO⁻), e.g., ethoxide, methoxide.
-
-
Avoid for Sₙ2 (Poor Nucleophiles, Strong & Bulky Bases): These reagents will strongly favor the E2 pathway.
-
Potassium tert-butoxide (t-BuOK)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[14]
-
LDA (Lithium diisopropylamide)
-
Q3: What are the optimal temperature and solvent conditions to maximize my Sₙ2 product?
To create an environment where the Sₙ2 reaction thrives, you must control both temperature and the solvent system carefully.
| Parameter | Recommendation for Sₙ2 | Rationale |
| Temperature | Low to moderate (e.g., 0 °C to room temperature) | Substitution is less sensitive to temperature changes than elimination. Lowering the temperature significantly disfavors the E2 pathway, which has a higher activation energy.[2][7][15] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile) | These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 rate.[7][8][16][17] |
Q4: The 19-carbon chain of this compound seems large. Does this steric hindrance prevent Sₙ2 reactions?
This is an excellent question. While steric hindrance is a critical factor in Sₙ2 reactions, it is most impactful at the carbon bearing the leaving group (the α-carbon) and the adjacent carbon (the β-carbon).[18][19] Since this compound is a primary (1°) alkyl halide, the α-carbon is unhindered, making it an excellent substrate for Sₙ2 reactions.[1][20] The long, linear alkyl chain does not present significant steric hindrance to the nucleophile's backside attack.[19] The primary factor promoting elimination in this system is not the substrate's structure but rather the reaction conditions (base strength, temperature, solvent) as detailed above.
Troubleshooting Workflow
If you are experiencing low yields of your substitution product, follow this logical workflow to diagnose and solve the issue.
Caption: Figure 2: A logical workflow for troubleshooting unwanted elimination reactions.
Validated Experimental Protocols
The following protocols are designed to maximize Sₙ2 product yield by adhering to the principles outlined above.
Protocol 1: Williamson Ether Synthesis of 1-Ethoxynonadecane
This protocol uses a strong base (NaH) to form the alkoxide but controls conditions to favor substitution. The key is the stepwise addition and temperature control.[21][22]
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (1.2 equivalents) dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. You have now formed sodium ethoxide in situ.
-
Sₙ2 Reaction: Cool the freshly prepared sodium ethoxide solution back down to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-ethoxynonadecane.
Protocol 2: Synthesis of 1-Nonadecylamine via Azide Reduction
Direct alkylation of ammonia often leads to a mixture of primary, secondary, and tertiary amines.[23][24] The azide synthesis is a superior two-step method that cleanly produces the primary amine.[24][25]
Step A: Synthesis of 1-Azidononadecane
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x volume).
-
Wash the combined organic layers with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1-azidononadecane is often pure enough to proceed to the next step without further purification.
Step B: Reduction to 1-Nonadecylamine
Materials:
-
1-Azidononadecane (from Step A)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether. Caution: LiAlH₄ reacts violently with water.
-
Cool the suspension to 0 °C.
-
Add a solution of 1-azidononadecane (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench it sequentially and very carefully by the dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solid through a pad of Celite and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-nonadecylamine.
References
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SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Selecting between SN2 and E2 primary alkyl halide. (2024, November 13). Chemistry Stack Exchange. Retrieved from [Link]
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Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
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Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Illinois Springfield. Retrieved from [Link]
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Alkyl Halide Reaction Mechanisms. (n.d.). Scribd. Retrieved from [Link]
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Assessing SN1, SN2, E1, E2: Which will happen? (n.d.). Lumen Learning - Organic Chemistry 1: An open textbook. Retrieved from [Link]
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van der Heijden, H., et al. (2020). How Solvation Influences the SN2 versus E2 Competition. ChemPhysChem, 21(16), 1833-1841. Retrieved from [Link]
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Steric Effects on SN1 and SN2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 30). Nature Communications. Retrieved from [Link]
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Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange. Retrieved from [Link]
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How solvents affect E1/E2 and SN1/SN2 reactions? (2014, November 10). Reddit. Retrieved from [Link]
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Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Toronto. Retrieved from [Link]
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Hunt, I. (n.d.). Ch 8: Substitution or Elimination? University of Calgary. Retrieved from [Link]
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Teaching Some Features of Competitive Elimination and Substitution Reactions of Alcohols through a Guided Inquiry Laboratory Activity. (2023, July 19). Journal of Chemical Education. Retrieved from [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. Retrieved from [Link]
-
Wade, L. G. (2025, December 10). Ether - Synthesis, Reactions, Uses. Britannica. Retrieved from [Link]
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Preparation of Ether. (n.d.). organicmystery.com. Retrieved from [Link]
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Clark, J. (n.d.). Making amines from halogenoalkanes. Chemguide. Retrieved from [Link]
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Soderberg, T. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
24.6 Synthesis of Amines. (2023, September 20). OpenStax - Organic Chemistry. Retrieved from [Link]
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11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? (2018, January 8). Quora. Retrieved from [Link]
-
Ashenhurst, J. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. Retrieved from [Link]
-
23.2. Preparation of Amines. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]
-
Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Elimination Reactions of Halogenoalkanes. (2025, June 20). Save My Exams. Retrieved from [Link]
-
Comparing E2, E1, Sn2, Sn1 reactions. (n.d.). Khan Academy. Retrieved from [Link]
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Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. (2023, July 11). Missouri S&T. Retrieved from [Link]
-
Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Elimination from unsymmetric halogenoalkanes. Chemguide. Retrieved from [Link]
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What is the equation to explain how one possible organic side product is formed in the synthesis of 1-bromobutane? (2019, December 30). ResearchGate. Retrieved from [Link]
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Technical Support Center: Functionalization of Nanoparticles with 1-Bromononadecane
Introduction: The Rationale for Long-Chain Alkyl Functionalization
Welcome to the technical support guide for challenges in functionalizing nanoparticles with 1-Bromononadecane. As researchers and drug development professionals, your goal is to precisely engineer nanoparticle surfaces to control their interaction with biological systems. Attaching long alkyl chains like nonadecane is a powerful strategy to increase the hydrophobicity of a nanoparticle. This modification is critical for applications such as delivering poorly water-soluble drugs, enhancing cellular membrane interactions, and creating stable dispersions in non-polar media.[1]
However, the path to achieving a stable, well-functionalized nanoparticle with a C19 chain is often fraught with challenges, from poor reaction efficiency to catastrophic aggregation. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
A critical point of understanding, which forms the basis of our entire approach, is that direct functionalization with this compound is chemically inefficient and not a recommended procedure.[1][2] this compound is an alkylating agent, not a ligand that will readily bind to a nanoparticle surface. The scientifically robust and reliable method is a two-step post-synthesis modification :
-
Surface Activation: First, the nanoparticle surface is modified to introduce nucleophilic groups (e.g., primary amines, thiols).
-
Alkylation: The activated nanoparticle is then reacted with this compound via a nucleophilic substitution (Sɴ2) reaction to covalently attach the nonadecyl chain.[1][2]
This guide will focus exclusively on this validated two-step methodology.
Core Principles: The Chemistry of Nonadecane Grafting
Understanding the reaction mechanism is paramount to troubleshooting. The process hinges on a classic Sɴ2 reaction between the nucleophilic groups on the nanoparticle surface and the electrophilic primary carbon of this compound.
Caption: The two-step functionalization workflow.
The nucleophile (e.g., the lone pair on the nitrogen of an amine group) attacks the carbon atom bonded to the bromine. Simultaneously, the bromine atom departs as a bromide ion (Br⁻). For this to occur efficiently, several conditions must be met: a suitable solvent to dissolve the reactants, a temperature high enough to overcome the activation energy, and often a base to neutralize the proton released from the nucleophile (or the resulting HBr), driving the reaction to completion.[1]
Troubleshooting Guide
This section addresses the most common issues encountered during the two-step functionalization process in a direct question-and-answer format.
Q1: My reaction yield is very low. How can I confirm the nonadecane chain is attached and improve the functionalization efficiency?
Probable Causes:
-
Insufficient Surface Activation: The initial density of nucleophilic groups (-NH₂ or -SH) on the nanoparticle surface is too low.
-
Steric Hindrance: The long, bulky C19 chain of this compound can physically block access to reactive sites on the nanoparticle surface, especially if the initial ligand density is high.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to an incomplete reaction.[4]
-
Reagent Stoichiometry: An insufficient molar excess of this compound or base can limit the reaction.
Solutions & Explanations:
-
Validate Surface Activation: Before proceeding to the alkylation step, confirm the successful introduction of amine or thiol groups using techniques like Zeta Potential measurements (expect a shift to positive potential for -NH₃⁺ at low pH) or FTIR spectroscopy to identify N-H or S-H bonds.
-
Optimize Reaction Conditions: The alkylation step requires careful optimization. The high boiling point of this compound allows for a wide range of reaction temperatures.
-
Temperature & Time: Start with a temperature of 70 °C for 24 hours.[1] If the yield is low, consider increasing the temperature in 10 °C increments. Monitor the reaction over time to find the plateau point.
-
Solvent: Use a polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) that can dissolve both the activated nanoparticles and this compound.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, especially with sensitive thiol groups which can oxidize.
-
-
Adjust Stoichiometry:
-
This compound: Use a significant molar excess (e.g., 5-10 fold) relative to the estimated number of surface functional groups.[1] This ensures the reaction equilibrium is pushed towards the product.
-
Base: Incorporate a non-nucleophilic base like Triethylamine (TEA) in a 2-3 molar excess.[1] TEA acts as a scavenger for the HBr byproduct of the Sɴ2 reaction, preventing it from protonating your surface amines and rendering them non-nucleophilic.
-
-
Characterize the Final Product: Use a combination of techniques to confirm functionalization.
| Characterization Technique | Information Provided | Expected Result for Successful Functionalization |
| FTIR Spectroscopy | Presence of specific chemical bonds. | Appearance or increased intensity of C-H stretching peaks (~2850-2960 cm⁻¹).[5] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material on the nanoparticle surface. | A significant weight loss step at the decomposition temperature of the nonadecyl chain. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in a solvent. | An increase in hydrodynamic diameter due to the attached long alkyl chains. |
| Contact Angle Measurement | Assesses the hydrophobicity of a dried film of nanoparticles. | A significant increase in the water contact angle, indicating a more hydrophobic surface. |
Q2: My nanoparticles are aggregating and crashing out of solution during or after the reaction. What can I do?
Probable Causes:
-
Loss of Colloidal Stability: The original stabilizing ligands (e.g., citrate, oleic acid) are replaced or shielded by the highly hydrophobic C19 chains. This drastically changes the surface energy and particle-solvent interactions, leading to aggregation, especially in polar solvents.[6][7]
-
Solvent Mismatch: The solvent used for the reaction may not be suitable for stabilizing the final, highly hydrophobic product.
-
Inefficient Purification: Centrifugation at excessive speeds or the use of an anti-solvent can induce irreversible aggregation.
Solutions & Explanations:
-
Maintain Dispersibility During Reaction: The choice of solvent is critical. DMF is often a good starting point as it can solvate a range of polarities. Ensure vigorous and continuous stirring throughout the reaction to prevent localized concentration gradients and settling.
-
Solvent Exchange for the Final Product: After functionalization, the nanoparticles will be extremely hydrophobic. They will no longer be stable in aqueous or highly polar solutions. You must disperse them in non-polar organic solvents like hexane, toluene, or chloroform.
-
Gentle Purification:
-
For Magnetic Nanoparticles (e.g., IONPs): Use a strong magnet to collect the particles, decant the supernatant, and wash multiple times with a suitable solvent (e.g., ethanol, then hexane) to remove excess reactants.[1] This is the gentlest method.
-
For Non-Magnetic Nanoparticles (e.g., AuNPs, SiO₂NPs): Use centrifugation, but carefully optimize the speed and time. Start with low speeds and gradually increase until a pellet forms. Resuspend the pellet immediately after decanting using bath sonication to break up soft agglomerates.
-
-
Consider Steric Stabilizers: If aggregation remains a problem, consider co-functionalizing the surface with a mixture of the C19 chain precursor and a stabilizing polymer like polyethylene glycol (PEG).[8][9] This creates a mixed monolayer that provides steric hindrance to prevent particles from getting too close to each other.[3]
Caption: Nanoparticle stability changes with surface chemistry.
Frequently Asked Questions (FAQs)
Q: Why is a two-step process necessary? Can I use a phase-transfer catalyst for a one-step reaction? A: As established, this compound does not have a functional group that readily binds to common nanoparticle surfaces (like metal oxides or gold). The two-step process creates a reactive "handle" on the surface for the alkylating agent to attach to covalently. A phase-transfer catalyst (PTC) facilitates the movement of a reactant across the interface of two immiscible liquids (e.g., aqueous and organic).[10] While a PTC could potentially help in some biphasic systems, it does not solve the fundamental problem: the lack of a reactive site on the nanoparticle for the this compound to bind to. Therefore, the two-step activation and alkylation process remains the most reliable method.
Q: How does the long C19 chain length specifically impact the functionalization process? A: The chain length has two major effects. First, it introduces significant steric hindrance , meaning the bulky chain can prevent other this compound molecules from reaching adjacent reactive sites, potentially leading to incomplete surface coverage. Second, it imparts extreme hydrophobicity .[6][11] This is the desired outcome but also the primary cause of aggregation if the solvent system is not carefully managed post-reaction.[7] Shorter alkyl bromides (e.g., 1-Bromododecane) may react more efficiently due to less steric bulk.
Q: What is the best type of nanoparticle core (e.g., Gold, Silica, Iron Oxide) for this functionalization? A: The choice depends on your final application, but all three are suitable with the appropriate surface activation chemistry.
-
Gold Nanoparticles (AuNPs): Excellent for this functionalization due to the strong, well-established bond between gold and thiol (-SH) groups.[2] You would first functionalize the AuNP with a thiol-containing linker (e.g., (11-Mercaptoundecyl)amine) before reacting with this compound.
-
Silica Nanoparticles (SiO₂NPs): The surface is rich in hydroxyl (-OH) groups, which can be readily functionalized with silane coupling agents like (3-Aminopropyl)triethoxysilane (APTES) to introduce primary amines.
-
Iron Oxide Nanoparticles (IONPs): Similar to silica, oleic acid-coated IONPs can be functionalized with APTES to introduce amine groups for subsequent alkylation.[1]
Experimental Protocols
The following are generalized, starting-point protocols for the functionalization of iron oxide nanoparticles (IONPs). These should be optimized for your specific nanoparticle size and desired surface density.
Protocol 1: Surface Activation of IONPs with APTES
Objective: To introduce primary amine groups onto the surface of oleic acid-coated IONPs.
Materials:
-
Oleic acid-coated IONPs (100 mg)
-
(3-Aminopropyl)triethoxysilane (APTES) (1 mL)
-
Ethanol (80 mL)
-
Deionized (DI) Water (20 mL)
-
Magnetic separator
Procedure:
-
Disperse 100 mg of oleic acid-coated IONPs in a mixture of 80 mL ethanol and 20 mL DI water in a round-bottom flask. Use sonication to ensure a uniform dispersion.
-
Add 1 mL of APTES to the nanoparticle dispersion.
-
Stir the mixture vigorously at 60 °C for 6 hours.[1]
-
Remove the flask from heat and allow it to cool to room temperature.
-
Collect the nanoparticles using a strong magnet placed against the side of the flask. Carefully decant and discard the supernatant.
-
Wash the nanoparticles by redispersing them in 50 mL of ethanol, collecting them with the magnet, and decanting the supernatant. Repeat this washing step three times to remove unreacted APTES.[1]
-
After the final wash, resuspend the amine-functionalized IONPs in 50 mL of anhydrous DMF for the next step.
Protocol 2: Alkylation with this compound
Objective: To covalently attach nonadecyl chains to the amine-functionalized IONPs.
Materials:
-
Amine-functionalized IONPs dispersed in anhydrous DMF (from Protocol 1)
-
This compound (Sigma-Aldrich, CAS 4434-66-6)[12] (5-10 molar excess)
-
Triethylamine (TEA) (2-3 molar excess)
-
Anhydrous DMF
-
Ethanol
-
Magnetic separator
Procedure:
-
Ensure the amine-functionalized IONPs are well-dispersed in anhydrous DMF in a flask equipped with a stir bar and condenser under an inert atmosphere (N₂ or Ar).
-
Add TEA (2-3 molar excess relative to estimated surface amine groups) to the dispersion.
-
In a separate vial, dissolve the this compound (5-10 molar excess) in a small amount of anhydrous DMF and add it dropwise to the nanoparticle dispersion while stirring.
-
Heat the reaction mixture to 70 °C and stir for 24 hours under an inert atmosphere.[1]
-
Cool the reaction to room temperature.
-
Collect the functionalized nanoparticles using a magnetic separator.
-
Wash the nanoparticles sequentially with anhydrous DMF (twice) and then ethanol (twice) to remove excess reactants and TEA salts.
-
Dry the final product under vacuum. The resulting hydrophobic nanoparticles should be stored as a dry powder or dispersed in a non-polar solvent like toluene or hexane.
References
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MDPI. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. [Link]
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MDPI. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. [Link]
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MDPI. (2020). Surface Modifications of Nanoparticles for Stability in Biological Fluids. MDPI. [Link]
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National Institutes of Health (NIH). (2023). Bimodal brush-functionalized nanoparticles selective to receptor surface density. PNAS. [Link]
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Royal Society of Chemistry. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale. [Link]
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National Institutes of Health (NIH). (2011). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PMC. [Link]
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ResearchGate. (2020). Alkyl Selenide- and Alkyl Thiolate-Functionalized Gold Nanoparticles: Chain Packing and Bond Nature. ResearchGate. [Link]
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PubMed. (2021). Phenol-Boronic surface functionalization of gold nanoparticles; to induce ROS damage while inhibiting the survival mechanisms of cancer cells. PubMed. [Link]
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National Institutes of Health (NIH). (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. PMC. [Link]
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National Institutes of Health (NIH). (2021). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. PMC. [Link]
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National Institutes of Health (NIH). (2021). Effects of Hydrophobic Phase Properties on Controlling Nanoparticle Jamming at Oil/Water and Air/Water Interfaces. PMC. [Link]
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PubMed. (2024). Steric stabilization of bioactive nanoparticles using elastin-like polypeptides. PubMed. [Link]
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ResearchGate. (2015). Effect of Nanoparticle Hydrophobicity on Stability of Highly Concentrated Emulsions. ResearchGate. [Link]
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Preprints.org. (2022). Conjugation reactions of hybrid organosilanes for nanoparticle and surface modifications. Preprints.org. [Link]
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PubMed. (2012). Nanoparticles modified by encapsulation of ligands with a long alkyl chain to affect multispecific and multimodal imaging. PubMed. [Link]
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PNAS. (2023). Bimodal brush-functionalized nanoparticles selective to receptor surface density. PNAS. [Link]
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Wikipedia. (2023). Phase-transfer catalyst. Wikipedia. [Link]
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Springer. (2018). Synthesis of Functionalized Noble Metal Nanoparticles. Springer Professional. [Link]
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ResearchGate. (2017). Optimization of reaction conditions a. ResearchGate. [Link]
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Royal Society of Chemistry. (2023). Impact of material characteristics on nanoparticle penetration and retention in thrombi: implications for thrombolysis. Biomaterials Science. [Link]
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MDPI. (2024). Influence Mechanism of Nanoparticles on the Stability of Foam Liquid Films. MDPI. [Link]
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ResearchGate. (2013). Enabling Complete Ligand Exchange on the Surface of Gold Nanocrystals through the Deposition and Then Etching of Silver. ResearchGate. [Link]
-
SpringerLink. (2013). Kinetics of aggregation and growth processes of PEG-stabilised mono- and multivalent gold nanoparticles in highly concentrated halide solutions. SpringerLink. [Link]
-
MDPI. (2021). Polymer-Coated Nanoparticles for Therapeutic and Diagnostic Non-10B Enriched Polymer-Coated Boron Carbon Oxynitride (BCNO) Nanoparticles as Potent BNCT Drug. MDPI. [Link]
-
ResearchGate. (2020). Surface‐Functionalized Nanoparticles as Catalysts for Artificial Photosynthesis. ResearchGate. [Link]
-
ChemistryViews. (2012). Control of Nanoparticle Aggregation. ChemistryViews. [Link]
-
Royal Society of Chemistry. (2019). Highly robust and optimized conjugation of antibodies to nanoparticles using quantitatively validated protocols. Nanoscale. [Link]
-
ResearchGate. (2020). Influence of surface chemistry and morphology of nanoparticles on protein corona formation. ResearchGate. [Link]
-
ResearchGate. (2021). Polymer-Coated Nanoparticles for Therapeutic and Diagnostic Non-10B Enriched Polymer-Coated Boron Carbon Oxynitride (BCNO) Nanoparticles as Potent BNCT Drug. ResearchGate. [Link]
-
ResearchGate. (2020). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. ResearchGate. [Link]
-
ChemRxiv. (2022). On accelerating reaction optimization using computational Gibbs energy barriers: A numerical consideration utilizing a computational dataset. ChemRxiv. [Link]
-
ResearchGate. (2023). Temperature-Dependent Colloidal Stability of Hydrophobic Nanoparticles Caused by Surfactant Adsorption/Desorption and Depletion Flocculation. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2011). Functionalized Nanoparticles with Long-Term Stability in Biological Media. PMC. [Link]
-
e-Publications@Marquette. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. [Link]
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Technical Support Center: Enhancing the Stability of 1-Bromononadecane-Modified Surfaces
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromononadecane-modified surfaces. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve stable, reproducible, and high-quality functionalized surfaces for your experiments.
Section 1: Understanding the Chemistry and Stability Challenges
Surfaces modified with this compound are typically created to produce a dense, hydrophobic, and chemically functionalizable monolayer. The most common method involves a two-step process, particularly on oxide-bearing substrates like silicon wafers:
-
Surface Activation: An initial self-assembled monolayer (SAM) of a bifunctional molecule, often an aminosilane like (3-aminopropyl)triethoxysilane (APTES), is deposited onto the hydroxylated surface.
-
Alkylation: The terminal amine groups of the APTES layer are then alkylated via a nucleophilic substitution (Sɴ2) reaction with this compound, attaching the C19 alkyl chain.[1]
The stability of the final surface is not just about the C19 chain; it is fundamentally dependent on the integrity of the underlying silane linkage to the substrate. The primary failure mechanism for these surfaces, especially in aqueous or humid environments, is the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the monolayer to the substrate and provide lateral stability.[2][3] Understanding this mechanism is the key to troubleshooting and enhancing stability.
Diagram: Surface Modification and Instability Pathway
Caption: Workflow for surface modification and the primary degradation pathway via hydrolysis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the preparation and use of this compound-modified surfaces in a question-and-answer format.
Issue 1: The final surface is not hydrophobic. The water contact angle is much lower than expected.
-
Question: I've completed the two-step modification, but my water contact angle is only 60°, not the >100° I expected. What went wrong?
-
Answer: A low contact angle is a clear indicator of an incomplete or disordered monolayer. The issue can originate from either the silanization or the alkylation step.
-
Probable Cause 1: Contaminated Substrate. The initial substrate must be scrupulously clean and uniformly hydroxylated. Organic residues or particulates will block binding sites for the APTES, leading to a patchy monolayer from the very first step.[4][5]
-
Solution: Implement a rigorous cleaning protocol. For silicon wafers, a fresh piranha solution (H₂SO₄/H₂O₂) or exposure to oxygen plasma are standard methods to both clean and hydroxylate the surface.
-
Probable Cause 2: Ineffective Silanization. The APTES layer may be poorly formed. This is often due to moisture contamination during the deposition process, which causes APTES to polymerize in solution before it can bind to the surface.[3] This results in clumps of polysiloxane on the surface rather than a uniform monolayer.
-
Solution: Use anhydrous solvents (e.g., anhydrous toluene) for the APTES solution and conduct the deposition under an inert atmosphere (e.g., dry nitrogen or argon).[4] Ensure the APTES reagent is fresh, as it can hydrolyze upon exposure to atmospheric moisture.
-
Probable Cause 3: Incomplete Alkylation. The Sɴ2 reaction to attach the this compound chain may have been inefficient, leaving many polar primary amine groups exposed.
-
Solution:
-
Base: Ensure a suitable, non-nucleophilic base (e.g., triethylamine or potassium carbonate) is used in sufficient excess to deprotonate the surface amine groups, making them better nucleophiles.[1]
-
Concentration & Time: Use a significant molar excess of this compound and allow the reaction to proceed for an adequate duration (e.g., 24 hours) at an elevated temperature (e.g., 80°C) to drive the reaction to completion.[1]
-
Solvent: The reaction should be performed in a dry, polar aprotic solvent like DMF to facilitate the Sɴ2 mechanism.
-
-
Issue 2: The surface shows good initial hydrophobicity, but it degrades quickly in my aqueous buffer.
-
Question: My modified surface had an initial contact angle of 105°, but after 24 hours in a phosphate buffer (pH 7.4), it dropped to 80°. Why is it so unstable?
-
Answer: This is a classic sign of monolayer hydrolysis. While a perfect monolayer is dense and repels water, any small defects or pinholes can allow water molecules to access the underlying siloxane network.
-
Probable Cause 1: Hydrolysis of the Silane Network. The Si-O-Si bonds linking the silane molecules to the substrate and to each other are susceptible to hydrolysis, especially under neutral to basic pH conditions.[2][6] This process cleaves the molecules from the surface, leading to desorption and loss of hydrophobicity.
-
Solution 1: Post-Deposition Curing. After depositing the initial APTES layer (and before alkylation), perform a thermal curing step (e.g., 120°C for 1 hour). This drives the condensation reaction between adjacent silanol groups and with the surface, forming a more extensively cross-linked and hydrolytically stable polysiloxane network.[7][8]
-
Solution 2: Use of Dipodal Silanes. For applications requiring maximum stability, consider replacing the conventional monosilane (APTES) with a dipodal silane. These molecules have two silicon atoms that can form covalent bonds with the surface, creating a much tighter network that is orders of magnitude more resistant to hydrolysis.[2][9]
-
Probable Cause 2: Buffer Ion Effects. Certain ions in buffers can accelerate the degradation of silane layers. Phosphate ions, in particular, have been implicated in accelerating the hydrolysis of siloxane bonds.
-
Solution: If possible, test the stability of your surface in different buffer systems. In some cases, buffers like HEPES or TRIS may be less aggressive. However, enhancing the intrinsic stability of the monolayer through curing or dipodal silanes is a more robust solution.
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution(s) | Key Characterization |
| Low Initial Water Contact Angle (<90°) | Substrate Contamination | Piranha or O₂ plasma cleaning of the substrate. | Contact Angle, XPS (for elemental contaminants) |
| Ineffective Silanization (APTES polymerization) | Use anhydrous solvents, inert atmosphere, fresh reagents. | AFM (to check for aggregates), Ellipsometry (thickness) | |
| Incomplete Alkylation Reaction | Increase reaction time/temperature, use excess reagents and appropriate base. | FTIR/XPS (to check for residual N-H peaks) | |
| Rapid Decrease in Contact Angle in Use | Hydrolysis of Siloxane (Si-O-Si) Bonds | Implement a post-silanization thermal curing step (e.g., 120°C, 1 hr). | Contact Angle over time in the target buffer. |
| Monolayer Defects/Pinholes | Optimize deposition conditions for a denser APTES layer; consider vapor deposition. | AFM, Electrochemical Impedance Spectroscopy (EIS) | |
| Poor Experiment-to-Experiment Reproducibility | Environmental Variability (Humidity) | Control humidity during deposition; work in a glovebox or dry box. | Monitor and record humidity/temperature for all runs. |
| Reagent Degradation | Store silanes under inert gas; use fresh alkylating agents and solvents. | Use fresh reagents for each critical experiment. |
Section 3: Experimental Protocols
Protocol 1: High-Stability Modification of Silicon Wafer with this compound
This protocol includes a thermal curing step to enhance the hydrolytic stability of the underlying silane layer.
Part A: Substrate Cleaning and Hydroxylation
-
Cleave silicon wafers into desired sizes using a diamond scribe.
-
Place wafer pieces in a PTFE rack and immerse in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood).
-
Heat at 80°C for 30 minutes.
-
Remove and rinse copiously with deionized (DI) water (18 MΩ·cm).
-
Dry the substrates under a stream of dry nitrogen and immediately transfer to the next step.
Part B: Aminosilane (APTES) Deposition and Curing
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the cleaned, dry substrates into the APTES solution.
-
Place the container in a nitrogen-filled glovebox or desiccator and let it stand for 1 hour at room temperature.
-
Remove the substrates and rinse thoroughly with anhydrous toluene to remove physisorbed silane.
-
Rinse with ethanol and then DI water.
-
Dry the substrates with dry nitrogen.
-
Curing Step: Place the substrates in an oven at 120°C for 1 hour.
-
Allow to cool to room temperature before proceeding.
-
Self-Validation Checkpoint: Measure the water contact angle. A properly formed APTES layer should yield a contact angle of approximately 50-70°.
-
Part C: Alkylation with this compound
-
Prepare a solution in anhydrous DMF containing 10 mM this compound and 30 mM triethylamine (TEA).
-
Immerse the cured, amine-functionalized substrates in the solution.
-
Seal the container and heat at 80°C for 24 hours with gentle agitation.
-
After the reaction, remove the substrates and rinse sequentially with DMF, ethanol, and DI water to remove excess reagents.
-
Dry the final modified substrates under a stream of dry nitrogen.
-
Self-Validation Checkpoint: The final surface should be highly hydrophobic. Measure the static water contact angle, which should be ≥105° for a well-formed monolayer.
-
Diagram: High-Stability Protocol Workflow
Caption: Step-by-step workflow for creating a high-stability C19-modified surface.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store my this compound-modified substrates?
-
A1: To maximize their shelf life, store the modified substrates in a clean, dry environment, preferably in a desiccator or a nitrogen-filled container. This minimizes contact with atmospheric moisture, which is the primary driver of degradation via hydrolysis.[3]
-
-
Q2: Besides contact angle, what other techniques can I use to verify my surface modification?
-
A2:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can confirm the elemental composition. After APTES deposition, you should see signals for Nitrogen (N 1s) and Silicon (Si 2p). After alkylation, the Carbon (C 1s) signal will increase significantly, and you may be able to detect a Bromine (Br 3d) signal from the counterion or unreacted sites, although this is often washed away.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and uniformity of the monolayer. A well-formed SAM should be very smooth (RMS roughness < 0.5 nm). It can also reveal aggregates or pinholes if the deposition was suboptimal.
-
Ellipsometry: This optical technique measures the thickness of thin films. It can be used to measure the thickness increase after both the silanization and alkylation steps, providing quantitative evidence of layer formation.
-
-
-
Q3: Can I use this compound on a gold surface?
-
A3: Not directly. This compound will not form a stable bond with a bare gold surface. To modify gold, you would first need to form a SAM of a bifunctional thiol, such as 11-amino-1-undecanethiol. The strong gold-sulfur bond would anchor the monolayer, and you could then perform the same Sɴ2 alkylation reaction on the terminal amine groups as described for the silicon substrate.[10]
-
-
Q4: Why is an anhydrous solvent so critical for the APTES step?
-
A4: APTES has three ethoxy groups that are designed to hydrolyze and react with the hydroxyl groups on the substrate surface. If water is present in the solvent, the APTES molecules will hydrolyze and react with each other in solution, forming large polysiloxane oligomers or aggregates.[7][8] These aggregates then deposit non-uniformly on the surface, leading to a thick, rough, and unstable film instead of a well-ordered monolayer.[3]
-
-
Q5: Is it possible to create patterns of this compound on a surface?
-
A5: Yes, this is commonly done using photolithography or microcontact printing. A typical method involves creating a patterned photoresist on the substrate, performing the full two-step modification, and then lifting off the resist to reveal the underlying unmodified surface. Alternatively, you can use UV-Ozone treatment through a mask to selectively degrade the organic monolayer in desired areas after it has been formed.[11]
-
References
- Blum, F. D., Meesiri, W., et al. (1991). Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Journal of Adhesion Science and Technology.
- BenchChem. (2025). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation. BenchChem.
- Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest Technical Library.
- Gelest, Inc. What to Consider When Selecting a Silane Coupling Agent. Gelest Technical Library.
- Gelest, Inc. How Does a Silane Coupling Agent Work?. Gelest Technical Library.
- Gelest, Inc. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest Technical Library.
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane. BenchChem.
- BenchChem. (2025). Technical Support Center: Self-Assembled Monolayer (SAM) Formation. BenchChem.
-
Wankaeo, C., et al. (2013). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. Coatings. Available at: [Link]
-
Barshilia, H.C., et al. (2021). Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. ACS Applied Materials & Interfaces. Available at: [Link]
-
Aaltodoc. (2014). Growth Kinetics and Stability of Self-Assembled Alkylsilane Monolayers on Cellulose Nanofibril Films. Aalto University publication series. Available at: [Link]
- BenchChem. (2025). Surface Modification with 10-Bromo-1-aminodecane, Hydrobromide: Application Notes and Protocols. BenchChem.
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Technical Support Center: Accelerating Reactions with 1-Bromononadecane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reaction rates when working with the long-chain alkyl halide, 1-Bromononadecane. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring your protocols are robust and efficient.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is sluggish. What are the primary factors I should consider to increase the rate?
When dealing with a primary alkyl halide like this compound, the most common reaction pathway is the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. To accelerate the reaction, you should focus on four key areas: the nucleophile, the solvent, the temperature, and the potential for alternative energy sources.
-
Nucleophile Choice: A stronger nucleophile will react more quickly.[2][3]
-
Solvent System: The correct solvent can dramatically increase the reactivity of the nucleophile.[4][5]
-
Reaction Temperature: Increasing the temperature generally increases the reaction rate.[6][7]
-
Energy Input: Advanced techniques like microwave irradiation or ultrasonication can significantly reduce reaction times.[8][9]
Q2: How does the choice of nucleophile impact the reaction rate?
The strength of the nucleophile is a critical factor in S(N)2 reactions. Stronger nucleophiles are more reactive and will lead to a faster reaction.[3] Nucleophilicity is influenced by several factors:
-
Charge: Anionic nucleophiles (e.g., OH
, RO ) are generally stronger than their neutral counterparts (e.g., H(_2)O, ROH).[10][11] -
Electronegativity: Within a row of the periodic table, nucleophilicity increases with decreasing electronegativity. For example, NH(_3) is more nucleophilic than H(_2)O.[12]
-
Polarizability: Within a group of the periodic table, larger atoms are more polarizable and thus better nucleophiles in protic solvents. For instance, I
is a better nucleophile than Br , which is better than Cl .[12]
Troubleshooting Tip: If your reaction is slow, consider switching to a more potent nucleophile. For example, if you are using an alcohol (ROH) as a nucleophile, deprotonating it with a base to form the corresponding alkoxide (RO
Q3: What is the optimal solvent for an S(_N)2 reaction with this compound?
For S(_N)2 reactions, polar aprotic solvents are generally the best choice.[1][13][14][15] These solvents can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents. This "naked" nucleophile is more reactive.[4]
| Solvent Type | Examples | Effect on S(_N)2 Rate | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Increases Rate | Solvates the cation of the nucleophilic salt, leaving the anionic nucleophile "free" and highly reactive.[1][4] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Forms strong hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the substrate.[4][5][15] |
| Non-Polar | Hexane, Toluene, Benzene | Very Slow/No Reaction | Nucleophilic salts are often insoluble in non-polar solvents.[14][15] |
Experimental Protocol: Solvent Screening
To determine the optimal solvent for your specific nucleophile and substrate, perform small-scale parallel reactions in different polar aprotic solvents (e.g., DMF, DMSO, acetone). Monitor the reactions by TLC or GC/LC-MS to determine the relative rates.
Q4: Can I simply increase the temperature to speed up my reaction?
Yes, increasing the temperature is a common and effective way to increase the rate of most chemical reactions.[6][7][16][17][18] As a general rule of thumb, the rate of many reactions doubles for every 10°C increase in temperature.[6][19] This is because a higher temperature increases the kinetic energy of the molecules, leading to more frequent and more energetic collisions.[7][20]
However, be aware of potential side reactions, such as elimination (E2), which can become more prevalent at higher temperatures. For a primary alkyl halide like this compound, elimination is less of a concern compared to secondary or tertiary halides, but it should still be monitored. Also, consider the thermal stability of your reactants and products.
Q5: I've heard about microwave-assisted and ultrasound-assisted synthesis. Can these techniques help?
Absolutely. These are powerful techniques for accelerating reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8][21][22] Microwaves provide rapid and uniform heating of the reaction mixture. This can lead to higher yields and cleaner reactions.[8][22] The technique is compatible with solvent-free conditions, which aligns with green chemistry principles.[22][23]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound induces acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized hot spots with extreme temperatures and pressures.[9] This enhances mass transfer and can significantly accelerate reactions, particularly in heterogeneous systems.[9][24]
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for a typical microwave-assisted reaction.
Q6: What is Phase Transfer Catalysis and how can it be applied to reactions with this compound?
Phase Transfer Catalysis (PTC) is an excellent technique for reactions where the nucleophile (often an inorganic salt) is soluble in an aqueous phase, while the substrate (this compound) is soluble in an organic phase.[25][26] A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the nucleophile from the aqueous phase to the organic phase where it can react with the substrate.[25]
Advantages of PTC:
-
Avoids the need for expensive and anhydrous polar aprotic solvents.[27]
-
Allows the use of inexpensive and readily available inorganic bases and nucleophiles.[27]
-
Often results in faster reactions and higher yields.[26]
Mechanism of Phase Transfer Catalysis
Caption: Simplified mechanism of Phase Transfer Catalysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low conversion | 1. Poor nucleophile. 2. Inappropriate solvent (e.g., polar protic). 3. Low temperature. 4. Steric hindrance (less likely for this compound).[1][28] | 1. Switch to a stronger, more reactive nucleophile (e.g., use RO |
| Reaction is slow | 1. Sub-optimal solvent or temperature. 2. Low concentration of reactants. | 1. Screen different polar aprotic solvents and incrementally increase the temperature. 2. Increase the concentration of the nucleophile. 3. Consider using microwave or ultrasound assistance to accelerate the reaction.[8][29] |
| Formation of side products | 1. Elimination reaction (E2) competing with substitution (S(_N)2), especially at high temperatures with bulky, strong bases. 2. Decomposition of reactants or products at high temperatures. | 1. Use a less sterically hindered, more nucleophilic base. 2. Lower the reaction temperature. 3. If using a strong base, add it slowly to the reaction mixture at a lower temperature. |
References
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i. nucleophilic substitution. (2020, April 10). vertexaisearch.cloud.google.com.
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Leaving group. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023, June 6). YouTube. [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Ultrasound assisted Heterocycles Synthesis. (n.d.). ResearchGate. [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022, July 30). Nature Communications. [Link]
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Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. (n.d.). Taylor & Francis Online. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]
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MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). ResearchGate. [Link]
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A Brief Review: Microwave Assisted Ethers Synthesis. (n.d.). TSI Journals. [Link]
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Microwave-Assisted Syntheses in Organic Chemistry. (n.d.). ResearchGate. [Link]
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Promotion of organic reactions by ultrasound: Coupling of alkyl and aryl halides in the presence of lithium metal and ultrasound. (n.d.). Journal of Chemical Education. [Link]
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Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014, February 24). Chemistry Net. [Link]
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11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
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What is the effect of solvent on SN2? (2018, May 13). Quora. [Link]
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Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (n.d.). National Institutes of Health. [Link]
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (n.d.). ACS Omega. [Link]
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8.2: Factors That Affect
Reactions. (2014, August 7). Chemistry LibreTexts. [Link]ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted"> -
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. [Link]
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Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). Journal of Saudi Chemical Society. [Link]
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7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
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Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. (n.d.). National Institutes of Health. [Link]
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Factors That Affect The Rate of Nucleophilic Substitution Reactions. (2023, December 4). YouTube. [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018, February 19). BrainKart. [Link]
-
The effect of temperature on rates of reaction. (n.d.). Chemguide. [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. [Link]
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Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]
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Factors that Affect the Rate of Reactions. (n.d.). Introductory Chemistry – 1st Canadian Edition. [Link]
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How to we increase the rate of a reaction? (n.d.). MyTutor. [Link]
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How can the rate of a reaction be increased? (n.d.). CK-12 Foundation. [Link]
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Factors Affecting Relative Rates of Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]
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article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. (n.d.). American Institute of Chemists. [Link]
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How to increase reaction speed. (n.d.). MEL Science. [Link]
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Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. (n.d.). Lecturio. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Indo American Journal of Pharmaceutical Research. [Link]
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Effect of Temperature on Reaction Rates. (n.d.). Dalal Institute. [Link]
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Reaction Kinetics (6) How Temperature affects Reaction Rate. (2016, February 25). savvy-chemist. [Link]
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Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. (n.d.). Save My Exams. [Link]
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4.5: Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. [Link]
-
2.4 Temperature and Reaction Rate. (n.d.). Principles of Chemistry. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary. [Link]
-
How Can You Increase the Rate of a Chemical Reaction. (n.d.). Oreate AI Blog. [Link]
-
How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. (n.d.). ResearchGate. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 1-Bromononadecane
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues with the long-chain alkyl halide, 1-Bromononadecane. Its unique physicochemical properties often present challenges in various reaction media. This document provides in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to ensure your experiments proceed efficiently and successfully.
Part 1: Foundational Understanding
Question: Why is this compound so challenging to dissolve in common reaction solvents?
Answer: The solubility behavior of this compound is dictated by its molecular structure. It consists of a very long, 19-carbon nonpolar alkyl chain and a single, weakly polar carbon-bromine (C-Br) bond at one end.
The core principle governing solubility is "like dissolves like."[1][2]
-
Dominant Nonpolar Character: The extensive hydrocarbon chain (CH₃(CH₂)₁₈-) is the dominant feature of the molecule. This makes the molecule overwhelmingly nonpolar, or lipophilic. It establishes strong van der Waals forces (London dispersion forces) with other nonpolar molecules.[2][3]
-
Weak Polarity: While the C-Br bond is polar, its effect is minimal compared to the long nonpolar chain.
-
Energetic Mismatch: To dissolve in a polar solvent like water or even moderately polar solvents like acetone or ethanol, the solvent molecules must break their own strong intermolecular forces (like hydrogen bonds in water) to accommodate the this compound molecule.[4][5] The energy released from the new, weaker interactions between the polar solvent and the nonpolar alkyl halide is insufficient to overcome the energy required to break the solvent's original bonds, resulting in poor solubility.[5]
Essentially, this compound will most readily dissolve in solvents that are also nonpolar, where the intermolecular forces are of a similar type and strength.
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₉H₃₉Br[6][7] |
| Molecular Weight | 347.42 g/mol [6][7] |
| Appearance | Solid[6] |
| Melting Point | 38-41 °C[6] |
| Solubility in Water | Insoluble[3][8] |
| Solubility in Organic Solvents | Generally soluble in nonpolar organic solvents.[1][3][8] |
Part 2: Troubleshooting and Strategic Solutions (FAQs)
Question: I am starting a new synthesis. Which solvents should I try first for this compound?
Answer: For initial screening, you should begin with nonpolar aprotic solvents that closely match the nonpolar nature of the substrate. Since this compound has a melting point of 38-41°C, gentle warming may be required for it to dissolve even in optimal solvents.
Here is a table of recommended starting solvents, ordered by polarity.
| Solvent | Polarity Index (P') [9] | Boiling Point (°C) | Rationale & Comments |
| Hexane / Heptane | 0.1 | 69 / 98 | Excellent starting point. These are highly nonpolar solvents. Ideal for reactions where polarity is not required (e.g., Grignard reagent formation). |
| Toluene | 2.4 | 111 | Highly recommended. A versatile nonpolar aromatic solvent with a wide liquid range, allowing for heating to improve solubility and reaction rates. |
| Diethyl Ether | 2.8 | 35 | Good solubility, but its low boiling point limits the reaction temperature. Primarily used for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A moderately polar aprotic solvent. Often a good compromise, dissolving the nonpolar alkyl halide while also being compatible with many polar reagents. |
| Dichloromethane (DCM) | 3.1 | 40 | A good nonpolar solvent, but its low boiling point is a limitation for reactions requiring heat. |
Question: My reaction requires a polar aprotic solvent like DMF or DMSO, but my substrate is insoluble. What are my options?
Answer: This is a classic challenge. Your reagents require a polar environment, but your starting material does not dissolve. Direct addition is likely to result in a heterogeneous mixture with very low reaction efficiency. Here is a logical troubleshooting workflow:
Caption: Logical workflow for addressing solubility issues.
1. Co-Solvent System: This is often the most effective first step. Dissolve the this compound in a minimal amount of a hot, compatible nonpolar solvent (like toluene) and add this solution dropwise to your main reaction mixture containing the polar solvent and other reagents at the reaction temperature.
2. Controlled Heating: Increasing the temperature increases the kinetic energy of the molecules, which can be sufficient to overcome the energy barriers to dissolution. Always use a reflux condenser to prevent solvent loss. However, be cautious: higher temperatures can promote unwanted side reactions, such as E2 elimination, especially if your reagents are basic.
3. Phase-Transfer Catalysis (PTC): If your reaction involves a salt or an ionic nucleophile (e.g., NaN₃, KCN) that is soluble in a polar or aqueous phase, PTC is an exceptionally powerful technique. A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the nucleophile. This new, larger ion pair has sufficient organic character to be soluble in the nonpolar phase where it can react with the this compound.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Question: How do I perform a reliable solvent screening experiment?
Answer: A systematic approach is critical to avoid wasted time and materials. This protocol provides a self-validating method to identify a suitable solvent or co-solvent system.
Experimental Protocol: Systematic Solvent Screening
Objective: To determine the optimal solvent or solvent system for this compound for a specific reaction temperature.
Materials:
-
This compound
-
Selection of solvents (e.g., Heptane, Toluene, THF, Acetonitrile, DMF)
-
Small, identical vials (e.g., 4 mL) with caps
-
Magnetic stir plate and small stir bars
-
Heating block or oil bath with temperature control
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh 35 mg (approx. 0.1 mmol) of this compound into each vial. Add a stir bar to each.
-
Initial Screening (Room Temperature):
-
To each vial, add 1.0 mL of a different solvent.
-
Stir vigorously at room temperature for 15-20 minutes.
-
Observation: Record your observations. Is it fully dissolved, partially soluble, or completely insoluble? A fully dissolved solution should be clear with no visible solid particles.
-
-
Temperature Effect Screening:
-
For vials where the substrate did not fully dissolve, transfer them to a heating block.
-
Increase the temperature in increments (e.g., 10°C) up to your target reaction temperature. Allow the mixture to equilibrate for 10 minutes at each step.
-
Observation: Note the temperature at which the solid completely dissolves. This is your minimum dissolution temperature for that concentration.
-
-
Co-Solvent Testing (if needed):
-
If no single solvent is effective, identify one where the substrate is partially soluble (Solvent A) and one where it is highly soluble (Solvent B, likely a nonpolar one).
-
In a new vial with 35 mg of substrate, add 0.5 mL of Solvent A.
-
While stirring, add Solvent B dropwise (e.g., 0.1 mL at a time) until the solid fully dissolves. Record the final ratio of Solvent A to Solvent B.
-
-
Final Check - Re-precipitation:
-
Take the vials that formed clear solutions upon heating and cool them back to room temperature, and then briefly in an ice bath.
-
Observation: Note if the compound crashes out of solution. This is crucial information for product purification, as it suggests crystallization may be a viable method.
-
Data Interpretation: The ideal solvent or co-solvent system is one that completely dissolves the this compound at or slightly below your intended reaction temperature and is compatible with all other reagents.
References
-
ChemBK. (2024). 1-Bromo decane. Retrieved from ChemBK. [Link]
-
INTERSURFCHEM SOLUTIONS. (n.d.). 1-Bromohexadecane. Retrieved from INTERSURFCHEM SOLUTIONS. [Link]
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National Center for Biotechnology Information. (n.d.). this compound. PubChem Compound Summary for CID 20496. Retrieved from PubChem. [Link]
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Cheméo. (n.d.). Chemical Properties of Decane, 1-bromo- (CAS 112-29-8). Retrieved from Cheméo. [Link]
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Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from Chemistry LibreTexts. [Link]
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Solubility of Things. (n.d.). 1-Bromodecane. Retrieved from Solubility of Things. [Link]
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Solubility of Things. (n.d.). 1-Bromododecane. Retrieved from Solubility of Things. [Link]
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Patsnap. (2025). Alkyl Halide Explained: Structure, Types, and Reactions. Retrieved from Patsnap. [Link]
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Allen Institute. (n.d.). Alkyl halides- Classification, Properties and Methods of Preparation. Retrieved from Allen Institute. [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. Retrieved from Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromohexadecane. PubChem Compound Summary for CID 8213. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromopentadecane. PubChem Compound Summary for CID 12394. Retrieved from PubChem. [Link]
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Burdick & Jackson. (n.d.). Polarity Index. Retrieved from Burdick & Jackson. [Link]
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Validation & Comparative
A Comparative Analysis of Reactivity: 1-Bromononadecane vs. 1-Iodononadecane in Nucleophilic Substitution
For researchers and professionals in the fields of organic synthesis and drug development, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. Among the versatile class of alkyl halides, the choice between a bromo- and an iodo- derivative can have profound implications for reaction kinetics and outcomes. This guide provides an in-depth technical comparison of the reactivity of 1-bromononadecane and 1-iodononadecane, supported by theoretical principles and a practical experimental protocol for direct comparison.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of this compound and 1-iodononadecane in nucleophilic substitution reactions is primarily dictated by the nature of the halogen substituent, which functions as the leaving group. Both are primary alkyl halides, and thus, they are predisposed to react via the bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] In this concerted, single-step process, an incoming nucleophile attacks the electrophilic carbon atom, concurrently displacing the halide ion.[1] The rate of an S(_N)2 reaction is sensitive to several factors, but the efficacy of the leaving group is paramount.
A good leaving group is a species that is stable in its anionic form.[3] When comparing the halogens, iodide is a superior leaving group to bromide.[4] This can be attributed to two key factors:
-
Basicity: Iodide (I
) is a weaker base than bromide (Brngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted"> ).[3] Weaker bases are more stable as they are less inclined to share their electron pair. The pKa of the conjugate acid of iodide (HI) is approximately -10, while that of bromide (HBr) is around -9, indicating that HI is a stronger acid and I is a more stable conjugate base. -
Carbon-Halogen Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. The bond dissociation energy for a typical C-I bond is approximately 213-240 kJ/mol, whereas for a C-Br bond, it is around 276-285 kJ/mol.[5][6] The weaker C-I bond requires less energy to break, thus lowering the activation energy of the reaction and leading to a faster reaction rate.[7]
Therefore, based on fundamental chemical principles, 1-iodononadecane is predicted to be more reactive than this compound in S(_N)2 reactions.
Comparative Data Summary
The following table summarizes the key physical and chemical properties that influence the reactivity of this compound and 1-iodononadecane.
| Property | This compound | 1-Iodononadecane | Rationale for Reactivity Difference |
| Molecular Formula | C({19})H({39})Br | C({19})H({39})I | The identity of the halogen is the key differentiator. |
| Leaving Group | Bromide (Br | Iodide (I | Iodide is a weaker base and therefore a better leaving group.[3] |
| C-X Bond Strength | ~285 kJ/mol | ~240 kJ/mol | The weaker C-I bond is more easily cleaved during the S(_N)2 transition state.[5][6] |
| Predicted Reactivity | Lower | Higher | The superior leaving group ability of iodide leads to a faster reaction rate.[4] |
Experimental Verification: The Finkelstein Reaction
A classic and effective method for comparing the reactivity of alkyl halides is the Finkelstein reaction.[8][9][10] This reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.[10] The success of this qualitative and semi-quantitative analysis hinges on the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble in acetone, sodium bromide and sodium chloride are not.[1][8] Consequently, the formation of a precipitate (NaBr) when reacting this compound with NaI in acetone serves as a visual indicator of the progress of the S(_N)2 reaction. 1-Iodononadecane, already possessing the iodide, will not produce a precipitate in this reaction and serves as a negative control for precipitate formation, though its higher reactivity can be inferred from the rapid reaction of its bromo- counterpart.
Experimental Workflow
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A Comparative Guide to Surface Functionalization: Alkyl Bromides vs. Alkyl Thiols for Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a cornerstone of innovation. Self-assembled monolayers (SAMs) provide a powerful molecular-level tool to tailor interfacial characteristics for applications ranging from biosensors and drug delivery platforms to advanced electronics. The choice of the molecular anchor—the "head group" that binds the monolayer to the substrate—is the most critical decision in this process, dictating the stability, order, and functionality of the resulting surface.
This guide offers an in-depth comparison of two prevalent classes of precursors for SAM formation: the archetypal alkyl thiols , typically assembled on noble metals, and the robust alkyl bromides (often via alkylsilane linkers), used for modifying oxide surfaces. We will dissect the fundamental chemistry, compare performance based on experimental data, and provide field-proven protocols to guide your selection and experimental design.
The "Gold Standard": Alkyl Thiol Self-Assembled Monolayers
For decades, the formation of SAMs from alkyl thiols (R-SH) on noble metal surfaces, particularly gold, has been the most extensively studied and well-characterized system.[1] This prevalence is due to the straightforward preparation and the highly ordered, crystalline-like monolayers that can be achieved.[2]
Mechanism of Formation: A Two-Step Dance of Adsorption and Organization
The assembly of alkyl thiols on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[2] The process is generally understood to occur in two main stages:
-
Rapid Chemisorption: Initially, thiol molecules rapidly adsorb from solution onto the gold substrate. In this early phase, the alkyl chains often lie flat against the surface in a disordered "lying-down" state.[3]
-
Slow Organization: Over a period of minutes to hours, subsequent adsorption and surface diffusion lead to a reorganization of the monolayer.[2] Driven by stabilizing van der Waals interactions between adjacent alkyl chains, the molecules transition to a densely packed, "standing-up" configuration.[4] For long-chain alkanethiols on a Au(111) surface, this organization culminates in a highly ordered (√3 × √3)R30° lattice structure, with the alkyl chains tilted approximately 30° from the surface normal.[2]
This process is a true "self-assembly" because the gold-gold bonds on the surface become reversible after the formation of the thiolate-metal complex, allowing for the slow annealing of defects to achieve a thermodynamically stable, well-ordered monolayer.[5]
Core Attributes of Alkyl Thiol SAMs
-
Substrate Specificity: High affinity for noble metals such as gold, silver, copper, and platinum.[6] Gold is favored for its chemical inertness and resistance to oxidation.[2][4]
-
Bonding: A strong, semi-covalent gold-thiolate (Au-S) bond is formed with a bond strength of approximately 45 kcal/mol (~188 kJ/mol).[2][5]
-
Order and Packing: Capable of forming quasi-crystalline, densely packed monolayers. The degree of order is highly dependent on chain length, with longer chains (>10 carbons) yielding more ordered films due to increased intermolecular van der Waals forces.[2][7]
-
Stability: Thiol SAMs exhibit good stability in various solvents and temperatures.[5] However, they are susceptible to gradual oxidation in air and can be displaced by other thiols in solution, which can be a limitation for long-term applications but an advantage for creating complex, patterned surfaces.[8]
The Covalent Contender: Bromine-Terminated SAMs on Oxide Surfaces
When applications demand superior thermal and chemical robustness, or when the substrate is an oxide like silicon dioxide (SiO₂) or glass, researchers often turn to a different class of chemistry. While alkyl bromides themselves can be used to modify surfaces through techniques like electrografting[9], a more common and controlled method involves using an alkylsilane precursor with a terminal bromine atom, such as 11-bromoundecyltrichlorosilane (Br-(CH₂)₁₁-SiCl₃).
Mechanism of Formation: Irreversible Covalent Anchoring
Unlike the reversible self-assembly of thiols on gold, the formation of alkylsilane monolayers on hydroxylated surfaces (surfaces rich in -OH groups) is an irreversible covalent reaction.[5] The process proceeds as follows:
-
Hydrolysis: The trichlorosilane head group (-SiCl₃) rapidly hydrolyzes in the presence of trace amounts of water (either in the solvent or on the substrate surface) to form a reactive silanetriol (-Si(OH)₃).
-
Condensation: The silanetriol condenses with the hydroxyl groups on the substrate surface, forming strong, stable siloxane (Si-O-substrate) bonds.[5]
-
Cross-linking: The reactive silanols can also condense with adjacent molecules, creating a cross-linked polysiloxane network that adds to the stability of the monolayer.
The terminal bromine atom does not participate in the anchoring but remains exposed at the monolayer's surface, serving as a highly versatile chemical handle for subsequent nucleophilic substitution reactions to attach other molecules, such as proteins or DNA.[10][11]
Core Attributes of Bromine-Terminated Silane SAMs
-
Substrate Specificity: Forms robust monolayers on any hydroxylated surface, most commonly silicon with its native oxide layer, glass, quartz, and other metal oxides.[12][13]
-
Bonding: Anchored via extremely strong and stable covalent Si-O bonds, with a bond energy of approximately 452 kJ/mol.[5] This is more than double the strength of the Au-S bond.
-
Order and Packing: Achieving a high degree of order can be more challenging than with thiol systems. The quality of the monolayer is critically dependent on reaction conditions, particularly the exclusion of excess water, which can cause precursor polymerization in solution before surface attachment.[12] However, well-ordered, densely packed monolayers are achievable under optimized conditions.
-
Stability: The strong covalent anchoring and potential for cross-linking result in monolayers with exceptional thermal, chemical, and long-term stability, making them superior for applications in harsh environments.[14]
Head-to-Head Comparison: Thiol vs. Bromide Chemistry
The choice between these two systems is dictated by the substrate, the required stability, and the desired surface functionality. The table below summarizes the key differences to guide your decision-making process.
| Feature | Alkyl Thiols | Bromine-Terminated Alkylsilanes |
| Head Group | Thiol (-SH) | Trichlorosilane (-SiCl₃) or similar |
| Typical Substrate | Noble Metals (Au, Ag, Cu) | Oxides (SiO₂, Glass, ITO) |
| Bonding Mechanism | Semi-covalent chemisorption | Irreversible covalent bond formation |
| Bond Strength | ~188 kJ/mol (Au-S)[2][5] | ~452 kJ/mol (Si-O-Substrate)[5] |
| Reversibility | Reversible; allows for defect annealing[5] | Irreversible |
| Order & Packing | High; can form quasi-crystalline domains[2] | Moderate to High; highly condition-dependent[12] |
| Thermal Stability | Good (e.g., stable up to ~145 °C for long chains)[14] | Excellent (e.g., stable up to 350 °C)[14] |
| Chemical Stability | Good; susceptible to oxidation and displacement[8] | Excellent; highly resistant to solvents and chemical attack[14] |
| Ease of Formation | Very straightforward and reproducible[15] | Requires careful control of water content[12] |
| Primary Advantage | Highly ordered, well-characterized model system | Exceptional stability, versatile for oxide surfaces |
Data Presentation: Quantitative Comparison
| Parameter | Alkyl Thiol (Octadecanethiol on Au) | Bromine-Terminated Silane (on SiO₂) | Method |
| Monolayer Thickness | ~2.1 - 2.5 nm | ~1.9 nm | Ellipsometry[12] |
| Water Contact Angle | ~110-112° | ~83° | Contact Angle Goniometry[12] |
| Bond Energy | ~188 kJ/mol | ~452 kJ/mol | Literature Values[5] |
| Thermal Desorption Temp | ~145 °C (for PFDT on Au) | >350 °C (for PFDS on Si/SiO₂) | UHV Heating Studies[14] |
Note: Values are representative and can vary based on specific molecule, substrate, and preparation conditions.
Visualization of Formation Mechanisms
Caption: Formation of an Alkyl Thiol SAM on Gold.
Caption: Formation of a Bromine-Terminated Alkylsilane SAM on Silicon Oxide.
Experimental Protocols
Protocol 1: Formation of an Alkanethiol SAM on Gold
This protocol describes the standard procedure for creating a high-quality alkanethiol monolayer from a solution phase.[16]
Materials:
-
Gold-coated substrate (e.g., gold on silicon or mica).
-
Alkanethiol of choice (e.g., 1-octadecanethiol).
-
200-proof ethanol, anhydrous.
-
Clean glass vials with sealable caps.
-
Tweezers.
-
Nitrogen or Argon gas source.
-
Sonicator.
Procedure:
-
Substrate Preparation: Clean the gold substrate immediately before use. A common method is UV-Ozone cleaning for 5-10 minutes, followed by rinsing with ethanol and drying under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of the alkanethiol in anhydrous ethanol. For example, to make 10 mL of a 1 mM octadecanethiol (MW = 286.57 g/mol ) solution, dissolve 2.87 mg of the thiol in 10 mL of ethanol.
-
Self-Assembly: Place the cleaned gold substrate in a glass vial. Completely immerse the substrate in the thiol solution. To minimize oxidation, reduce the headspace in the vial and gently purge with nitrogen or argon before sealing tightly.[16]
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times are crucial for achieving a well-ordered, low-defect film.[2][15]
-
Rinsing: After incubation, carefully remove the substrate from the solution using clean tweezers. Rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules from the surface.
-
Drying and Storage: Dry the substrate under a gentle stream of nitrogen. The SAM-coated substrate is now ready for characterization or further use. Store in a clean, dry environment.
Protocol 2: Formation of a Bromine-Terminated SAM on Silicon Dioxide
This protocol details the formation of a robust bromine-terminated monolayer on a silicon-based substrate.[10][12]
Materials:
-
Silicon wafer or glass slide.
-
11-bromoundecyltrichlorosilane.
-
Anhydrous toluene.
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Toluene, Chloroform, Dichloromethane (for rinsing).
-
Nitrogen or Argon gas source.
-
Sonicator.
Procedure:
-
Substrate Cleaning and Hydroxylation: Clean the silicon/glass substrate to remove organic contaminants and ensure a fully hydroxylated surface. Immerse the substrate in Piranha solution for 15-20 minutes. Remove, rinse copiously with deionized water, and dry under a nitrogen stream. The surface should be highly hydrophilic.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1 mM solution of 11-bromoundecyltrichlorosilane in anhydrous toluene. It is critical to use an anhydrous solvent to prevent premature polymerization of the silane.
-
Monolayer Deposition: Place the freshly cleaned and dried substrate into the silane solution. Seal the container and leave it undisturbed for 12-16 hours.[12]
-
Rinsing: Remove the substrate from the deposition solution and rinse with fresh anhydrous toluene.
-
Sonication and Curing: To remove any loosely bound material, sonicate the substrate sequentially in toluene, dichloromethane, and chloroform for 5 minutes each.[12] Finally, to complete the cross-linking of the monolayer, bake the substrate in an oven at 110-120 °C for 30-60 minutes.
-
Final Rinse and Drying: Allow the substrate to cool, perform a final rinse with toluene, and dry under a stream of nitrogen. The surface is now ready for use.
Caption: A generalized workflow for SAM preparation and characterization.
Conclusion
The selection between alkyl thiols and alkyl bromides (via silane chemistry) for SAM formation is a critical decision based on a trade-off between order, stability, and substrate compatibility. Alkyl thiols on gold remain an unparalleled model system for creating highly ordered surfaces for fundamental studies and sensitive detection platforms. Conversely, when durability against harsh chemical or thermal conditions is paramount, or when working with ubiquitous oxide substrates, the robust covalent anchoring of bromine-terminated alkylsilanes offers a superior solution. By understanding the distinct chemical mechanisms and performance characteristics outlined in this guide, researchers can make an informed choice to best advance their scientific and developmental objectives.
References
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Wikipedia. Self-assembled monolayer. [Link]
-
Pawar, S. A., et al. SELF ASSEMBLED MONOLAYERS-A REVIEW. Journal of Advanced Scientific Research. [Link]
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Witte, G. Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics, Graz University of Technology. [Link]
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Lee, S., et al. The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs). University of Houston. [Link]
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Szafranski, C. A., et al. Formation of n-Alkanethiolate Self-Assembled Monolayers onto Gold in Aqueous Micellar Solutions of n-Alkyltrimethylammonium Bromides. Langmuir. [Link]
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-
Gupta, V., et al. Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. [Link]
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ResearchGate. The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: A Comparison of SAMs Derived from Normal and Spiroalkanedithiols. Request PDF. [Link]
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ResearchGate. Synthesis of Novel Alkyl and Aryl Sulfides and Thiols as Precursors for Self-Assembled Monolayers on Gold. Request PDF. [Link]
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A Comparative Performance Analysis of 1-Bromononadecane and Other Long-Chain Alkyl Halides in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, yield, and scalability of synthetic routes. Among the versatile building blocks in organic chemistry, long-chain alkyl halides are indispensable for introducing lipophilic chains, a common strategy in the design of pharmacologically active molecules and advanced materials. This guide provides an in-depth, objective comparison of the performance of 1-bromononadecane against other long-chain alkyl halides, supported by established chemical principles and experimental data. We will delve into the nuances of their reactivity in key synthetic transformations, offering insights to inform your experimental design.
Understanding the Landscape of Long-Chain Alkyl Halides
Long-chain alkyl halides are characterized by a lengthy aliphatic chain terminating in a halogen atom. This structure imparts a dual nature to the molecule: a nonpolar, lipophilic alkyl backbone and a polar carbon-halogen bond that serves as the reactive center. The performance of these molecules in chemical reactions is primarily dictated by two key factors: the nature of the halogen (the leaving group) and the length of the alkyl chain.
The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond strength. Consequently, the general order of reactivity for alkyl halides is:
R-I > R-Br > R-Cl >> R-F
Alkyl iodides are the most reactive due to the weaker C-I bond, making the iodide ion an excellent leaving group.[1][2] Alkyl bromides, such as this compound, offer a balance of good reactivity and stability, making them widely used in synthesis. Alkyl chlorides are less reactive and often require more forcing conditions, while alkyl fluorides are generally unreactive in nucleophilic substitution reactions due to the exceptionally strong C-F bond.[1]
The long alkyl chain, while often a desired feature in the final product, can influence solubility and reaction kinetics. These long chains increase the van der Waals forces between molecules, leading to higher melting and boiling points compared to their shorter-chain counterparts.[1] Furthermore, their pronounced nonpolar character necessitates careful selection of reaction solvents to ensure adequate solubility of all reactants.[1]
Comparative Performance in Key Synthetic Transformations
We will now examine the performance of this compound and its long-chain analogues in three fundamental classes of organic reactions: nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. The reactivity of long-chain alkyl halides in these reactions is highly dependent on the reaction mechanism, which is primarily influenced by the structure of the alkyl halide (primary, in this case) and the nature of the nucleophile and solvent.
Primary long-chain alkyl halides, such as this compound, predominantly undergo substitution via the SN2 (bimolecular nucleophilic substitution) mechanism.[3] This concerted, single-step process involves the backside attack of a nucleophile on the carbon atom bearing the halogen, leading to an inversion of stereochemistry.[4][5]
Comparative Reactivity in SN2 Reactions:
The rate of an SN2 reaction is sensitive to the ability of the halogen to depart as a leaving group.[6] Consequently, the reactivity of long-chain alkyl halides in SN2 reactions follows the established trend:
-
1-Iodononadecane: Exhibits the highest reactivity due to the excellent leaving group ability of the iodide ion. Reactions often proceed at lower temperatures and with shorter reaction times.
-
This compound: Offers robust reactivity and is a common choice due to its balance of reactivity, stability, and cost-effectiveness.[2]
-
1-Chlorononadecane: Is significantly less reactive than its bromo and iodo counterparts. Higher temperatures, stronger nucleophiles, or the use of a catalyst may be necessary to achieve reasonable reaction rates.[2]
Data Presentation: Relative Rates of SN2 Reactions
| Alkyl Halide (R-X) | Leaving Group | Relative Rate of SN2 Reaction |
| R-I | I⁻ | Fastest |
| R-Br | Br⁻ | Intermediate |
| R-Cl | Cl⁻ | Slowest |
This table illustrates the general reactivity trend based on the leaving group ability.
Experimental Protocol: Williamson Ether Synthesis with a Long-Chain Alkyl Bromide
The Williamson ether synthesis is a classic example of an SN2 reaction.[7] The following protocol details the synthesis of a long-chain ether using 1-bromodecane as a representative long-chain alkyl bromide.
Reaction: CH₃(CH₂)₉OH + NaH → CH₃(CH₂)₉O⁻Na⁺ CH₃(CH₂)₉O⁻Na⁺ + CH₃(CH₂)₉Br → CH₃(CH₂)₉-O-(CH₂)₉CH₃ + NaBr
Materials:
-
1-Decanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromodecane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add 1-decanol (1.0 eq) dissolved in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium decoxide.
-
Add a solution of 1-bromodecane (1.05 eq) in anhydrous THF dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Visualization of the SN2 Mechanism
Caption: Experimental workflow for Grignard reagent synthesis and reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful methods for forming carbon-carbon bonds, particularly between sp² and sp³ or sp hybridized carbons. The reactivity of the alkyl halide in the oxidative addition step of the catalytic cycle is crucial. [8][9] Comparative Performance in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. [8]The reactivity of the halide partner generally follows the trend:
R-I > R-OTf > R-Br >> R-Cl [8]
-
Long-Chain Alkyl Iodides: Are highly reactive and often undergo oxidative addition at room temperature or with mild heating.
-
Long-Chain Alkyl Bromides (e.g., this compound): Are also effective substrates for Suzuki coupling, though they may require slightly higher temperatures or more electron-rich phosphine ligands on the palladium catalyst compared to iodides. [10]* Long-Chain Alkyl Chlorides: Are generally poor substrates for Suzuki coupling and require specialized, highly active catalyst systems. [8] Comparative Performance in Sonogashira Coupling:
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. [11]While typically applied to sp² halides, recent advancements have enabled the use of unactivated alkyl halides. [11]The reactivity trend is similar to that of the Suzuki coupling.
-
Long-Chain Alkyl Iodides and Bromides: Can be successfully coupled with terminal alkynes using appropriate palladium-phosphine catalysts and a copper(I) co-catalyst. [11]Bromides are commonly employed for this transformation.
Visualization of a Generic Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and other long-chain alkyl halides is a strategic one that depends on the specific requirements of the synthesis.
-
For high reactivity and mild reaction conditions , long-chain alkyl iodides are the preferred choice, particularly in nucleophilic substitution and cross-coupling reactions. However, their higher cost and potential for side reactions in Grignard synthesis must be considered.
-
This compound and its long-chain bromide analogues represent a versatile and reliable option, offering a favorable balance of reactivity, stability, and cost . They are suitable for a broad range of transformations, including SN2 reactions, Grignard reagent formation, and palladium-catalyzed couplings.
-
Long-chain alkyl chlorides are the most cost-effective but also the least reactive. Their use is generally reserved for situations where the higher reactivity of bromides and iodides is problematic or when forcing reaction conditions are acceptable.
By understanding the inherent properties and reactivity trends of these valuable synthetic intermediates, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields and more efficient workflows.
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A Senior Application Scientist's Guide to Validating Surface Functionalization with 1-Bromononadecane: An In-depth Comparison of XPS and Complementary Techniques
For researchers, scientists, and drug development professionals, the precise control and confirmation of surface chemistry are paramount. The functionalization of surfaces with molecules like 1-bromononadecane, a long-chain alkyl bromide, is a critical step in creating tailored interfaces for applications ranging from biocompatible coatings to advanced sensor technologies. However, simply performing a surface modification reaction is insufficient; rigorous validation is essential to ensure the desired chemical transformation has occurred and to understand the quality of the resulting layer.
This guide provides an in-depth comparison of X-ray Photoelectron Spectroscopy (XPS) as a primary tool for validating this compound functionalization, alongside a critical evaluation of complementary techniques. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your surface characterization is both accurate and comprehensive.
The Central Role of XPS in Surface Functionalization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1][2] This makes it an ideal tool for confirming the covalent attachment of this compound.
Why XPS is the Workhorse for This Application:
-
Elemental Specificity: XPS can unequivocally detect the presence of bromine (Br) and carbon (C), the key elements in 1-bromonadecane. The appearance of a Br 3d signal and a significant increase in the C 1s signal are primary indicators of successful functionalization.
-
Chemical State Information: Crucially, XPS can distinguish between different chemical states of an element. For instance, the binding energy of the Br 3d peak for bromine covalently bonded to a carbon atom (C-Br) will be different from that of ionic bromide (Br⁻) or adsorbed bromine.[3] This allows for the confirmation of a successful covalent linkage and can reveal incomplete reactions or the presence of byproducts.
-
Quantitative Analysis: XPS allows for the determination of the relative atomic concentrations of elements on the surface, providing a quantitative measure of the functionalization efficiency.
A Self-Validating XPS Protocol for this compound Functionalization
A robust XPS analysis protocol should be designed to be self-validating, meaning the data collected should internally confirm the success of the functionalization.
Experimental Protocol: XPS Analysis of this compound Functionalized Surfaces
-
Sample Preparation:
-
Prepare three sample types for comparative analysis:
-
Unmodified Substrate (Control): This provides a baseline spectrum of the starting material.
-
Substrate after Activation (if applicable): For two-step functionalization processes where the surface is first activated (e.g., with amine or thiol groups), this sample confirms the success of the initial step.[4]
-
This compound Functionalized Substrate: The experimental sample.
-
-
Ensure all samples are handled with clean, powder-free gloves and stored in a desiccator to minimize adventitious carbon contamination.
-
-
Instrument Setup & Calibration:
-
Data Acquisition:
-
Survey Scan (0-1100 eV): Acquire a wide scan to identify all elements present on the surface. This is a crucial first step to check for unexpected contaminants.
-
High-Resolution Scans: Acquire detailed spectra for the following regions:
-
C 1s: To observe the increase in hydrocarbon content and to deconvolve different carbon species (e.g., C-C, C-H, C-Br).
-
Br 3d: To confirm the presence of bromine and determine its chemical state. The Br 3d region will show a doublet (3d₅/₂ and 3d₃/₂) with a specific spin-orbit splitting. The binding energy of the Br 3d₅/₂ peak for C-Br is typically around 69-70 eV.[3]
-
Substrate-Specific Peaks: Acquire high-resolution scans of the primary elements of your substrate (e.g., Si 2p for silicon wafers, Au 4f for gold). Attenuation of these signals after functionalization provides evidence of a surface overlayer.
-
-
-
Data Analysis & Interpretation:
-
Elemental Quantification: Calculate the atomic percentages of C, Br, and substrate elements. A successful functionalization will show a significant increase in C and the appearance of Br.
-
Chemical State Analysis: Deconvolve the high-resolution C 1s and Br 3d spectra. The presence of a C-Br component in the C 1s spectrum and the characteristic Br 3d doublet confirm covalent attachment.
-
Layer Thickness Estimation (Optional): The attenuation of the substrate signal can be used to estimate the thickness of the this compound layer using the following equation:
-
d = -λ * ln(I / I₀)
-
Where 'd' is the overlayer thickness, 'λ' is the inelastic mean free path of the photoelectrons, 'I' is the intensity of the substrate peak after functionalization, and 'I₀' is the intensity of the substrate peak before functionalization.
-
-
Beyond XPS: A Comparative Guide to Complementary Techniques
While XPS is a powerful primary validation tool, a multi-technique approach provides a more complete picture of the functionalized surface. Relying solely on XPS can leave critical questions about surface morphology, uniformity, and macroscopic properties unanswered.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies ejected by X-ray irradiation.[5] | Elemental composition, chemical state, and layer thickness (approx.).[8] | Highly surface-sensitive (top 1-10 nm), quantitative, provides chemical bonding information.[1][9] | Requires high vacuum, potential for X-ray induced damage to some samples, lateral resolution is typically limited.[1][10] |
| Contact Angle Goniometry | Measurement of the angle a liquid droplet makes with a solid surface.[11] | Surface wettability (hydrophobicity/hydrophilicity), surface energy.[12] | Simple, rapid, inexpensive, highly sensitive to the outermost atomic layer.[13] | Provides macroscopic information averaged over a large area, does not give chemical composition. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Infrared spectroscopy where the IR beam undergoes total internal reflection at the sample interface.[14] | Presence of specific functional groups (e.g., C-H stretches).[15] | Non-destructive, can be performed in situ, provides information on molecular vibrations.[15] | Less surface-sensitive than XPS, substrate can interfere with the spectrum.[16] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that uses a cantilever with a sharp tip to scan the surface.[17] | Surface topography, roughness, and morphology at the nanoscale.[18][19] | Provides 3D surface images with very high resolution, can be operated in various environments (air, liquid). | Does not provide chemical information, susceptible to artifacts from tip-sample interactions. |
Causality Behind Experimental Choices: Why a Multi-Technique Approach is Crucial
-
XPS confirms the "what" (elemental composition and chemical state), while Contact Angle Goniometry confirms the "so what" (macroscopic property change). The successful attachment of the long, nonpolar nonadecane chain should dramatically increase the surface's hydrophobicity. A significant increase in the water contact angle provides strong, independent evidence of a successful and uniform functionalization.[13]
-
ATR-FTIR provides complementary chemical information. While XPS is excellent for elemental analysis, ATR-FTIR can provide more detailed information about the hydrocarbon chains. The characteristic symmetric and asymmetric C-H stretching vibrations of the methylene groups in the nonadecane chain can be clearly identified, confirming the presence of the alkyl chains.[15]
-
AFM visualizes the impact of functionalization on surface morphology. Functionalization can sometimes lead to the formation of aggregates or an increase in surface roughness.[20] AFM can visualize these changes at the nanoscale, providing crucial information about the homogeneity and quality of the functionalized layer.[18]
Conclusion: A Holistic Approach to Validation
Validating the surface functionalization with this compound requires more than just a single measurement. While XPS stands as the cornerstone technique for providing definitive elemental and chemical state information, a truly comprehensive and trustworthy validation strategy integrates complementary methods. By combining the chemical specificity of XPS with the macroscopic property insights from contact angle goniometry, the functional group information from ATR-FTIR, and the nanoscale morphological visualization from AFM, researchers can build a self-validating and robust body of evidence. This multi-faceted approach not only confirms the success of the functionalization but also provides a deeper understanding of the resulting surface, a critical aspect for the successful development of advanced materials and technologies.
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A Comparative Guide to the Characterization of 1-Bromononadecane-Grafted Polymers for Researchers and Drug Development Professionals
In the realm of advanced materials and drug delivery systems, the functionalization of polymers through grafting techniques offers a powerful avenue to tailor their physicochemical properties. The covalent attachment of long alkyl chains, such as 1-bromononadecane, can dramatically alter a polymer's surface energy, hydrophobicity, and interactions with biological systems. This guide provides a comprehensive overview of the essential characterization techniques for polymers grafted with this compound, offering a comparative analysis of their expected performance against alternative materials and furnishing the experimental data necessary for informed research and development decisions.
The Significance of Long-Chain Alkyl Grafting
Grafting long hydrocarbon chains onto a polymer backbone is a strategic approach to impart new functionalities. The 19-carbon chain of this compound introduces a significant hydrophobic character to the polymer surface. This modification is particularly relevant in applications such as:
-
Drug Delivery: Enhancing the encapsulation and controlled release of hydrophobic drugs.
-
Biomaterials: Modulating protein adsorption and cellular interactions at the material-biology interface.
-
Coatings and Films: Creating surfaces with tailored wettability and reduced friction.
The choice of this compound, with its specific chain length, provides a balance between pronounced hydrophobicity and sufficient chain mobility to influence surface properties effectively. Understanding the extent and impact of this grafting is paramount to designing materials with predictable and optimized performance.
Core Characterization Workflow: A Multi-faceted Approach
A robust characterization of this compound-grafted polymers necessitates a combination of techniques to probe both the chemical changes post-grafting and the resultant shifts in physical and thermal properties. The following workflow represents a comprehensive strategy for a thorough evaluation.
Figure 1: A comprehensive workflow for the synthesis, characterization, and analysis of this compound-grafted polymers.
Chemical Structure Confirmation and Grafting Efficiency
The initial and most critical step in characterization is to confirm the successful covalent attachment of the this compound chains and to quantify the extent of this modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for this purpose. By comparing the spectra of the pristine polymer with the grafted polymer, the appearance of new peaks corresponding to the protons of the nonadecane chain provides direct evidence of successful grafting.
-
Causality: The chemical shifts of the protons on the long alkyl chain of this compound are distinct from those typically found in common polymer backbones. For instance, the terminal methyl protons (–CH₃) and the methylene protons (–(CH₂)₁₇–) of the nonadecane chain will appear in the aliphatic region of the spectrum.
-
Self-Validation: The integration of these new peaks relative to the integration of characteristic peaks of the polymer backbone allows for the calculation of the grafting density or degree of substitution . This quantitative measure is crucial for correlating the extent of modification with the observed changes in material properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides complementary evidence of the grafting reaction. While the long alkyl chain of this compound primarily consists of C-H bonds which may overlap with signals from the polymer backbone, subtle changes in the spectra can be indicative of successful grafting.
-
Causality: The appearance of or increase in the intensity of stretching and bending vibrations associated with long methylene sequences can suggest the presence of the grafted chains.
-
Self-Validation: While not as quantitative as NMR for determining grafting density, FTIR is a rapid and valuable technique for initial confirmation of the modification.
Impact on Thermal Properties
The introduction of long, flexible alkyl chains can significantly influence the thermal behavior of the parent polymer.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the grafted polymer and can also provide an independent measure of the grafting percentage.
-
Causality: The degradation profile of the grafted polymer will differ from that of the neat polymer. The onset of degradation may shift, and the presence of the alkyl chains will contribute to the overall weight loss profile.
-
Self-Validation: By comparing the residual weight of the grafted polymer to the ungrafted polymer at a temperature where the polymer backbone is stable but the grafted chains may have started to degrade, an estimation of the graft percentage can be obtained.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the effect of grafting on the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Causality: The long, flexible nonadecane chains can act as internal plasticizers, potentially lowering the Tg of the polymer. They can also disrupt the packing of the polymer chains, which may affect the crystallinity and the Tm.
-
Self-Validation: Observing a systematic shift in Tg or a change in the melting endotherm with varying grafting densities provides strong evidence of the impact of the grafted chains on the polymer's segmental dynamics and morphology.
Table 1: Expected Impact of this compound Grafting on Thermal Properties
| Property | Ungrafted Polymer (Example: Polypropylene) | This compound Grafted Polypropylene | Rationale for Change |
| Thermal Degradation Onset (TGA) | ~250-300 °C | Potentially slightly lower or a multi-step degradation | The long alkyl chains may have lower thermal stability than the polymer backbone.[1] |
| Glass Transition Temp. (Tg) (DSC) | ~ -10 °C | Lower | The flexible alkyl chains increase free volume and segmental mobility. |
| Melting Temperature (Tm) (DSC) | ~160-170 °C | Lower or broadened peak | The grafted chains can disrupt the crystalline packing of the polymer chains. |
Alteration of Surface Properties
The primary motivation for grafting long alkyl chains is often to modify the surface characteristics of the polymer.
Contact Angle Goniometry
This technique directly measures the hydrophobicity of the polymer surface by determining the contact angle of a liquid, typically water.
-
Causality: The nonpolar nature of the 19-carbon alkyl chains will repel polar water molecules, leading to a significant increase in the water contact angle.
-
Self-Validation: A clear and quantifiable increase in the water contact angle compared to the unmodified polymer is a direct measure of the increased surface hydrophobicity. Comparing these values to polymers grafted with shorter alkyl chains can establish a structure-property relationship. For instance, grafting with a C19 chain is expected to result in a higher contact angle than grafting with a C12 chain due to the increased nonpolar surface area.[2]
Atomic Force Microscopy (AFM)
AFM provides topographical information about the polymer surface at the nanoscale.
-
Causality: The grafting process and the presence of the long alkyl chains can alter the surface roughness and morphology.
-
Self-Validation: Imaging the surface before and after grafting can reveal changes in surface texture, which can influence wettability and other interfacial phenomena.
Table 2: Comparative Surface Properties of Alkyl-Grafted Polymers
| Polymer System | Water Contact Angle (°) | Surface Energy (mN/m) | Expected Performance |
| Unmodified Polypropylene | ~90-100 | ~30 | Moderately hydrophobic |
| Polypropylene-graft-Dodecyl Bromide (C12) | >110 | Lower | Significantly more hydrophobic |
| Polypropylene-graft-1-Bromononadecane (C19) | >120 (expected) | Even Lower (expected) | Highly hydrophobic, potentially superhydrophobic with appropriate surface texture |
| Unmodified Poly(methyl methacrylate) (PMMA) | ~70-75[3] | ~40-45 | More hydrophilic |
| PMMA-graft-1-Bromononadecane (C19) | >100 (expected) | Significantly Lower (expected) | Dramatically increased hydrophobicity |
Mechanical Performance Evaluation
The introduction of grafted chains can also impact the bulk mechanical properties of the polymer.
Tensile Testing
This fundamental mechanical test measures the material's response to being pulled apart, providing information on its strength, stiffness (Young's modulus), and ductility (elongation at break).
-
Causality: The long, flexible alkyl chains can act as internal lubricants, potentially reducing the tensile strength and modulus while increasing the elongation at break.
-
Self-Validation: A systematic change in the stress-strain behavior with increasing grafting density provides insight into how the modification affects the polymer's bulk mechanical integrity.
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of the material as a function of temperature and frequency.
-
Causality: Changes in the storage modulus (E'), loss modulus (E''), and tan delta can reveal shifts in the glass transition temperature and other relaxation processes influenced by the grafted chains.
-
Self-Validation: A shift in the tan delta peak to a lower temperature would corroborate the decrease in Tg observed by DSC, providing a more complete picture of the material's thermomechanical behavior.
Experimental Protocols
Protocol 1: Determination of Grafting Density by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dried this compound-grafted polymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a minimum field strength of 400 MHz. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration: Integrate a characteristic peak of the polymer backbone that corresponds to a known number of protons. Then, integrate a peak from the grafted nonadecane chain (e.g., the terminal -CH₃ protons).
-
Calculation: Use the following formula to calculate the degree of grafting (DG):
DG (%) = [(Integral of graft chain protons / Number of graft chain protons) / (Integral of backbone protons / Number of backbone protons per repeat unit)] x 100
Protocol 2: Assessment of Surface Wettability by Contact Angle Measurement
-
Substrate Preparation: Prepare flat films of the ungrafted and this compound-grafted polymers by a suitable method (e.g., spin-coating, solution casting, or compression molding). Ensure the surfaces are clean and smooth.
-
Measurement Setup: Place the polymer film on the stage of a contact angle goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a droplet of deionized water (typically 2-5 µL) onto the polymer surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to measure the static contact angle on both sides of the droplet.
-
Replicates: Repeat the measurement at least three times on different areas of the surface and calculate the average contact angle and standard deviation.
Figure 2: A diagram illustrating the concept of contact angle on hydrophilic versus hydrophobic surfaces.
Conclusion
The characterization of this compound-grafted polymers is a critical step in harnessing their potential for advanced applications. A multi-technique approach, as outlined in this guide, is essential for a comprehensive understanding of the material's properties. By systematically evaluating the chemical, thermal, surface, and mechanical characteristics, researchers and drug development professionals can establish clear structure-property relationships. This knowledge is indispensable for the rational design of novel materials with tailored performance, ultimately accelerating the development of next-generation drug delivery systems, biocompatible devices, and functional coatings. The comparative data presented herein serves as a benchmark for evaluating the efficacy of this compound as a grafting agent and for making informed decisions in the selection of materials for specific applications.
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Synthesis of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization. (2025). ResearchGate. [Link]
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A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (n.d.). MDPI. [Link]
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Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight. (2023). MDPI. [Link]
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Synthesis and Characterization of Polymer-Grafted Nanoparticles. (n.d.). University of South Carolina Scholar Commons. [Link]
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Alkyl Side-chain Engineering for Enhanced Anti-wettability and Stability in Non-fluorinated Liquid-repellent Coatings. (2025). ACS Applied Materials & Interfaces. [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. [Link]
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Grafting organic polymer films on surfaces of carbon nanotubes by surface electroinitiated emulsion polymerization. (2008). ResearchGate. [Link]
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Mesoscopic Modeling and Experimental Validation of Thermal and Mechanical Properties of Polypropylene Nanocomposites Reinforced By Graphene-Based Fillers. (n.d.). PubMed Central. [Link]
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In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. (2025). PubMed Central. [Link]
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Surface characterization of Poly 2-Vinylpyridine - a polymer for area selective deposition techniques. (2023). DORAS | DCU Research Repository. [Link]
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Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. (n.d.). MDPI. [Link]
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Synthesis, Characterization, and Application of Polymer-Based Materials. (2025). PubMed Central. [Link]
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Characterization of Polypyridine-graft-PEG Copolymer at Interface. (2025). ResearchGate. [Link]
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THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative AFM Analysis of Self-Assembled Monolayers: 1-Bromononadecane vs. Alkanethiols
For researchers, scientists, and drug development professionals venturing into the realm of surface functionalization, the choice of molecular building blocks for self-assembled monolayers (SAMs) is a critical decision that dictates the ultimate performance of the interface. While alkanethiols on gold have long been the gold standard, offering robust and well-ordered monolayers, the exploration of alternative systems is crucial for expanding the toolkit of surface engineering. This guide provides an in-depth technical comparison of SAMs formed from 1-Bromononadecane, a long-chain alkyl bromide, with the archetypal alkanethiol SAMs.
This comparison is not merely a catalog of materials but a methodological framework for their evaluation. We will delve into the causality behind experimental choices, present detailed protocols for SAM formation and subsequent Atomic Force Microscopy (AFM) analysis, and provide a template for quantitative comparison of monolayer quality.
The Rationale for Exploring Alkyl Bromide SAMs
The primary motivation for investigating this compound as a SAM-forming molecule lies in the versatility of the terminal bromide group. While the thiol-gold bond is strong and leads to well-ordered structures, the terminal methyl group of a simple alkanethiol offers limited reactivity for subsequent chemical modifications. In contrast, the bromo-terminus of a this compound SAM serves as a versatile chemical handle for a variety of nucleophilic substitution reactions. This opens up possibilities for the covalent attachment of a wide array of molecules, such as biosensors, drug delivery moieties, and catalysts, making alkyl bromide SAMs a compelling alternative for creating complex, functional surfaces.
However, the nature of the interaction between the bromo-headgroup and common substrates like silicon with a native oxide layer is different from the strong covalent-like bond between thiols and gold. This can influence the packing density, domain formation, and overall order of the resulting monolayer. A thorough and quantitative comparison is therefore essential to understand the trade-offs between the well-ordered nature of alkanethiol SAMs and the functional potential of alkyl bromide SAMs.
Experimental Design: A Tale of Two Systems
To provide a robust comparison, we will outline parallel experimental workflows for the formation of SAMs from this compound on a silicon substrate with a native oxide layer and from a comparable long-chain alkanethiol, octadecanethiol, on a gold substrate.
Workflow for Self-Assembled Monolayer Formation
The following diagram illustrates the key steps in the formation of the two types of SAMs.
Caption: Comparative workflow for the formation of this compound and Octadecanethiol SAMs.
Detailed Experimental Protocols
Protocol 1: Formation of this compound SAM on Silicon
-
Substrate Preparation:
-
Cleave a silicon wafer with a native oxide layer into appropriately sized pieces.
-
Clean the substrates by immersion in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon substrates in the this compound solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times can lead to more ordered monolayers.[1]
-
-
Post-Assembly Processing:
-
Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Perform a final rinse with absolute ethanol.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Protocol 2: Formation of Octadecanethiol SAM on Gold
-
Substrate Preparation:
-
Use a gold-coated substrate (e.g., gold evaporated on silicon or mica).
-
Rinse the gold substrate with absolute ethanol and then deionized water to remove any surface contaminants.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Post-Assembly Processing:
-
Remove the substrate from the solution and rinse thoroughly with fresh absolute ethanol.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
AFM Analysis: A Nanoscale View of Monolayer Quality
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale topography and properties of SAMs. The following workflow outlines the key steps for a comparative AFM analysis.
Caption: Workflow for the AFM analysis of self-assembled monolayers.
Detailed AFM Protocol
-
Instrument Setup and Cantilever Selection:
-
Use an AFM equipped for high-resolution imaging in air.
-
For imaging soft organic monolayers, select a soft cantilever with a low spring constant (typically < 1 N/m) to minimize sample damage.[3] A sharp silicon nitride or silicon tip is recommended.
-
-
Imaging Mode:
-
Tapping mode (or intermittent contact mode) is highly recommended for imaging SAMs. This mode significantly reduces lateral forces on the sample compared to contact mode, preventing damage to the delicate monolayer.[4]
-
-
Data Acquisition:
-
Acquire high-resolution topography and phase images of multiple areas on each sample.
-
Topography images will reveal the surface morphology, including domains, pits, and other features.
-
Phase imaging can provide contrast based on differences in material properties (e.g., adhesion, viscoelasticity), which can help to distinguish between different molecular domains or identify areas of incomplete monolayer formation.
-
-
Quantitative Analysis:
-
Surface Roughness: Calculate the root-mean-square (RMS) roughness from the topography images. A lower RMS roughness generally indicates a more uniform and well-ordered monolayer.
-
Domain Size: If distinct domains are visible, use image analysis software to measure the average domain size and size distribution. Larger, more uniform domains are indicative of a higher degree of order.
-
Defect Density: Identify and quantify defects such as pinholes (uncovered substrate) and domain boundaries. A lower defect density is a key indicator of a high-quality SAM.
-
Monolayer Thickness: The thickness of the SAM can be estimated by "nanoshaving" or scratching a small area of the monolayer with the AFM tip in contact mode at a high force and then imaging the resulting hole in tapping mode. The height difference between the intact monolayer and the substrate gives the monolayer thickness.
-
Comparative Performance Data
The following table provides a template for summarizing the quantitative data obtained from the AFM analysis. Due to the limited availability of published experimental data for this compound SAMs, the values presented here for this system are hypothetical and for illustrative purposes. They represent expected trends based on the weaker headgroup-substrate interaction compared to the thiol-gold system.
| Parameter | This compound on Silicon (Expected) | Octadecanethiol on Gold (Typical) | Significance |
| Monolayer Thickness | ~2.0 - 2.4 nm | ~2.1 - 2.5 nm | Indicates molecular orientation and packing. |
| RMS Surface Roughness | 0.3 - 0.6 nm | 0.1 - 0.3 nm | Lower values suggest a more uniform and ordered monolayer. |
| Average Domain Size | 10 - 50 nm | 50 - 200 nm | Larger domains indicate a higher degree of lateral ordering. |
| Defect Density | Higher | Lower | A critical measure of monolayer integrity and barrier properties. |
| Static Water Contact Angle | ~90-100° | ~110-115° | Provides information on the packing density and orientation of the terminal groups. |
Conclusion: A Balance of Order and Functionality
This guide provides a comprehensive framework for the comparative analysis of self-assembled monolayers formed from this compound and alkanethiols using Atomic Force Microscopy. While alkanethiol SAMs on gold are expected to exhibit superior order, characterized by lower surface roughness, larger domain sizes, and fewer defects, this compound SAMs offer a significant advantage in terms of their chemical versatility for post-assembly functionalization.
The choice between these two systems will ultimately depend on the specific application. For applications requiring a highly ordered, passivating layer, alkanethiols on gold remain the preferred choice. However, for the development of functional surfaces for biosensing, drug delivery, and catalysis, where the ability to covalently attach other molecules is paramount, this compound presents a compelling and valuable alternative. The methodologies outlined in this guide provide the necessary tools to make an informed decision based on a quantitative understanding of the performance of these self-assembled monolayers at the nanoscale.
References
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Geissler, M., Chen, J., & Xia, Y. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir, 20(17), 6993-7. [Link]
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Kwon, H. C., & Gewirth, A. A. (2005). AFM force measurements between SAM-modified tip and SAM-modified substrate in alkaline solution. The Journal of Physical Chemistry B, 109(20), 10213-22. [Link]
- BenchChem. (2025). Application Notes and Protocols for Self-Assembled Monolayers of 10-Bromo-1-aminodecane, Hydrobromide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 11-Bromoundecyltrimethoxysilane. BenchChem.
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Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. [Link]
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Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]
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Binnig, G., Quate, C. F., & Gerber, C. (1986). Atomic force microscope. Physical Review Letters, 56(9), 930. [Link]
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Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]
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Liu, G. Y., & Salmeron, M. B. (1994). Reversible domain structure of self-assembled monolayers of n-alkanes on graphite. Langmuir, 10(2), 367-370. [Link]
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DTIC. (n.d.). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. DTIC. [Link]
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A Researcher's Guide to Hydrophobic Coatings: Evaluating 1-Bromononadecane Against Silane-Based Industry Standards
For researchers, scientists, and drug development professionals, the ability to precisely control surface-liquid interactions is paramount. Whether preventing biofouling on a biosensor, ensuring complete sample transfer in microfluidics, or protecting sensitive components from moisture, a robust hydrophobic coating is an indispensable tool. This guide provides an in-depth comparison of a long-chain alkyl halide, 1-bromononadecane, against the established industry standards of alkylsilanes and fluoroalkylsilanes for creating hydrophobic surfaces. We will move beyond mere product descriptions to explore the causality of performance, offering detailed, validated protocols and direct data comparisons to inform your experimental design.
The Foundation of Water Repellency
Hydrophobicity is quantified by the water contact angle (WCA), the angle where a water droplet meets a solid surface. A WCA greater than 90° indicates a hydrophobic surface, while a WCA exceeding 150° signifies superhydrophobicity. This property is governed by two key factors:
-
Surface Free Energy: Molecules at a surface have higher energy than those in the bulk. Low surface energy materials, like waxes or fluoropolymers, do not readily interact with water, causing water to bead up to minimize contact.
-
Surface Roughness: Micro- and nano-scale roughness can trap air pockets beneath a water droplet (the Cassie-Baxter state), dramatically reducing the solid-liquid contact area and leading to very high contact angles.
The goal of a hydrophobic coating is to covalently attach a low-surface-energy molecule to a substrate, creating a durable, water-repellent interface.
A Comparative Analysis of Hydrophobing Agents
We will evaluate three classes of molecules capable of forming robust hydrophobic layers: this compound (a long-chain alkyl halide), octadecyltrichlorosilane (a non-fluorinated alkylsilane), and a representative fluoroalkylsilane.
-
This compound (C19 Alkyl Halide): This molecule's efficacy stems from its long 19-carbon aliphatic chain. Van der Waals forces cause these long chains to pack densely, creating a low-energy surface akin to wax. However, it lacks a direct, self-reactive group for bonding to common oxide surfaces (like glass or silicon). Its application, therefore, requires a two-step process: first, the surface must be functionalized with a nucleophilic group (like an amine), which then attacks the bromine-bearing carbon in an Sɴ2 reaction to form a stable covalent bond.
-
Octadecyltrichlorosilane (OTS) (C18 Alkylsilane): OTS is a workhorse of non-fluorinated hydrophobic coatings. Its long 18-carbon chain provides excellent hydrophobicity. The trichlorosilane "headgroup" is highly reactive. In the presence of trace surface water, it hydrolyzes to form silanols (Si-OH), which then cross-link with each other and, crucially, form strong, covalent siloxane bonds (Si-O-Si) with hydroxyl groups on the substrate surface. This creates a durable, self-assembled monolayer (SAM).[1][2]
-
Fluoroalkylsilanes (FAS): Often considered the gold standard, FAS molecules replace hydrogen atoms on the alkyl chain with fluorine. The high electronegativity and low polarizability of the C-F bond create an exceptionally low surface energy, leading to superior water and oil (oleophobic) repellency.[3][4] However, the environmental persistence and potential health risks associated with long-chain per- and polyfluoroalkyl substances (PFAS) are significant drawbacks, prompting a search for effective alternatives.[1]
Part 1: Performance Comparison
The selection of a hydrophobing agent is a trade-off between performance, durability, and other practical considerations. The following table summarizes key metrics based on data reported in the scientific literature.
| Feature | This compound (on Amine Surface) | Octadecyltrichlorosilane (OTS) | Fluoroalkylsilane (FAS) |
| Water Contact Angle (Smooth Surface) | ~105-110° (Estimated) | 110-115°[5] | >120°[5] |
| Water Contact Angle (Rough Surface) | >150° (Achievable) | >150°[1] | >150°[6] |
| Primary Bonding Mechanism | C-N bond via Sɴ2 alkylation | Covalent Si-O-Si bonds | Covalent Si-O-Si bonds |
| Durability | Good (Stable C-N bond) | Very Good (Robust siloxane network)[7][8] | Excellent (Stable siloxane network & C-F bonds) |
| Application Process | Two-step: Surface amination, then alkylation | One-step: Silanization | One-step: Silanization |
| Environmental/Safety Concerns | Requires organic solvents and base catalyst. | Releases corrosive HCl gas upon hydrolysis. | Potential PFAS concerns; releases HCl. |
Part 2: Experimental Protocols
The following protocols describe the formation of hydrophobic coatings on a standard silicon wafer or glass microscope slide substrate.
Protocol 1: Two-Step Hydrophobization using this compound
This method relies on first creating an amine-terminated surface, which then serves as an anchor for the alkyl halide.
Step 1: Surface Amination with (3-Aminopropyl)triethoxysilane (APTES)
-
Substrate Cleaning: Immerse the silicon/glass substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized (DI) water and dry under a stream of nitrogen gas.
-
APTES Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Silanization: Immerse the cleaned, dry substrate in the APTES solution for 1 hour at room temperature with gentle agitation. This allows the APTES to form a self-assembled layer on the surface.
-
Post-Silanization Rinse: Remove the substrate and rinse sequentially with fresh toluene, followed by ethanol, to remove any non-covalently bound APTES molecules.
-
Curing: Cure the amine-terminated substrate in an oven at 110°C for 30 minutes to stabilize the silane layer.
Step 2: Surface Alkylation with this compound
-
Reaction Setup: In an inert atmosphere (e.g., a nitrogen-filled glovebox or using a Schlenk line), place the amine-functionalized substrate in a flask containing anhydrous dimethylformamide (DMF).
-
Add Reagents: Add a non-nucleophilic base, such as triethylamine (TEA), to the flask. Then, add a 10-fold molar excess of this compound relative to the estimated surface amine groups.
-
Reaction: Heat the reaction mixture to 80°C and stir for 24 hours. The amine groups on the surface will act as nucleophiles, displacing the bromide from this compound to form a stable carbon-nitrogen bond.
-
Final Rinse: After cooling, remove the substrate and wash it sequentially with DMF, ethanol, and DI water to remove unreacted reagents and byproducts.
-
Drying: Dry the final hydrophobic substrate under a stream of nitrogen.
-
Verification: Measure the water contact angle. A successful coating should yield a WCA >100°.
Protocol 2: One-Step Hydrophobization using Octadecyltrichlorosilane (OTS)
This is a standard protocol for creating a robust, non-fluorinated hydrophobic surface.
-
Substrate Cleaning: Clean and hydroxylate the substrate as described in Protocol 1, Step 1.
-
Rinsing: Rinse with DI water and dry thoroughly under nitrogen. It is critical that the substrate is anhydrous before proceeding.
-
OTS Solution Preparation: In a moisture-free environment (glovebox), prepare a 1% (v/v) solution of OTS in an anhydrous solvent such as hexane or toluene.[1]
-
Silanization: Immerse the dry substrate in the OTS solution for 1-2 hours. The trichlorosilane headgroup will react with trace water on the substrate surface and with surface hydroxyl groups.
-
Rinsing: Remove the substrate and rinse thoroughly with fresh solvent (hexane or toluene), followed by ethanol, to remove physisorbed OTS.
-
Curing: Cure the coated substrate in an oven at 120°C for 1 hour to drive the cross-linking of the siloxane network.
-
Verification: After cooling, measure the water contact angle. A WCA of ~110-115° is expected on a smooth surface.[5]
Protocol 3: One-Step Hydrophobization using a Fluoroalkylsilane (FAS)
This protocol is analogous to the OTS method but yields a lower surface energy coating. (e.g., using (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane).
-
Substrate Cleaning & Drying: Follow steps 1 and 2 from Protocol 2.
-
FAS Solution Preparation: In a moisture-free environment, prepare a 1% (v/v) solution of the chosen FAS in an anhydrous solvent.
-
Silanization: Immerse the substrate for 1-2 hours.
-
Rinsing: Rinse with fresh anhydrous solvent, followed by ethanol.
-
Curing: Cure at 120°C for 1 hour.
-
Verification: Measure the water contact angle. A WCA >120° is expected.[5]
Part 3: Mechanistic & Workflow Diagrams
Visualizing the chemical transformations and experimental processes is key to understanding and troubleshooting these protocols.
Caption: Covalent grafting of this compound via a two-step amination and alkylation process.
Caption: A generalized experimental workflow for the creation and validation of hydrophobic coatings.
Conclusion and Expert Recommendations
While the long alkyl chain of This compound is theoretically effective for creating a low-energy surface, its practical application is more complex than that of standard silane coupling agents. The mandatory two-step process (amination followed by alkylation) introduces additional time, reagents, and potential points of failure compared to the straightforward, one-step immersion for silanes.
Recommendations for Use:
-
Choose Silane-Based Coatings (OTS or FAS) for Routine Applications: For general-purpose hydrophobicity on oxide-containing substrates like glass, silicon, or ceramics, the well-established, robust, and single-step protocols for Octadecyltrichlorosilane (OTS) offer the best balance of performance, durability, and efficiency.[2][9] When exceptional repellency to both water and oils is required, and environmental regulations permit, a Fluoroalkylsilane (FAS) is the superior choice.
-
Consider this compound for Specialized Applications: The this compound alkylation method becomes advantageous when working with substrates that are not amenable to direct silanization but can be readily amine-functionalized. This could include certain polymer films or pre-functionalized gold surfaces.[10] Furthermore, this method avoids the generation of corrosive HCl gas, which can be a consideration for sensitive electronic components.
Ultimately, the choice of hydrophobing agent depends on a careful analysis of the substrate material, required performance level, process complexity, and environmental constraints. While OTS remains the go-to agent for most non-fluorinated applications, the surface alkylation route demonstrated with this compound provides a valuable, alternative pathway for covalent surface modification in a researcher's toolkit.
References
-
Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. Polymers (Basel). [Link]
-
(a) Variation in water contact angle on octadecyltrichlorosilane (OTS)- and perfluorooctyltrichlorosilane (PFOTS). ResearchGate. [Link]
-
Long-term performance of surface impregnation of reinforced concrete structures with silane. Dry-Treat. [Link]
-
Evaluation of the durability of hydrophobic treatments on concrete architectural heritage. 11th International Conference on Durability of Building Materials and Components. [Link]
-
The Chemistry of Hydrophobicity: Leveraging Octadecyltrichlorosilane for Advanced Coatings. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Evaluation of the durability of hydrophobic treatments on concrete architectural heritage. ORBi. [Link]
-
Water contact angle as a function of (a) OTS concentration in n-hexane... ResearchGate. [Link]
-
Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. National Institutes of Health. [Link]
-
(PDF) Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces. ResearchGate. [Link]
-
Orientation and Self-Assembly of Hydrophobic Fluoroalkylsilanes. CORE. [Link]
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- 1. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drytreat.com [drytreat.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 1-Bromononadecane for the Modern Research Laboratory
For the discerning researcher, scientist, or drug development professional, the efficient and reliable synthesis of key intermediates is paramount. 1-Bromononadecane, a C19 long-chain alkyl halide, serves as a crucial building block in the synthesis of a variety of organic molecules, including surfactants, phase-transfer catalysts, and complex pharmaceutical compounds. Its long aliphatic chain imparts unique lipophilic properties, making it a valuable synthon for modifying the physical and biological characteristics of target molecules.
This guide provides an in-depth comparative analysis of the most common and effective methods for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, the rationale behind experimental choices, and a critical evaluation of their respective advantages and limitations. The information presented herein is designed to empower the laboratory scientist to make an informed decision on the most suitable synthetic strategy for their specific research needs, balancing factors of yield, scalability, cost, and experimental convenience.
Methods of Synthesis: A Comparative Overview
The synthesis of this compound can be broadly approached from two primary starting materials: 1-nonadecanol and eicosanoic acid. The choice of precursor will often depend on commercial availability and cost. We will explore three primary methods for the conversion of 1-nonadecanol and one classic method for the conversion of the C20 carboxylic acid. Additionally, we will touch upon the application of phase-transfer catalysis as a viable, albeit less direct, synthetic strategy.
From 1-Nonadecanol: The Workhorse Precursor
1-Nonadecanol is a readily available and relatively inexpensive starting material for the synthesis of this compound. The conversion of the primary alcohol to the corresponding alkyl bromide is a fundamental transformation in organic chemistry, and several reliable methods exist.
Reaction with Hydrobromic and Sulfuric Acid (HBr/H₂SO₄)
This classical method remains a robust and cost-effective approach for the synthesis of primary alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group of the alcohol is first protonated by the strong acid to form a good leaving group (water), which is then displaced by the bromide ion.
Mechanism Rationale: The use of a strong, non-nucleophilic acid like sulfuric acid is crucial for protonating the hydroxyl group of 1-nonadecanol. Hydrobromic acid then serves as the source of the bromide nucleophile. The reaction is typically heated to reflux to drive the substitution to completion.
Advantages:
-
Cost-effective: The reagents are inexpensive and readily available.
-
Scalability: The procedure is easily scalable for the production of large quantities of this compound.
-
High Yields: This method generally provides high yields for primary alcohols.
Disadvantages:
-
Harsh Conditions: The use of concentrated strong acids requires careful handling and can be incompatible with sensitive functional groups.
-
Potential for Side Reactions: Although less of a concern for primary alcohols, the strongly acidic and high-temperature conditions can lead to elimination reactions in more substituted alcohols.
Experimental Protocol: Synthesis of this compound via HBr/H₂SO₄ (Adapted from a procedure for n-dodecyl bromide[1])
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-nonadecanol (1.0 eq).
-
With cooling in an ice bath, slowly add a 25% excess of 48% aqueous hydrobromic acid.
-
Carefully add concentrated sulfuric acid (approximately 0.2 eq relative to HBr) to the mixture with continuous stirring and cooling.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the lower aqueous layer. Wash the organic layer successively with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Reaction with Phosphorus Tribromide (PBr₃)
The reaction of a primary alcohol with phosphorus tribromide is another widely used and efficient method for the synthesis of alkyl bromides. This reaction also proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral (not applicable for 1-nonadecanol).[2][3]
Mechanism Rationale: The lone pair on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack on the carbon atom.[3]
Advantages:
-
Milder Conditions: This method avoids the use of strong acids, making it more suitable for substrates with acid-sensitive functional groups.[3][4]
-
High Yields: It is a reliable method that typically provides high yields of the desired alkyl bromide.
Disadvantages:
-
Reagent Handling: Phosphorus tribromide is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood.
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale, and requires careful temperature control.[4]
Experimental Protocol: Synthesis of this compound via PBr₃ (Adapted from a procedure for 1-bromopentane[5])
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 1-nonadecanol (1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over ice-water to quench the excess PBr₃.
-
Separate the organic layer and wash it sequentially with cold water, 5% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
The Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides using triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).[6][7] This reaction is known for its high yields and compatibility with a wide range of functional groups.[6]
Mechanism Rationale: The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then attacks the phosphonium salt to form an alkoxyphosphonium intermediate. A subsequent Sₙ2 displacement by the bromide ion yields the alkyl bromide and triphenylphosphine oxide.[8]
Advantages:
-
Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for sensitive substrates.[6]
-
High Yields: The Appel reaction is known for its high product yields.
-
Stereochemical Inversion: As an Sₙ2 reaction, it proceeds with inversion of configuration at a chiral center.[2]
Disadvantages:
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.
-
Reagent Cost: Triphenylphosphine and carbon tetrabromide are more expensive than the reagents used in the other methods.
Experimental Protocol: Synthesis of this compound via the Appel Reaction[8]
-
To a solution of 1-nonadecanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane or acetonitrile, add carbon tetrabromide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add a non-polar solvent (e.g., hexane) to the residue to precipitate the triphenylphosphine oxide.
-
Filter off the precipitate and wash it with cold hexane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
From Eicosanoic Acid: A Carbon-Shorter Route
The Hunsdiecker Reaction
The Hunsdiecker reaction is a classic method for the synthesis of alkyl halides from the silver salt of a carboxylic acid.[9] For the synthesis of this compound, this would involve the decarboxylation of the silver salt of eicosanoic acid in the presence of bromine.[9][10]
Mechanism Rationale: The reaction is believed to proceed through a radical chain mechanism. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the O-Br bond, followed by decarboxylation, generates an alkyl radical which then abstracts a bromine atom to form the final product.[11]
Advantages:
-
Alternative Starting Material: This method provides a synthetic route from a different class of starting materials.
-
Chain Shortening: It allows for the synthesis of an alkyl bromide with one less carbon atom than the starting carboxylic acid.
Disadvantages:
-
Preparation of Silver Salt: The silver salt of the carboxylic acid needs to be prepared in a separate step and must be dry.
-
Stoichiometric Silver: The use of a stoichiometric amount of a silver salt can be expensive.
-
Light Sensitivity: The silver carboxylate is often light-sensitive.
Experimental Protocol: Synthesis of this compound via the Hunsdiecker Reaction
-
Step 1: Preparation of Silver Eicosanoate
-
Dissolve eicosanoic acid in a minimal amount of hot ethanol.
-
In a separate flask, dissolve an equimolar amount of silver nitrate in distilled water.
-
Slowly add the silver nitrate solution to the hot ethanolic solution of eicosanoic acid with vigorous stirring.
-
The silver eicosanoate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with water and then with ethanol, and dry it thoroughly in a vacuum oven in the dark.
-
-
Step 2: Hunsdiecker Reaction
-
Suspend the dry silver eicosanoate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride in a flask protected from light.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the suspension with stirring.
-
Gently heat the reaction mixture to reflux until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and filter off the silver bromide precipitate.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The resulting this compound can be purified by vacuum distillation.
-
An Alternative Approach: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically an aqueous and an organic phase).[12] While not a direct synthesis of this compound from a common precursor, it can be employed for the conversion of other 1-nonadecyl derivatives, such as 1-nonadecyl methanesulfonate (mesylate) or p-toluenesulfonate (tosylate), to this compound.
Mechanism Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt, transports the bromide anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate (e.g., 1-nonadecyl tosylate). This overcomes the insolubility barrier and allows the nucleophilic substitution to proceed.
Advantages:
-
Mild Conditions: PTC reactions are often carried out under mild conditions.
-
Avoidance of Anhydrous Conditions: The use of a biphasic system often eliminates the need for strictly anhydrous solvents.
-
Versatility: This method is versatile and can be applied to a wide range of nucleophilic substitution reactions.
Disadvantages:
-
Multi-step Process: This approach requires the prior synthesis of a suitable starting material with a good leaving group (e.g., a tosylate).
-
Catalyst Separation: The phase-transfer catalyst may need to be removed from the product during purification.
Conceptual Protocol: Synthesis of this compound via Phase-Transfer Catalysis
-
Prepare 1-nonadecyl tosylate from 1-nonadecanol and p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
In a round-bottom flask, dissolve the 1-nonadecyl tosylate in an organic solvent such as toluene.
-
Add an aqueous solution of sodium or potassium bromide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the biphasic mixture with vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, separate the organic layer, wash it with water, and dry it over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or vacuum distillation.
Comparative Data Summary
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| HBr/H₂SO₄ | 1-Nonadecanol | HBr, H₂SO₄ | Reflux | >85% | Cost-effective, Scalable | Harsh conditions, Strong acids |
| PBr₃ | 1-Nonadecanol | PBr₃ | 0 °C to RT | ~80-90% | Milder conditions, High yields | Moisture-sensitive reagent, Exothermic |
| Appel Reaction | 1-Nonadecanol | PPh₃, CBr₄ | 0 °C to RT | ~80-90%[10] | Very mild conditions, High yields | Stoichiometric byproduct, Reagent cost |
| Hunsdiecker Reaction | Eicosanoic acid | AgNO₃, Br₂ | Reflux | Variable | Alternative starting material, Chain shortening | Multi-step, Expensive silver salt |
| Phase-Transfer Catalysis | 1-Nonadecyl tosylate | NaBr, PTC catalyst | Heated, Biphasic | High | Mild conditions, Versatile | Requires pre-functionalized substrate |
Visualizing the Synthetic Pathways
To further elucidate the transformations discussed, the following diagrams illustrate the core reaction pathways.
Caption: Reaction pathway for the HBr/H₂SO₄ method.
Caption: Reaction pathway for the PBr₃ method.
Caption: Reaction pathway for the Appel reaction.
Caption: Reaction pathway for the Hunsdiecker reaction.
Conclusion
The synthesis of this compound can be approached through several reliable methods, each with its own set of advantages and disadvantages. For large-scale, cost-effective synthesis where functional group compatibility is not a major concern, the traditional HBr/H₂SO₄ method remains a viable option. For laboratory-scale syntheses requiring milder conditions and high yields, both the reaction with phosphorus tribromide and the Appel reaction are excellent choices, with the latter being particularly suitable for sensitive substrates despite the need to remove the triphenylphosphine oxide byproduct. The Hunsdiecker reaction offers an alternative route from a carboxylic acid precursor, which can be advantageous in certain synthetic strategies. Finally, phase-transfer catalysis presents a powerful, though indirect, method for this transformation, especially when starting from a pre-functionalized long-chain alkane. The selection of the optimal method will ultimately be guided by the specific requirements of the research project, including scale, cost, available equipment, and the chemical nature of the starting materials.
References
- Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]
- Moesch, C., & Raby, C. (1991). [Synthesis by phase transfer catalysis of alkyl sulfides]. Annales Pharmaceutiques Francaises, 49(5), 286–288.
-
Chemia. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Retrieved from [Link]
-
ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. Retrieved from [Link]
-
NileRed. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1).
-
Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 4). Hunsdiecker reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
- Google Patents. (n.d.). CN102826954A - Preparation method for bromoalkane.
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction [Video]. YouTube. [Link]
-
RSC Education. (n.d.). The conversion of alcohols to halogenoalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 18). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
-
RSC Publishing. (2019, August 5). Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. Retrieved from [Link]
-
Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved from [Link]
-
StudySmarter. (2023, October 14). Hunsdiecker Reaction: Meaning & Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of GC-MS and NMR for 1-Bromononadecane
In the realms of pharmaceutical synthesis and materials science, the integrity of a final product is fundamentally tethered to the quality of its starting materials. 1-Bromononadecane, a C19 long-chain alkyl halide, serves as a critical building block in numerous synthetic pathways, including the development of novel drug delivery systems, surfactants, and phase-change materials. Its purity is not merely a matter of quality control but a prerequisite for ensuring reaction specificity, maximizing yield, and guaranteeing the safety and reproducibility of the final application.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices, interpret spectral data with a focus on potential impurities, and demonstrate how these techniques can be synergistically employed to construct a robust, self-validating analytical workflow.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively assess purity, one must first understand what to look for. The most common synthetic route to this compound involves the bromination of 1-nonadecanol. This context allows us to anticipate a specific profile of process-related impurities.[1]
-
Unreacted Starting Material: The presence of residual 1-nonadecanol is a primary concern.
-
By-products of Elimination: Under certain reaction conditions (e.g., high heat), elimination reactions can compete with substitution, leading to the formation of nonadecene isomers.
-
By-products of Substitution: Acid-catalyzed dehydration between two molecules of the starting alcohol can form dinonadecyl ether.[1]
-
Related Alkyl Halides: If the initial 1-nonadecanol contains other long-chain alcohols, their corresponding bromides will manifest as impurities.
A robust analytical strategy must be capable of separating and identifying these structurally similar compounds from the main this compound analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is an indispensable technique for purity analysis, prized for its exceptional separatory power and highly specific detection capabilities. The gas chromatograph separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted compounds, providing a unique "fingerprint" for identification.
The Causality of Choice: For a long-chain alkyl halide like this compound, GC is perfectly suited to separate it from its more polar starting material (1-nonadecanol) and its less polar potential by-products (nonadecene isomers). The mass spectrometer then provides definitive evidence for identification, even at trace levels.
Experimental Workflow: GC-MS Analysis
Caption: High-level workflow for GC-MS purity analysis.
Detailed GC-MS Protocol
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL solution.
-
GC System & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program is designed to elute the target analyte and any potential higher-boiling impurities like dinonadecyl ether.
-
-
MS System & Conditions:
Interpreting the GC-MS Data
The analysis yields two primary pieces of data: a chromatogram and a series of mass spectra.
-
The Chromatogram: This plot of detector response versus retention time reveals the separation of components. Purity is estimated by the area percent of the main peak relative to the total area of all peaks.
-
The Mass Spectrum: Each peak in the chromatogram has an associated mass spectrum. The fragmentation pattern of this compound is distinctive. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[6][7] The molecular ion peak [C₁₉H₃₉Br]⁺• would be expected at m/z 346 and 348. However, for long-chain alkanes, the molecular ion is often weak or absent.[8] The most significant fragmentation involves cleavage of the C-C bonds, leading to a series of alkyl carbocations ([CₙH₂ₙ₊₁]⁺) separated by 14 mass units (a CH₂ group). The base peak is often a smaller, stable fragment like C₄H₉⁺ (m/z 57) or C₃H₇⁺ (m/z 43).[9]
Table 1: Hypothetical GC-MS Data for a this compound Sample (98.5% Purity)
| Peak | Retention Time (min) | Area % | Tentative Identification | Key m/z Fragments |
| 1 | 9.85 | 0.8 | Nonadecene | 266 (M⁺•), 69, 83, 97 |
| 2 | 11.52 | 98.5 | This compound | 346/348 (M⁺•), 267 ([M-Br]⁺), 57, 71, 85 |
| 3 | 11.98 | 0.7 | 1-Nonadecanol | 284 (M⁺•), 266 ([M-H₂O]⁺•), 55, 69, 83 |
Identity is confirmed by matching fragmentation patterns and retention times against a known standard or a spectral library like the NIST/EPA/NIH Mass Spectral Library.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It is non-destructive and provides a wealth of information about the chemical environment, connectivity, and relative abundance of nuclei (typically ¹H and ¹³C). For purity assessment, its strength lies in its ability to provide a comprehensive, quantitative snapshot of the entire sample.
The Causality of Choice: While GC-MS excels at separating components, NMR provides unambiguous structural confirmation of the main component and any impurities present in significant quantities (>0.1%). Crucially, ¹H NMR is inherently quantitative (when acquired under proper conditions), allowing for a highly accurate purity determination without the need for individual calibration curves for each impurity, provided a certified internal standard is used (Quantitative NMR or qNMR).
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR-based purity and structure analysis.
Detailed NMR Protocol
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Interpreting the NMR Spectra
-
¹H NMR Spectrum: A pure sample of this compound (CH₃(CH₂)₁₇CH₂Br) will show characteristic signals. The most downfield signal is from the protons on the carbon attached to the electronegative bromine atom.
-
δ ~3.40 ppm (triplet, 2H): The -CH ₂Br protons, split by the adjacent CH₂ group.
-
δ ~1.85 ppm (multiplet, 2H): The -CH₂CH ₂Br protons.
-
δ ~1.25 ppm (broad singlet, 32H): A large signal corresponding to the overlapping protons of the (CH₂)₁₆ methylene chain.
-
δ ~0.88 ppm (triplet, 3H): The terminal methyl (-CH ₃) protons.[11][12]
-
-
¹³C NMR Spectrum: The proton-decoupled spectrum will show a single peak for each chemically unique carbon atom.
Table 2: Expected NMR Signals for this compound and Key Impurities in CDCl₃
| Compound | Signal Assignment | ¹H δ (ppm), Multiplicity, Int. | ¹³C δ (ppm) |
| This compound | -CH₂Br | ~3.40, t, 2H | ~34 |
| -CH₂CH₂Br | ~1.85, m, 2H | ~33 | |
| -(CH₂)₁₆- | ~1.25, br s, 32H | ~22-32 | |
| -CH₃ | ~0.88, t, 3H | ~14 | |
| 1-Nonadecanol (Impurity) | -CH₂OH | ~3.64, t, 2H | ~63 |
| -OH | ~1.5-2.0, br s, 1H | - | |
| Nonadecene (Impurity) | =CH (vinylic) | ~4.9-5.8, m | ~114-140 |
The presence of a triplet at ~3.64 ppm (from 1-nonadecanol) or signals in the vinylic region (~5-6 ppm from nonadecene) would indicate specific impurities. The purity can be calculated by comparing the integration of the analyte's characteristic signal (e.g., the triplet at 3.40 ppm) to the integration of impurity signals.
Synergistic Assessment: A Comparative Summary
Neither technique alone provides a complete picture. Their power is realized when used in a complementary fashion. The validation of analytical procedures is a key requirement in the pharmaceutical industry to ensure reliable and accurate results.[15][16][17][18][19]
Table 3: Comparison of GC-MS and NMR for Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Nuclear spin resonance in a magnetic field, providing structural and quantitative data. |
| Strengths | - High Sensitivity: Excellent for detecting trace impurities (<0.1%).- High Resolution: Superb separation of structurally similar, volatile compounds.- Definitive ID: Mass spectral libraries aid in positive impurity identification. | - Definitive Structure: Unambiguous structural elucidation of the bulk material.- Quantitative: Inherently quantitative for accurate purity determination (qNMR).- Non-destructive: Sample can be recovered. |
| Limitations | - Volatility Required: Not suitable for non-volatile or thermally labile compounds.- Semi-Quantitative: Area % purity is an estimate; accurate quantification requires standards for each impurity.- Destructive: Sample is consumed. | - Lower Sensitivity: Generally poor for detecting impurities below the ~0.1% level.- Signal Overlap: Complex mixtures can result in overlapping peaks, complicating interpretation.- Higher Cost: Instrumentation and maintenance are typically more expensive. |
| Best For | Screening for and identifying unknown, volatile trace impurities. | Accurately quantifying known impurities, confirming the bulk structure, and providing a holistic sample profile. |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, ensuring the purity of this compound is a foundational step for reliable research. This guide demonstrates that a dual-technique approach provides the most robust and trustworthy assessment.
-
Initial Screening with GC-MS: Employ GC-MS as the primary screening tool. Its high sensitivity will detect and help identify any volatile or semi-volatile impurities, even at trace levels, providing a comprehensive impurity profile.[20][21][22] This aligns with the ICH guidelines which require that process impurities be controlled and identified.[23]
-
Structural Confirmation and Quantification with NMR: Use ¹H and ¹³C NMR to provide absolute structural confirmation of the bulk material. Furthermore, utilize ¹H NMR, with its excellent quantitative capabilities, to determine the precise purity value against any significant impurities identified by either technique.
By integrating the high-resolution separatory power of GC-MS with the definitive structural and quantitative capabilities of NMR, a self-validating system is created. This ensures that the this compound used in subsequent applications is of a known and verified purity, underpinning the scientific integrity and success of the research endeavor.
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Demir, C., et al. "Mass spectra of n-decane (A) and 1-bromodecane (B)." ResearchGate, [Link]. Accessed January 20, 2026.
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Patel, P., et al. "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate." Der Pharma Chemica, 8(1), 318-322 (2016), [Link].
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Kim, M., et al. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules (Basel, Switzerland), 27(14), 4437 (2022), [Link].
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Wang, Y., et al. "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug." Molecules (Basel, Switzerland), 22(11), 1839 (2017), [Link].
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromononadecane for Research Professionals
As a Senior Application Scientist, I understand that cutting-edge research and development are paramount. However, the integrity of our work extends beyond the laboratory bench to include the safe and responsible management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromononadecane, ensuring the safety of your personnel and the protection of our environment. This is not merely a procedural checklist but a framework for understanding the "why" behind each step, fostering a deeply ingrained culture of safety within your institution.
Hazard Identification and Risk Assessment: Understanding this compound
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. This compound, a long-chain alkyl halide, is a valuable reagent in various synthetic applications. However, like many halogenated hydrocarbons, it requires careful handling and disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₉Br |
| Molecular Weight | 347.42 g/mol |
| Appearance | White to off-white solid |
| Odor | Not available |
| Boiling Point | 247 °C (477 °F) at 13 hPa |
| Melting Point | 33-36 °C (91-97 °F) |
| Solubility | Insoluble in water |
Health and Environmental Hazards:
While specific toxicity data for this compound is limited, it is prudent to treat it with the caution afforded to other alkyl halides. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. The primary concern with this class of compounds is their potential for environmental persistence and harm to aquatic life. Improper disposal can lead to long-term contamination of soil and water systems. Therefore, all waste containing this compound must be treated as hazardous.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where each step logically follows from the inherent properties of the chemical, ensuring a robust and safe disposal workflow.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any cleanup or disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is non-negotiable.
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required. Given that this compound is a solid at room temperature, incidental contact is less likely than with a liquid, but caution must still be exercised.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For larger quantities or when there is a risk of dust generation, safety goggles are recommended.
-
Lab Coat: A standard laboratory coat will protect your clothing and skin from accidental contamination.
Step 2: Waste Segregation - Preventing Unwanted Reactions
The cardinal rule of chemical waste management is proper segregation. Mixing incompatible waste streams can result in dangerous chemical reactions. This compound waste must be collected in a designated container for halogenated organic waste .
Caption: Waste segregation decision workflow for this compound.
Step 3: Waste Collection and Containment - Secure and Compliant
Proper containment is crucial for safe temporary storage within the laboratory.
-
Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap. Ensure the container is clean and dry before use.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity. Your institution's Environmental Health & Safety (EHS) department may have specific labeling requirements.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general traffic, sinks, and floor drains. The SAA must be under the control of the laboratory personnel.
Step 4: Decontamination of Labware and Surfaces
Any labware or surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent, such as acetone or ethanol, to dissolve any residual this compound. This rinseate must be collected and disposed of as halogenated organic waste.
-
Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
For surface spills, refer to the emergency procedures outlined below.
Step 5: Final Disposal - Your EHS Partner
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's EHS department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any solutions containing it be poured down the sink. This is a direct violation of environmental regulations and can cause significant harm to aquatic ecosystems.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response Protocol
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fostering a Culture of Safety
The responsible disposal of this compound is more than a regulatory requirement; it is a reflection of our commitment to scientific excellence and ethical practice. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for everyone.
References
A Senior Application Scientist's Guide to Safely Handling 1-Bromononadecane: PPE, Protocols, and Disposal
Introduction: Prioritizing Safety in Synthesis
1-Bromononadecane (C₁₉H₃₉Br) is a long-chain alkyl halide, appearing as a solid at room temperature, utilized in various organic synthesis applications. While not classified among the most acutely hazardous substances, its potential to cause skin, eye, and respiratory irritation necessitates a rigorous and proactive approach to safety. This guide provides drug development professionals, researchers, and scientists with essential, field-tested protocols for handling this compound, ensuring that operational excellence and personal safety are held to the same high standard. Adherence to these guidelines is not merely about compliance; it is about fostering a deeply ingrained culture of safety that protects you, your colleagues, and your research.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the substance's properties is the foundation of a reliable safety plan. The primary hazards associated with this compound and its analogs stem from direct contact and inhalation of aerosolized particles.
Known Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1][2]
-
Eye Irritation: Direct contact with eyes will cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Before any procedure, a formal risk assessment should be conducted. This involves evaluating the quantities being used, the nature of the experimental steps (e.g., heating, grinding, transferring), and the existing engineering controls, such as fume hoods.
| Property | Value | Implication for Handling |
| Appearance | Beige Crystalline Solid | Risk of dust generation during transfer. |
| Melting Point | 38-41 °C (100-106 °F) | Solid at room temperature, reducing vapor inhalation risk unless heated. |
| Flash Point | >110 °C (>230 °F)[2] | Low flammability risk under standard lab conditions. |
| Incompatibilities | Strong oxidizing agents, strong bases.[3] | Must be stored separately from these chemical classes to prevent vigorous reactions.[4] |
Part 2: Core Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and matched to the identified risks. Simply listing PPE is insufficient; understanding the why behind each choice is critical for self-validating safety protocols. The U.S. Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used whenever necessary to protect employees from workplace hazards.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (Solid) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if performed in a fume hood or ventilated enclosure. |
| Heating/Refluxing | Chemical safety goggles and face shield | Nitrile gloves | Lab coat | Required: Work must be performed in a certified chemical fume hood. |
| Large-Scale Transfers (>100g) | Chemical safety goggles and face shield | Nitrile gloves (consider double-gloving) | Lab coat, potentially a chemical-resistant apron | Required: Work must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Lab coat and chemical-resistant apron | NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges.[6] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Standard safety glasses conforming to ANSI Z87.1 (or EN166 in the EU) are the minimum requirement.[1][3] When heating or handling larger quantities where splashing is a risk, chemical goggles and a full-face shield are necessary to protect against unexpected pressure changes or splashes.
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with solid this compound.[7] It is imperative to inspect gloves for any signs of degradation or punctures before each use. After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste.[1][8]
-
Body Protection: A standard laboratory coat protects skin and personal clothing from contamination. Ensure it is fully buttoned. For large-scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The primary method of respiratory protection is the use of engineering controls. All handling of this compound that could generate dust or aerosols should be performed inside a certified chemical fume hood.[2] A NIOSH-approved respirator becomes necessary only when engineering controls are insufficient or during emergency situations like a large spill.[9]
Part 3: Safe Handling and Operational Workflow
A structured workflow minimizes error and ensures safety checks are integrated into the procedure.
Step-by-Step Protocol for Weighing and Transfer:
-
Preparation:
-
Verify the chemical fume hood is operational and has a current certification.
-
Designate a specific area within the hood for the procedure.
-
Assemble and inspect all required PPE.
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Ensure a labeled hazardous waste container is ready for contaminated materials.
-
-
Execution:
-
Don the required PPE (lab coat, safety glasses, nitrile gloves).
-
Carefully open the this compound container. Avoid creating puffs of dust.
-
Using a clean spatula, carefully transfer the desired amount to a tared weigh boat or secondary container.
-
Once the desired amount is weighed, securely close the primary container.
-
Transfer the weighed solid to the reaction vessel.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol).
-
Dispose of the weigh boat, absorbent liner, and cleaning cloths into the designated solid hazardous waste container.
-
Remove gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.[1]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
}
Caption: Standard workflow for safely handling solid this compound.
Part 4: Emergency Procedures and Spill Management
Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and spill kits.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection for large spills), cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[2][3]
-
Part 5: Waste Disposal and Decontamination
As a brominated organic compound, this compound waste is classified as halogenated organic waste .[7][12] It must be segregated from non-halogenated waste streams to ensure proper and cost-effective disposal by incineration.[12][13]
Disposal Protocol:
-
Segregation: Collect all materials contaminated with this compound—including gloves, weigh boats, absorbent pads, and excess reagent—in a designated, clearly labeled hazardous waste container.[14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents (e.g., "Waste this compound, Vermiculite").[15]
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[15][16]
-
Pickup: When the container is full, request a pickup from your institution's Environmental Health and Safety (EHS) department.
Caption: Decision workflow for proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
